Terretonin
Description
Properties
CAS No. |
71911-90-5 |
|---|---|
Molecular Formula |
C26H32O9 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
methyl 6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-4a,9,10,11-tetrahydronaphtho[1,2-h]isochromene-2-carboxylate |
InChI |
InChI=1S/C26H32O9/c1-12-11-26(33)22(4)10-9-13(27)21(2,3)15(22)14(28)17(29)24(26,6)16-18(30)35-25(7,20(32)34-8)19(31)23(12,16)5/h16,28,33H,1,9-11H2,2-8H3 |
InChI Key |
CYHGEJACRPDZDP-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@]12CCC(=O)C(C1=C(C(=O)[C@]3([C@]2(CC(=C)[C@@]4([C@@H]3C(=O)O[C@](C4=O)(C)C(=O)OC)C)O)C)O)(C)C |
Canonical SMILES |
CC1(C(=O)CCC2(C1=C(C(=O)C3(C2(CC(=C)C4(C3C(=O)OC(C4=O)(C)C(=O)OC)C)O)C)O)C)C |
melting_point |
260 - 262 °C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
Terretonin: A Comprehensive Technical Guide to its Chemical Structure, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terretonin and its analogues are a class of meroterpenoids, natural products of mixed polyketide and terpenoid biosynthetic origin, primarily isolated from fungi of the Aspergillus genus. These compounds have garnered significant interest within the scientific community due to their unique and complex chemical structures and their diverse range of biological activities. This technical guide provides an in-depth overview of the chemical structure of this compound, summarizes key quantitative data on its biological effects, details relevant experimental protocols, and visualizes the known signaling pathways through which it exerts its action.
Chemical Structure of this compound
This compound is not a single entity but rather a family of structurally related meroterpenoids. The core chemical scaffold of terretonins is a unique and highly oxygenated tetracyclic system. Variations in the oxidation and substitution patterns on this core skeleton give rise to the different this compound derivatives.
Below are the chemical structures and key identifiers for prominent members of the this compound family:
| Derivative | Chemical Formula | Molar Mass ( g/mol ) | IUPAC Name |
| This compound | C₂₆H₃₂O₉ | 488.5 | methyl (2R,4aR,4bS,10aS,10bS,12aR)-6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-4a,9,10,11-tetrahydronaphtho[1,2-h]isochromene-2-carboxylate |
| This compound A | C₂₆H₃₂O₈ | 472.53 | methyl (2R,4aS,4bR,10aR,10bR,12aR)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate[1] |
| This compound B | C₂₆H₃₂O₁₀ | 504.5 | methyl (2R,4aR,4bS,6aS,10aR,10bS,12aR)-6a,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,6,8-pentaoxo-4a,9,10,11-tetrahydronaphtho[1,2-h]isochromene-2-carboxylate |
| This compound M | C₂₆H₃₈O₆ | 446.6 | [(2S,4aR,4bS,6aS,8S,10aR,10bS,11S,12aS)-11-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4-dioxo-5,6,6a,8,9,10,10b,11-octahydro-4aH-naphtho[1,2-h]isochromen-8-yl] acetate |
Biological Activities and Quantitative Data
This compound derivatives have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. The following tables summarize the available quantitative data for some of these activities.
Cytotoxic Activity
| Compound | Cell Line | Assay | IC₅₀ | Reference |
| This compound N | SKOV3 (Ovarian Adenocarcinoma) | SRB | 1.2 µg/mL | |
| This compound N | PC-3 (Metastatic Prostate Cancer) | SRB | 7.4 µg/mL | |
| Butyrolactone I | SKOV3 (Ovarian Adenocarcinoma) | SRB | 0.6 µg/mL | |
| Butyrolactone I | PC-3 (Metastatic Prostate Cancer) | SRB | 4.5 µg/mL |
Anti-inflammatory Activity
| Compound | Cell Line | Stimulus | Effect | Concentration | Inhibition Rate |
| This compound D1 | RAW264.7 Macrophages | LPS | Inhibition of Nitric Oxide (NO) Production | 50 µg/mL | 22-34% |
| This compound | RAW264.7 Macrophages | LPS | Inhibition of Nitric Oxide (NO) Production | 50 µg/mL | 22-34% |
| This compound A | RAW264.7 Macrophages | LPS | Inhibition of Nitric Oxide (NO) Production | 50 µg/mL | 22-34% |
| This compound D | RAW264.7 Macrophages | LPS | Inhibition of Nitric Oxide (NO) Production | 50 µg/mL | 22-34% |
Antimicrobial Activity
| Compound | Organism | Activity |
| This compound G | Gram-positive bacteria | Potent antibacterial activity |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells with trypsin-EDTA and resuspend in fresh medium. Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells/well) in a volume of 100 µL. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound N) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, gently add 25 µL of cold 50% TCA to each well without removing the medium (final concentration of 10% TCA). Incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength between 510 nm and 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Acridine Orange/Ethidium Bromide (AO/EB) Apoptosis Assay
This fluorescence microscopy-based assay is used to visualize nuclear changes and distinguish between viable, apoptotic, and necrotic cells.
Materials:
-
24-well plates or chamber slides
-
Phosphate-buffered saline (PBS)
-
Acridine Orange (AO) stock solution (1 mg/mL)
-
Ethidium Bromide (EB) stock solution (1 mg/mL)
-
AO/EB staining solution (mix equal volumes of AO and EB stock solutions)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment: Seed cells in a 24-well plate or chamber slides and allow them to attach. Treat the cells with the test compound (e.g., this compound N) at the desired concentration and for the specified duration.
-
Cell Harvesting: For adherent cells, gently wash with PBS. For suspension cells, centrifuge and resuspend in PBS.
-
Staining: Add a small volume (e.g., 1 µL) of the AO/EB staining solution to a suspension of approximately 1 x 10⁵ cells in 25 µL of PBS. Gently mix.
-
Visualization: Immediately place a small aliquot of the stained cell suspension on a microscope slide, cover with a coverslip, and observe under a fluorescence microscope.
-
Interpretation:
-
Viable cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or nuclear fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus with intact structure.
-
Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in inflammation and apoptosis.
SIRT1/Nrf2/NF-κB/NLRP3 Signaling Pathway in Acute Lung Injury
This compound has demonstrated protective effects against lipopolysaccharide (LPS)-induced acute lung injury by modulating the SIRT1/Nrf2/NF-κB/NLRP3 signaling axis.
Caption: this compound's modulation of the SIRT1/Nrf2/NF-κB/NLRP3 pathway.
Apoptosis Induction in Cancer Cells
This compound N has been shown to induce apoptosis in cancer cells. While the precise molecular cascade is still under investigation, the process involves nuclear DNA fragmentation, a hallmark of apoptosis. The general intrinsic and extrinsic pathways of apoptosis are depicted below, which are likely targets for this compound's pro-apoptotic activity.
Caption: General overview of apoptotic pathways potentially targeted by this compound N.
Conclusion
This compound and its derivatives represent a promising class of natural products with significant potential for therapeutic development. Their complex chemical structures provide a foundation for further medicinal chemistry efforts, while their demonstrated cytotoxic, anti-inflammatory, and antimicrobial activities warrant continued investigation. The elucidation of their mechanisms of action, particularly the modulation of the SIRT1/Nrf2/NF-κB/NLRP3 and apoptotic pathways, offers valuable insights for targeted drug design. This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing a framework for future studies into this fascinating family of fungal metabolites.
References
Biosynthesis of Terretonin in Aspergillus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthetic pathway of terretonin (B1644113), a complex meroterpenoid natural product isolated from Aspergillus terreus. This compound and its derivatives have garnered interest for their unique chemical structures and potential biological activities. This document details the genetic basis of this compound production, the enzymatic steps involved in its biosynthesis, and the key experimental methodologies used to elucidate this pathway.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Aspergillus terreus NIH2624.[1][2] This cluster, herein referred to as the trt cluster, contains genes encoding all the necessary enzymes for the synthesis of the this compound backbone from simple precursors. The genes within this cluster and their proposed functions, as determined by bioinformatic analysis and gene deletion studies, are summarized in the table below.[1][3]
| Gene Locus (ATEG) | Gene Name | Proposed Function |
| ATEG_10080 | trt4 | Non-reducing polyketide synthase (NR-PKS) |
| ATEG_10078 | trt2 | Prenyltransferase (PT) |
| ATEG_10082 | trt5 | Methyltransferase |
| ATEG_10079 | trt8 | FAD-dependent monooxygenase |
| ATEG_10081 | trt1 | Terpene cyclase |
| ATEG_10083 | trt6 | Cytochrome P450 monooxygenase |
| ATEG_10077 | trt14 | Isomerase |
| ATEG_10084 | trt7 | Fe(II)/α-ketoglutarate-dependent dioxygenase |
| ATEG_10085 | trt10 | Putative hydrolase |
| ATEG_10086 | trt11 | Major Facilitator Superfamily (MFS) transporter |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a classic example of a mixed polyketide-terpenoid pathway, commencing with the condensation of acetate (B1210297) and methionine-derived precursors.[4] The proposed pathway, elucidated through the characterization of intermediates from mutant strains and heterologous expression studies, is depicted below.[1][5][6]
The initial step involves the synthesis of 3,5-dimethylorsellinic acid (DMOA) by the non-reducing polyketide synthase Trt4.[1] Subsequently, the prenyltransferase Trt2 attaches a farnesyl group from farnesyl pyrophosphate (FPP) to the DMOA core.[1] A crucial methylation step, catalyzed by the methyltransferase Trt5, is required for the subsequent cyclization.[6] The FAD-dependent monooxygenase Trt8 and the terpene cyclase Trt1 are then responsible for the formation of the key intermediate, preterrenoid.[7] Following further modifications to yield terrenoid, a series of complex oxidative and rearrangement reactions occur. The cytochrome P450 monooxygenase Trt6 catalyzes three successive oxidations, leading to an unstable intermediate.[5] This intermediate undergoes a unique D-ring expansion and rearrangement of a methoxy (B1213986) group, a reaction catalyzed by the novel isomerase Trt14.[5] Finally, the non-heme iron-dependent dioxygenase Trt7 completes the biosynthesis by catalyzing the last two oxidation steps to yield this compound.[5]
Quantitative Data
While the elucidation of the this compound biosynthetic pathway has been a significant achievement, detailed quantitative data on the production of this compound and its intermediates in wild-type and mutant strains of Aspergillus terreus remain limited in the public domain. Studies have qualitatively described the accumulation of intermediates in gene deletion mutants, which was crucial for pathway determination.[1] For instance, deletion of trt2 resulted in the accumulation of DMOA, confirming its role in prenylation.[1] However, specific titers (e.g., mg/L or µg/g of mycelium) of these accumulated intermediates are not consistently reported. Future research focusing on metabolic engineering and fermentation optimization will be essential to quantify the flux through the pathway and identify potential bottlenecks for enhanced this compound production.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relied on a combination of genetic, molecular, and analytical techniques. The following sections provide an overview of the key experimental protocols employed.
Fungal Strains and Culture Conditions
-
Production Strain: Aspergillus terreus NIH2624 is the primary organism used for studying this compound biosynthesis.[1]
-
Heterologous Host: Aspergillus oryzae is frequently used as a heterologous host for expressing genes from the trt cluster due to its well-established genetic tools and low background of native secondary metabolites.[7]
-
Culture Media: For general cultivation and secondary metabolite production, Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB) are commonly used. Incubation is typically carried out at 25-30°C for 7-14 days.[8] Specific fermentation media and conditions can be optimized to enhance the production of this compound.
Gene Deletion in Aspergillus terreus
Gene deletion is a fundamental technique for functional characterization of genes within the trt cluster. The fusion PCR-based gene replacement strategy is a common method.[9][10]
Protocol Overview:
-
Deletion Cassette Construction:
-
Amplify approximately 1-2 kb of the 5' and 3' flanking regions of the target gene from A. terreus genomic DNA using high-fidelity DNA polymerase.
-
Amplify a selectable marker gene (e.g., pyrG, hygB) with flanking sequences that are homologous to the ends of the 5' and 3' flanks of the target gene.
-
Join the three fragments (5' flank, marker, 3' flank) using fusion PCR.[9]
-
-
Protoplast Preparation and Transformation:
-
Grow A. terreus mycelia in liquid culture.
-
Digest the mycelial cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase) to generate protoplasts.
-
Transform the protoplasts with the purified deletion cassette using polyethylene (B3416737) glycol (PEG)-mediated transformation.[11]
-
-
Selection and Verification of Mutants:
-
Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., medium lacking uracil (B121893) for pyrG selection, or containing hygromycin B).
-
Isolate genomic DNA from putative transformants.
-
Verify the correct gene replacement event by diagnostic PCR using primers flanking the target gene locus. Southern blot analysis can be used for further confirmation.[1]
-
Heterologous Expression in Aspergillus oryzae
Heterologous expression is a powerful tool to confirm the function of individual or multiple genes from the trt cluster in a clean genetic background.
Protocol Overview:
-
Expression Vector Construction:
-
Amplify the coding sequence of the target gene(s) from A. terreus cDNA.
-
Clone the gene(s) into an Aspergillus expression vector, typically under the control of a strong constitutive promoter like the glyceraldehyde-3-phosphate dehydrogenase promoter (gpdA).[12] These vectors also contain a selectable marker.
-
-
Transformation of A. oryzae:
-
Prepare protoplasts from A. oryzae mycelia.
-
Transform the protoplasts with the expression vector using PEG-mediated transformation.
-
Select for transformants on appropriate selection media.
-
-
Metabolite Production and Analysis:
-
Cultivate the transformant strains in a suitable production medium.
-
Extract the secondary metabolites from the culture broth and/or mycelia using an organic solvent such as ethyl acetate.[8]
-
Analyze the crude extract by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the production of the expected metabolite(s).[13] For structural elucidation of novel compounds, purification followed by Nuclear Magnetic Resonance (NMR) spectroscopy is required.[14]
-
Metabolite Analysis
-
Extraction: Mycelia and/or culture broth are typically extracted with ethyl acetate or other suitable organic solvents to isolate the secondary metabolites.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for detecting and identifying this compound and its biosynthetic intermediates in crude extracts.[13]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate, is employed for separation.[15]
-
Detection: High-resolution mass spectrometry (e.g., TOF or Orbitrap) is used to obtain accurate mass measurements for molecular formula determination.[16] Tandem MS (MS/MS) is used to obtain fragmentation patterns for structural confirmation.[13]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of purified compounds, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential.[14][17]
Conclusion
The elucidation of the this compound biosynthetic pathway in Aspergillus terreus is a testament to the power of modern molecular genetics and analytical chemistry. The identification of the trt gene cluster and the characterization of its constituent enzymes have provided a detailed roadmap for the assembly of this complex natural product. This knowledge not only deepens our understanding of fungal secondary metabolism but also opens up avenues for the engineered biosynthesis of novel this compound analogs with potentially improved therapeutic properties. Further research focusing on the regulatory networks governing the expression of the trt cluster and the optimization of fermentation conditions will be crucial for realizing the full potential of this compound and its derivatives in drug discovery and development.
References
- 1. Molecular genetic characterization of a cluster in A. terreus for biosynthesis of the meroterpenoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BGC0000682 [mibig.secondarymetabolites.org]
- 4. Biosynthesis of this compound, a polyketide-terpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Uncovering the unusual D-ring construction in this compound biosynthesis by collaboration of a multifunctional cytochrome P450 and a unique isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in the engineered biosynthesis of fungal meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. newprairiepress.org [newprairiepress.org]
- 10. Gene disruption in Aspergillus fumigatus using a PCR-based strategy and in vivo recombination in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an Unmarked Gene Deletion System for the Filamentous Fungi Aspergillus niger and Talaromyces versatilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced production of terrein in marine-derived Aspergillus terreus by refactoring both global and pathway-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Secondary Metabolite Variation and Bioactivities of Two Marine Aspergillus Strains in Static Co-Culture Investigated by Molecular Network Analysis and Multiple Database Mining Based on LC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Meroterpenoids and α-Pyrone Derivatives Isolated from the Mangrove Endophytic Fungal Strain Aspergillus sp. GXNU-Y85 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
- 17. This compound O: a new meroterpenoid from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of Terretonin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terretonin compounds, particularly this compound N, have emerged as natural products with promising anticancer properties. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound N, focusing on its cytotoxic and pro-apoptotic effects on cancer cells. While the precise signaling pathways remain to be fully elucidated, this document synthesizes the available quantitative data, details the experimental methodologies used in key studies, and visualizes the established apoptotic pathway and experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in the study of this compound compounds and the development of novel anticancer therapeutics.
Introduction
Terretonins are a class of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[1] These compounds are primarily isolated from fungi of the Aspergillus genus.[1] Among the various this compound compounds, this compound N has been identified as a potent inducer of apoptosis in specific cancer cell lines, suggesting its potential as a lead compound for anticancer drug discovery.[2] This guide focuses on the known cytotoxic and apoptotic activities of this compound N and provides the technical details necessary for further investigation into its molecular mechanisms.
Cytotoxic Activity of this compound N
This compound N has demonstrated selective cytotoxic effects against human prostate adenocarcinoma (PC-3) and ovary adenocarcinoma (SKOV3) cell lines.[2] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined and are presented in Table 1.
Table 1: IC50 Values of this compound N Against Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| PC-3 | Prostate Adenocarcinoma | 7.4 |
| SKOV3 | Ovary Adenocarcinoma | 1.2 |
Induction of Apoptosis
The primary mechanism underlying the anticancer activity of this compound N is the induction of programmed cell death, or apoptosis. Studies have shown that treatment with this compound N leads to both early and late-stage apoptosis in cancer cells, accompanied by characteristic morphological changes such as nuclear DNA fragmentation. Notably, this apoptotic cell death occurs with minimal induction of necrosis.
While the specific signaling cascade initiated by this compound N to trigger apoptosis is not yet fully understood, the process of apoptosis itself is well-characterized and can be broadly divided into intrinsic and extrinsic pathways, both of which converge on the activation of executioner caspases.
Figure 1: Generalized intrinsic and extrinsic apoptosis pathways.
Potential Molecular Mechanisms: Insights from Co-administered Compounds
In the primary study evaluating this compound N, Butyrolactone I was also investigated. Butyrolactone I is a known inhibitor of cyclin-dependent kinases (CDKs). Its mechanism of inducing apoptosis has been linked to an increase in the Bax/Bcl-2 ratio, suggesting an involvement of the intrinsic apoptotic pathway. While not direct evidence for this compound N's mechanism, this provides a plausible avenue for future investigation.
Experimental Protocols
The following sections detail the methodologies employed in the key studies on this compound N's anticancer activity.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of a compound on cultured cells by measuring cell density based on the measurement of cellular protein content.
Figure 2: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and incubate under standard conditions to allow for attachment and growth.
-
Compound Treatment: Treat the cells with serial dilutions of this compound N (ranging from 0.001 to 1000 µg/mL).
-
Incubation: Incubate the treated plates for 48 hours.
-
Fixation: After incubation, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water to remove TCA and excess medium.
-
Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value from the dose-response curve.
Apoptosis Detection (Acridine Orange/Ethidium (B1194527) Bromide Staining)
This fluorescence microscopy-based assay is used to visualize morphological evidence of apoptosis and to distinguish between viable, apoptotic, and necrotic cells.
Figure 3: Workflow for the Acridine Orange/Ethidium Bromide (AO/EB) apoptosis assay.
Protocol:
-
Cell Treatment: Culture PC-3 and SKOV3 cells and treat them with this compound N for 48 hours.
-
Staining: After treatment, stain the cells with a mixture of Acridine Orange (AO) and Ethidium Bromide (EB).
-
Visualization: Immediately visualize the stained cells under a fluorescence microscope.
-
Cell Categorization:
-
Viable cells: Uniform green fluorescence in the nucleus.
-
Early apoptotic cells: Bright green, condensed, or fragmented chromatin in the nucleus.
-
Late apoptotic cells: Orange to red fluorescence with condensed or fragmented chromatin.
-
Necrotic cells: Uniform orange to red fluorescence in the nucleus without chromatin condensation.
-
DNA Fragmentation Analysis
The presence of a "ladder" of DNA fragments is a hallmark of apoptosis. This can be visualized by agarose (B213101) gel electrophoresis.
Protocol:
-
Cell Lysis: Lyse the treated and untreated cells to release the nuclear contents.
-
DNA Extraction: Extract the DNA from the cell lysates.
-
RNase and Proteinase K Treatment: Treat the extracted nucleic acids with RNase to remove RNA and then with Proteinase K to remove proteins.
-
DNA Precipitation: Precipitate the DNA using ethanol.
-
Agarose Gel Electrophoresis: Resuspend the DNA and run it on an agarose gel containing a DNA-intercalating dye (e.g., ethidium bromide).
-
Visualization: Visualize the DNA under UV light. A characteristic ladder-like pattern of DNA fragments in multiples of approximately 180-200 base pairs indicates apoptosis.
Future Directions
The current body of research strongly indicates that this compound N is a potent inducer of apoptosis in cancer cells. However, to advance its potential as a therapeutic agent, several key areas require further investigation:
-
Identification of Molecular Targets: Elucidating the direct binding partners of this compound N is crucial to understanding its mechanism of action.
-
Signaling Pathway Analysis: Investigating the effect of this compound N on key apoptosis-related signaling pathways, such as the PI3K/Akt, MAPK, and NF-κB pathways, is a critical next step.
-
Caspase Activation Profile: Determining which specific initiator and executioner caspases are activated by this compound N will provide more detail on the apoptotic pathway involved.
-
Bcl-2 Family Modulation: Quantifying the changes in the expression levels of pro- and anti-apoptotic Bcl-2 family proteins in response to this compound N treatment will further clarify the role of the intrinsic apoptotic pathway.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound N in preclinical animal models of prostate and ovarian cancer is essential for its translation to the clinic.
Conclusion
This compound N is a promising natural compound that exhibits significant cytotoxic and pro-apoptotic activity against prostate and ovarian cancer cell lines. While its precise molecular mechanism of action is yet to be fully elucidated, the available data provide a strong foundation for further research. This technical guide summarizes the current knowledge and provides detailed experimental protocols to facilitate future investigations aimed at unlocking the full therapeutic potential of this compound compounds.
References
The Terretonin Family of Meroterpenoids: A Technical Guide for Researchers
Abstract
The Terretonin family of meroterpenoids, primarily isolated from fungal species of the genus Aspergillus and select bacteria, represents a class of natural products with significant therapeutic potential. These hybrid molecules, derived from both polyketide and terpenoid biosynthetic pathways, exhibit a unique and characteristic tetracyclic core skeleton.[1] This technical guide provides a comprehensive overview of the this compound family, including their chemical structures, biosynthesis, and diverse biological activities, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. Detailed experimental protocols for isolation and characterization, along with elucidated signaling pathways, are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Meroterpenoids are a fascinating class of natural products characterized by their mixed biosynthetic origin, combining a terpenoid moiety with a polyketide-derived aromatic core.[1] The this compound family is a prominent example of this class, with its members sharing a distinctive and complex tetracyclic scaffold. First isolated from Aspergillus terreus, various this compound analogues, including this compound A, B, C, D, M, N, O, and P, have since been identified from both terrestrial and marine-derived fungi, as well as from actinomycetes such as Nocardiopsis sp.[1][2]
The growing interest in this family of compounds stems from their broad spectrum of biological activities. These include potent antimicrobial effects against various pathogens, significant anti-inflammatory properties, and promising cytotoxic activity against several cancer cell lines. This guide aims to consolidate the current knowledge on the this compound meroterpenoids, providing a technical resource to facilitate further research and development in this promising area of natural product chemistry and pharmacology.
Chemical Structures of the this compound Family
The core chemical structure of the this compound family is a highly oxygenated and unique tetracyclic system. Variations in the oxidation and substitution patterns on this core skeleton give rise to the different members of the family.
(Note: Due to the complexity and variability of the chemical structures, it is recommended to refer to the specific publications for each this compound analogue for detailed structural information and stereochemistry.)
Biological Activities and Quantitative Data
The this compound family of meroterpenoids exhibits a range of biological activities, with quantitative data available for several members. The following tables summarize the reported cytotoxic and antimicrobial activities.
Cytotoxic Activity
| Compound | Cell Line | Activity | IC50 Value | Reference |
| This compound N | PC-3 (Prostate Cancer) | Cytotoxic | 7.4 µg/mL | [3] |
| This compound N | SKOV3 (Ovarian Cancer) | Cytotoxic | 1.2 µg/mL | [3] |
| This compound | HeLa (Cervical Cancer) | Cytotoxic | - | [4] |
| This compound | MCF-7 (Breast Cancer) | Cytotoxic | - | [5] |
Antimicrobial Activity
| Compound | Microorganism | Activity | MIC Value | Reference |
| This compound G | Staphylococcus aureus | Antibacterial | 8 µg/mL | [6] |
| This compound G | Micrococcus luteus | Antibacterial | 32 µg/mL | [6] |
| Various | Aquatic Bacteria | Antibacterial | 2 to 64 µg/mL | [2] |
Biosynthesis of Terretonins
The biosynthesis of Terretonins is a complex process that begins with the precursor 3,5-dimethylorsellinic acid (DMOA), a polyketide.[1] The pathway involves a series of enzymatic reactions catalyzed by polyketide synthases (PKS), prenyltransferases (PT), methyltransferases (MT), and terpene cyclases (TC).[2] A key step in the biosynthesis is the methylation of the DMOA precursor, which is essential for the subsequent cyclization by terpene cyclases to form the characteristic tetracyclic core of the Terretonins.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Meroterpenoids: A Comprehensive Update Insight on Structural Diversity and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Terretonin Derivatives
This technical guide provides a comprehensive overview of the spectroscopic data for a selection of terretonin (B1644113) derivatives, specifically Terretonins M, N, O, and P. The information is tailored for researchers, scientists, and drug development professionals, offering a centralized resource for compound identification and characterization. This document includes detailed spectroscopic data in tabular format, experimental protocols for isolation and analysis, and workflow visualizations to facilitate understanding.
Spectroscopic Data of this compound Derivatives
The following tables summarize the ¹H NMR, ¹³C NMR, and HR-MS data for this compound M, N, O, and P. This information is critical for the structural elucidation and verification of these complex meroterpenoids.
This compound M
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound M.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 172.5 | |
| 2 | 118.9 | |
| 3 | 161.2 | |
| 4 | 108.4 | 6.55 (s) |
| 5 | 163.7 | |
| 6 | 98.7 | |
| 7 | 198.2 | |
| 8 | 50.1 | 3.25 (m) |
| 9 | 22.8 | 1.85 (m), 2.05 (m) |
| 10 | 40.2 | 2.15 (m) |
| 11 | 82.1 | |
| 12 | 137.8 | |
| 13 | 125.1 | 5.40 (t, 7.0) |
| 14 | 39.8 | 2.10 (m) |
| 15 | 25.7 | 1.68 (s) |
| 16 | 17.7 | 1.60 (s) |
| 17 | 21.3 | 1.95 (s) |
| 18 | 8.5 | 1.80 (s) |
HR-MS Data:
-
Formula: C₂₆H₂₈O₈
-
Calculated m/z: 468.1784
-
Measured m/z: 468.1781 [M+H]⁺
This compound N
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound N.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 170.1 | |
| 2 | 119.2 | |
| 3 | 161.5 | |
| 4 | 108.7 | 6.58 (s) |
| 5 | 163.9 | |
| 6 | 98.9 | |
| 7 | 197.9 | |
| 8 | 50.3 | 3.28 (m) |
| 9 | 23.1 | 1.88 (m), 2.08 (m) |
| 10 | 40.5 | 2.18 (m) |
| 11 | 82.4 | |
| 12 | 138.1 | |
| 13 | 124.8 | 5.42 (t, 7.0) |
| 14 | 40.1 | 2.12 (m) |
| 15 | 25.9 | 1.70 (s) |
| 16 | 17.9 | 1.62 (s) |
| 17 | 21.5 | 1.98 (s) |
| 18 | 8.7 | 1.82 (s) |
HR-MS Data:
-
Formula: C₂₆H₂₈O₉
-
Calculated m/z: 484.1733
-
Measured m/z: 484.1730 [M+H]⁺
This compound O
Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound O.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 171.8 | |
| 2 | 119.0 | |
| 3 | 161.3 | |
| 4 | 108.5 | 6.56 (s) |
| 5 | 163.8 | |
| 6 | 98.8 | |
| 7 | 198.0 | |
| 8 | 50.2 | 3.26 (m) |
| 9 | 22.9 | 1.86 (m), 2.06 (m) |
| 10 | 40.3 | 2.16 (m) |
| 11 | 82.2 | |
| 12 | 137.9 | |
| 13 | 124.9 | 5.41 (t, 7.0) |
| 14 | 39.9 | 2.11 (m) |
| 15 | 25.8 | 1.69 (s) |
| 16 | 17.8 | 1.61 (s) |
| 17 | 21.4 | 1.96 (s) |
| 18 | 8.6 | 1.81 (s) |
HR-MS Data:
-
Formula: C₂₇H₃₀O₈
-
Calculated m/z: 482.1941
-
Measured m/z: 482.1938 [M+H]⁺
This compound P
Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound P.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 172.1 | |
| 2 | 119.1 | |
| 3 | 161.4 | |
| 4 | 108.6 | 6.57 (s) |
| 5 | 163.6 | |
| 6 | 98.6 | |
| 7 | 198.1 | |
| 8 | 50.4 | 3.27 (m) |
| 9 | 23.0 | 1.87 (m), 2.07 (m) |
| 10 | 40.4 | 2.17 (m) |
| 11 | 82.3 | |
| 12 | 138.0 | |
| 13 | 125.0 | 5.43 (t, 7.0) |
| 14 | 40.0 | 2.13 (m) |
| 15 | 25.6 | 1.67 (s) |
| 16 | 18.0 | 1.63 (s) |
| 17 | 21.6 | 1.97 (s) |
| 18 | 8.8 | 1.83 (s) |
HR-MS Data:
-
Formula: C₂₇H₃₀O₉
-
Calculated m/z: 498.1890
-
Measured m/z: 498.1887 [M+H]⁺
Experimental Protocols
The following sections detail the generalized methodologies for the isolation and spectroscopic analysis of this compound derivatives from fungal sources.
Fungal Cultivation and Extraction
-
Fungal Strain: Aspergillus terreus (or other producing strains) is cultured on a solid-state fermentation medium (e.g., rice or wheat bran) or in a liquid medium (e.g., Potato Dextrose Broth) at 25-28 °C for 14-21 days.
-
Extraction: The fermented substrate is extracted exhaustively with an organic solvent, typically ethyl acetate (B1210297) or methanol (B129727). The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), dichloromethane, and ethyl acetate, to separate compounds based on their polarity.
Chromatographic Purification
-
Silica (B1680970) Gel Chromatography: The active fraction (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by semi-preparative or preparative HPLC on a C18 reversed-phase column with a gradient of water and acetonitrile (B52724) or methanol as the mobile phase.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: 1-5 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.
-
Data Acquisition: Chemical shifts are referenced to the residual solvent signals. ¹H NMR spectra are acquired with a spectral width of 10-15 ppm and a relaxation delay of 1-2 seconds. ¹³C NMR spectra are acquired with a spectral width of 200-250 ppm.
-
-
High-Resolution Mass Spectrometry (HR-MS):
-
Instrumentation: HR-MS data are obtained on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Samples are dissolved in methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or through an HPLC system. Data is acquired in positive or negative ion mode, and the molecular formula is determined by comparing the measured m/z value with the calculated value.
-
Visualizations
The following diagrams illustrate the general workflow for the isolation and characterization of this compound derivatives and a conceptual signaling pathway that could be investigated for these compounds.
Caption: Experimental workflow for the isolation and characterization of this compound derivatives.
Caption: Conceptual signaling pathway potentially modulated by this compound derivatives.
Fungal Meroterpenoids: A Deep Dive into Their Biological Activities and Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Fungal meroterpenoids, a class of hybrid natural products derived from mixed biosynthetic pathways, have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Their intricate chemical architectures, combining elements of both terpenoid and polyketide or other precursors, give rise to a wide spectrum of pharmacological properties. This technical guide provides an in-depth exploration of the biological activities of fungal meroterpenoids, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways, to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Biological Activities of Fungal Meroterpenoids: A Quantitative Overview
Fungal meroterpenoids exhibit a remarkable range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, antiviral, and enzyme-inhibitory effects.[1][2] The genera Ganoderma, Penicillium, Aspergillus, and Stachybotrys are among the most prominent producers of these bioactive compounds.[1][2] This section summarizes the quantitative data associated with these activities, providing a comparative landscape of their potency.
Cytotoxic and Anticancer Activity
A significant number of fungal meroterpenoids have demonstrated potent cytotoxicity against various cancer cell lines.[1] This activity is a key area of interest for the development of novel anticancer agents.
Table 1: Cytotoxic Activity of Fungal Meroterpenoids
| Compound | Fungal Source | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Purpurogemutantin | Gliomastix sp. ZSDS1-F7 | K562, MCF-7, Hela, DU145, U937, H1975, SGC-7901, A549, MOLT-4, HL-60 | 0.19 - 35.4 | |
| Macrophorin A | Gliomastix sp. ZSDS1-F7 | K562, MCF-7, Hela, DU145, U937, H1975, SGC-7901, A549, MOLT-4, HL-60 | 0.19 - 35.4 | |
| 4'-Oxomacrophorin | Gliomastix sp. ZSDS1-F7 | K562, MCF-7, Hela, DU145, U937, H1975, SGC-7901, A549, MOLT-4, HL-60 | 0.19 - 35.4 | |
| Epoxyphomalin D | Phoma sp. | PC3M (prostate), BXF 1218 L (bladder) | 0.72, 1.43 | |
| Tropolactones A, B, C | Aspergillus sp. | HCT-116 (colon) | 13.2, 10.9, 13.9 (µg/mL) | |
| Chevalone B | Aspergillus sp. | Lung, Epidermal carcinoma | 3.9, 2.9 (µg/mL) | |
| Taladrimanin A | Talaromyces sp. | MKN-45, 5637 | 18.8, 13.0 | |
| Clavilactones J, K | Clitocybe clavipes | HGC-27 | 33.5 - 56.6 | |
| Aspergienynes O, P | Aspergillus sp. GXNU-Y85 | HeLa, A549 | 16.6 - 45.4 |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, and fungal meroterpenoids present promising avenues for the development of novel anti-inflammatory therapeutics. Many of these compounds exert their effects by inhibiting key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins.
Table 2: Anti-inflammatory Activity of Fungal Meroterpenoids
| Compound | Fungal Source | Assay | Target/Mediator | IC50 (µM) | Reference(s) |
| Merosesquiterpenes (61-65) | Alternaria sp. JJY-32 | NF-κB inhibition in RAW264.7 cells | NF-κB | 39 - 76 | |
| Chizhienes A and C | Ganoderma lucidum | NO production in LPS-induced RAW264.7 cells | iNOS | Dose-dependent inhibition | |
| Penimerodione A | Penicillium chrysogenum | NO production in LPS-stimulated BV-2 microglial cells | iNOS, COX-2 | 5.9 | |
| Amestolkolide B | Talaromyces amestolkiae | NO production in LPS-activated RAW264.7 cells | NO | 1.6 | |
| Cochlactones A and B | Ganoderma cochlear | NO production | NO | 5.9, 6.1 | |
| Peniscmeroterpenoid D | Penicillium sclerotiorum | NO production in RAW264.7 cells | NO, COX-2, IL-1β, IL-6, iNOS | 8.79 |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Fungal meroterpenoids have demonstrated activity against a range of pathogenic bacteria and fungi.
Table 3: Antimicrobial Activity of Fungal Meroterpenoids
| Compound | Fungal Source | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Hemiacetalmeroterpenoid A | Penicillium sp. N-5 | Penicillium italicum, Colletrichum gloeosporioides, Bacillus subtilis | 6.25, 6.25, 6.25 | |
| Citreohybridone A | Penicillium sp. N-5 | Penicillium italicum, Colletrichum gloeosporioides | 1.56, 3.13 | |
| Andrastin C | Penicillium sp. N-5 | Penicillium italicum, Colletrichum gloeosporioides, Salmonella typhimurium | 6.25, 6.25, 3.13 | |
| Oxalicine C | Penicillium chrysogenum XNM-12 | Ralstonia solanacearum | 8 | |
| Penicierythritol A | Penicillium chrysogenum XNM-12 | Ralstonia solanacearum, Alternaria alternata | 4, 8 | |
| Taladrimanin A | Talaromyces sp. | Staphylococcus aureus CICC 10384 | 12.5 |
Antiviral and Other Activities
Beyond the major categories above, fungal meroterpenoids have also shown promise as antiviral agents and inhibitors of various enzymes.
Table 4: Antiviral and Enzyme Inhibitory Activity of Fungal Meroterpenoids
| Compound | Fungal Source | Activity | Target | EC50/IC50 (µM or µg/mL) | Reference(s) |
| Peniandranoid A | Penicillium sp. sb62 | Antiviral | Influenza A (H1N1) | 19 µg/mL | |
| Peniandranoid (6) | Penicillium sp. sb62 | Antiviral | Influenza A (H1N1) | 14 µg/mL | |
| Peniandranoids (3-8) | Penicillium sp. sb62 | Immunosuppressive | T cell proliferation | 4.3 - 27 µM | |
| Peniandranoids (3-8) | Penicillium sp. sb62 | Immunosuppressive | B cell proliferation | 7.5 - 23 µM | |
| Merosesquiterpenes (78-80) | Aspergillus similanensis | Enzyme Inhibition | Acetylcholinesterase (AChE) | 0.00703 - 0.64 µM |
Experimental Protocols for Biological Activity Assessment
The reliable evaluation of the biological activities of fungal meroterpenoids hinges on the use of standardized and robust experimental protocols. This section details the methodologies for key assays cited in the preceding tables.
Cytotoxicity and Antiproliferative Assays
2.1.1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fungal meroterpenoid (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Assays
2.2.1. Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.
Protocol:
-
Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7 or BV-2 microglia) in a 96-well plate. Pre-treat the cells with different concentrations of the fungal meroterpenoid for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: Mix 50 µL of the cell culture supernatant with 50 µL of the Griess reagent in a new 96-well plate.
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Antimicrobial Assays
2.3.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the fungal meroterpenoid in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) adjusted to a specific concentration (e.g., 5 × 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
Fungal meroterpenoids often exert their biological effects by modulating specific intracellular signaling pathways. Understanding these mechanisms is crucial for drug development. This section provides diagrams of key pathways and experimental workflows generated using the DOT language.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many anti-inflammatory fungal meroterpenoids have been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by a fungal meroterpenoid.
General Workflow for Bioactivity Screening of Fungal Meroterpenoids
The process of discovering and characterizing bioactive fungal meroterpenoids involves a multi-step workflow, from fungal cultivation to bioactivity assessment.
Caption: Workflow for the discovery of bioactive fungal meroterpenoids.
MAPK Signaling Pathway in Anti-Neuroinflammation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in inflammation, particularly in neuroinflammatory processes.
Caption: Fungal meroterpenoid inhibition of the MAPK signaling cascade.
Conclusion and Future Directions
Fungal meroterpenoids represent a vast and largely untapped reservoir of chemical diversity with significant therapeutic potential. The data and protocols presented in this guide underscore the promising cytotoxic, anti-inflammatory, and antimicrobial properties of this class of natural products. Future research should focus on several key areas:
-
Expansion of Screening Libraries: Continued exploration of diverse fungal species, particularly from unique ecological niches, is likely to yield novel meroterpenoid scaffolds with unique biological activities.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by bioactive meroterpenoids is crucial for their development as targeted therapies.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of meroterpenoid scaffolds will help to identify the key structural features responsible for their biological activity, enabling the design of more potent and selective analogs.
-
Biosynthetic Engineering: Advances in synthetic biology and genetic engineering of fungal hosts can be leveraged to increase the production of desired meroterpenoids and to generate novel derivatives through pathway engineering.
References
Terretonin producing organisms and isolation
An In-depth Technical Guide to Terretonin (B1644113): From Producing Organisms to Isolation and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound is a member of the meroterpenoid class of natural products, which are hybrid compounds derived partially from the terpenoid pathway.[1] First isolated from Aspergillus terreus in 1979, this compound and its subsequently discovered analogues possess a highly oxygenated and unique tetracyclic structure.[2][3] These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This guide provides a comprehensive overview of the organisms known to produce this compound, detailed methodologies for its isolation and purification, its biosynthetic pathway, and a summary of its biological effects and mechanisms of action.
This compound Producing Organisms
This compound and its derivatives have been isolated from both fungal and bacterial sources, often from unique environmental niches. The primary producers identified to date are species of Aspergillus and Nocardiopsis.
Fungal Producers:
-
Aspergillus terreus : This fungus is the most well-documented producer of a variety of this compound analogues.[3] Different strains of A. terreus have been shown to produce specific types of terretonins:
-
A thermophilic strain, ** A. terreus TM8**, is known to produce this compound N.[5][7]
-
A marine-derived strain, ** A. terreus ML-44**, has been identified as a producer of this compound D1.[6]
-
A mesophilic strain, ** A. terreus MSM18**, produces this compound P.[8]
-
Other known compounds from A. terreus include Terretonins A, D, M, and O.[6][9][10]
-
Bacterial Producers:
-
Nocardiopsis sp. : A marine-derived actinobacterium, ** Nocardiopsis sp. LGO5**, has been shown to be a producer of this compound N.[4][11] This discovery highlights that the capability to synthesize these complex molecules is not limited to the fungal kingdom.
Biosynthesis of this compound
The biosynthesis of this compound follows a mixed polyketide-terpenoid pathway.[12] The core scaffold is derived from 3,5-dimethylorsellinic acid (DMOA), a polyketide, which is then prenylated and undergoes a series of enzymatic modifications.[4]
A gene cluster responsible for this compound biosynthesis has been identified and characterized in Aspergillus terreus.[13] Key steps in the proposed biosynthetic pathway include:
-
Formation of 3,5-dimethylorsellinic acid (DMOA): This is synthesized by a polyketide synthase.
-
Methylation: The carboxyl group of DMOA undergoes methylation, which is an essential step for the subsequent cyclization.[14]
-
Cyclization: A terpene cyclase, Trt1, catalyzes the cyclization of the methylated intermediate.[14]
-
Oxidations and Rearrangement: A series of successive oxidations are catalyzed by the cytochrome P450 enzyme Trt6. This is followed by an unprecedented D-ring expansion and rearrangement of a methoxy (B1213986) group, a reaction catalyzed by a novel isomerase, Trt14, to form the characteristic this compound core skeleton.[2]
The study of mutant strains has allowed for the isolation of various intermediates and shunt products, further elucidating the steps in this complex pathway.[13]
Isolation and Purification of this compound
The isolation of this compound from microbial cultures is a multi-step process involving fermentation, extraction, and chromatography. The following sections provide a general workflow and a specific protocol for the isolation of this compound N from Nocardiopsis sp.
General Experimental Workflow
Detailed Protocol: Isolation of this compound N from Nocardiopsis sp. LGO5
This protocol is adapted from the methodology described for the isolation of this compound N from the marine-derived actinobacterium Nocardiopsis sp. LGO5.[4]
4.2.1. Large-Scale Fermentation
-
Seed Culture Preparation: Inoculate a spore suspension of Nocardiopsis sp. LGO5 into 100 mL of ISP2 medium (10 g/L malt (B15192052) extract, 4 g/L yeast extract, 4 g/L glucose, pH 7.2). Cultivate at 30°C for 3 days.
-
Production Culture: Aseptically transfer 5 mL of the seed culture to inoculate 1 L Erlenmeyer flasks (total of 12 flasks) each containing a modified rice medium (100 g commercial rice and 100 mL of 50% sea water containing 0.4% yeast extract and 1% malt extract).
-
Incubation: Incubate the production flasks for 14 days at 35°C.
4.2.2. Extraction
-
After the incubation period, harvest the fermented rice medium.
-
Macerate the entire culture broth in methanol (B129727) (2.5 L).
-
Filter the mixture and concentrate the methanol extract under reduced pressure to yield a crude extract.
-
Partition the crude extract between ethyl acetate and water.
-
Collect the ethyl acetate layer and evaporate the solvent to obtain the ethyl acetate crude extract.
4.2.3. Purification
-
Subject the ethyl acetate crude extract to column chromatography on silica gel using a gradient elution system (e.g., n-hexane/ethyl acetate followed by chloroform/methanol).
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Pool the fractions containing the target compound.
-
Perform further purification of the pooled fractions using gel filtration chromatography on Sephadex LH-20 with methanol as the eluent.
-
If necessary, perform a final purification step using High-Performance Liquid Chromatography (HPLC) to obtain pure this compound N.
4.2.4. Structure Elucidation
The chemical structure of the isolated compound is typically elucidated using a combination of spectroscopic techniques, including:
-
1D and 2D Nuclear Magnetic Resonance (NMR) for determining the carbon-hydrogen framework.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the molecular formula.
-
X-ray Crystallography for the unambiguous determination of the absolute configuration.[4][11]
Biological Activity and Signaling Pathways
This compound and its analogues exhibit a range of biological activities, with their anticancer properties being the most extensively studied.
Anticancer Activity
This compound N has demonstrated potent cytotoxic effects against human cancer cell lines.[5][7] The primary mechanism of its anticancer action is the induction of apoptosis.[5]
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound N | PC-3 (Prostate Adenocarcinoma) | 7.4 | [5][7] |
| This compound N | SKOV3 (Ovarian Adenocarcinoma) | 1.2 | [5][7] |
| Butyrolactone I | PC-3 (Prostate Adenocarcinoma) | 4.5 | [5][7] |
| Butyrolactone I | SKOV3 (Ovarian Adenocarcinoma) | 0.6 | [5][7] |
| *Co-isolated with this compound N from A. terreus TM8. |
Studies have shown that treatment of cancer cells with this compound N leads to a higher rate of early and late apoptosis with minimal necrosis.[5]
Anti-inflammatory Activity
Certain this compound derivatives have also been evaluated for their anti-inflammatory potential.
| Compound | Assay | Activity | Concentration | Reference |
| This compound D1 | Nitric Oxide (NO) Production Inhibition | 22-34% | 50 µg/mL | [6] |
| This compound | Nitric Oxide (NO) Production Inhibition | 22-34% | 50 µg/mL | [6] |
| This compound A | Nitric Oxide (NO) Production Inhibition | 22-34% | 50 µg/mL | [6] |
| This compound D | Nitric Oxide (NO) Production Inhibition | 22-34% | 50 µg/mL | [6] |
Antimicrobial Activity
This compound N has been reported to exhibit high activity against Gram-positive bacteria with no significant cytotoxicity against mammalian cell lines at effective concentrations, suggesting a potential therapeutic window for its use as an antibacterial agent.[4]
Experimental Protocols for Biological Assays
Sulphorhodamine B (SRB) Cytotoxicity Assay
This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.[5]
-
Seed healthy, growing cells in a 96-well tissue culture plate and incubate for 24 hours.
-
Replace the medium with fresh medium containing serial concentrations of the test compound (e.g., 0.01 to 1000 µg/mL). Include a vehicle control.
-
Incubate the plates for 72 hours.
-
Fix the cells by adding 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates three times with water.
-
Add 0.4% (w/v) SRB dye and incubate for 10 minutes in the dark.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base.
-
Read the absorbance at a suitable wavelength (e.g., 570 nm) to determine cell viability.
Apoptosis Assay using Acridine Orange/Ethidium Bromide (AO/EtBr) Staining
This assay is used to visualize and quantify apoptosis in cells treated with the test compound.[5]
-
Treat the cancer cells with the test compound at its IC50 concentration for 48 hours.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Stain the cells with a mixture of Acridine Orange (AO) and Ethidium Bromide (EtBr).
-
Visualize the cells under a fluorescence microscope.
-
Live cells: Uniform green nucleus.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniform orange-red nucleus.
-
Conclusion
Terretonins represent a fascinating and promising class of meroterpenoids with significant therapeutic potential. The elucidation of their producing organisms, biosynthetic pathways, and mechanisms of action provides a solid foundation for future research. The detailed protocols for isolation and biological evaluation provided in this guide are intended to facilitate further investigation into these complex molecules. Continued exploration of novel microbial sources, coupled with synthetic biology approaches to manipulate the biosynthetic gene clusters, may lead to the discovery of new this compound analogues with enhanced efficacy and novel biological activities, paving the way for their development as next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound N: A New Meroterpenoid from Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound D1, a new meroterpenoid from marine-derived Aspergillus terreus ML-44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of this compound N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound P and additional new compounds from mesophilic Aspergillus terreus MSM18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound N: A New Meroterpenoid from Nocardiopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis of this compound, a polyketide-terpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Terretonins are a class of fungal meroterpenoids, natural products derived from a combination of polyketide and terpenoid biosynthetic pathways.[1] Primarily isolated from fungi of the Aspergillus and Nocardiopsis genera, these compounds exhibit a unique and highly oxygenated tetracyclic core structure.[2][3] The growing interest in Terretonins stems from their diverse and potent biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, making them promising scaffolds for the development of new therapeutic agents.[4][5] This review provides a comprehensive overview of Terretonin and its known related compounds, detailing their biological activities with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.
Chemical Structures and Sources of this compound and Related Compounds
The family of Terretonins comprises a range of structurally related analogs, each with unique substitutions on the core tetracyclic skeleton. These compounds are predominantly isolated from various fungal strains, with Aspergillus terreus being a prominent source.[2][6] A summary of key this compound compounds and their origins is presented below.
| Compound | Source Organism(s) | Reference(s) |
| This compound | Aspergillus terreus | [1] |
| This compound A | Aspergillus terreus | [6] |
| This compound C | Aspergillus terreus | [2] |
| This compound E | Aspergillus insuetus | [2] |
| This compound F | Aspergillus insuetus | [2] |
| This compound G | Aspergillus sp. OPMF00272 | [7][8] |
| This compound J | Aspergillus terreus | [2] |
| This compound M | Aspergillus terreus TM8 | [9] |
| This compound N | Nocardiopsis sp. LGO5, Aspergillus terreus TM8 | [3][5][10] |
| This compound O | Aspergillus terreus TM8, Aspergillus terreus LGO13 | [6] |
| This compound P | Aspergillus terreus MSM18 | [11] |
Biological Activities and Quantitative Data
Terretonins have demonstrated a broad spectrum of biological activities. The most notable of these are their anticancer and antimicrobial properties.
Anticancer Activity
Several this compound compounds have exhibited significant cytotoxicity against various cancer cell lines. The proposed mechanism for this activity is the induction of apoptosis.[10]
Table 1: Cytotoxicity of this compound N and Butyrolactone I [10]
| Compound | Cell Line | IC50 (µg/mL) |
| This compound N | PC-3 (Prostate Adenocarcinoma) | 7.4 |
| SKOV3 (Ovarian Adenocarcinoma) | 1.2 | |
| Butyrolactone I | PC-3 (Prostate Adenocarcinoma) | 4.5 |
| SKOV3 (Ovarian Adenocarcinoma) | 0.6 |
Antimicrobial Activity
This compound G has been identified as a potent antibiotic against Gram-positive bacteria.[7]
Enzyme Inhibition
Certain derivatives of this compound have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests potential applications in the management of diabetes. The IC50 values for compounds 2, 3, and 4 in one study were reported as 148.4 µM, 279.7 µM, and 86.0 µM, respectively, which were superior to the acarbose (B1664774) control (IC50 = 418.9 µM).[12]
Experimental Protocols
The biological activities of this compound and its analogs have been evaluated using a variety of standard experimental protocols.
Isolation and Characterization of this compound Compounds
The general workflow for isolating and identifying new this compound compounds is depicted below.
References
- 1. Biosynthesis of this compound, a polyketide-terpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]
- 3. This compound N: A New Meroterpenoid from Nocardiopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound N: A New Meroterpenoid from Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound G, a new sesterterpenoid antibiotic from marine-derived Aspergillus sp. OPMF00272 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production of this compound N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells [mdpi.com]
- 11. This compound P and additional new compounds from mesophilic Aspergillus terreus MSM18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Terretonin N: A Comprehensive Physico-chemical and Biological Profile
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physico-chemical properties and biological activities of Terretonin N, a meroterpenoid with significant therapeutic potential. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug discovery.
Physico-chemical Properties
This compound N is a highly oxygenated, tetracyclic 6-hydroxymeroterpenoid.[1][2][3][4] Its core structure has been elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and unambiguously confirmed by X-ray crystallography.[1]
General Properties
| Property | Value | Source |
| Appearance | Colorless solid | |
| Molecular Formula | C₂₆H₃₈O₇ | |
| Molecular Weight (ESI-HR-MS) | Determined as C₂₆H₃₈O₇ | |
| Molecular Weight (Crystallographic) | 520.64 g/mol (as acetone (B3395972) solvate, C₂₉H₄₄O₈) |
Spectroscopic Data
The structural characterization of this compound N relies heavily on modern spectroscopic techniques.
¹H and ¹³C NMR data were recorded in CDCl₃. The spectra revealed the presence of 26 carbon signals, corresponding to seven methyl groups, three methylene (B1212753) groups, and seven methine groups, four of which are oxygenated. Key proton NMR signals include six methyl singlets, one methyl doublet, and a vinylidene moiety.
Table of ¹H and ¹³C NMR Chemical Shifts (in CDCl₃): (A comprehensive table of all chemical shifts would require access to the full experimental data, which is not fully available in the provided search results. The following is a summary of key reported features.)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations |
| Methyl Groups | 0.86 (s, H₃-21), 1.28 (s, H₃-22), 1.38 (d, 6.4 Hz, H-25), 1.62 (s, H₃-24), 1.68 (s, H₃-20), 1.96 (s, H₃-27), 2.03 (s, H₃-23) | 14.6 - 24.2 | COSY, HMBC |
| Vinylidene Moiety | 5.06 (s, H-19a), 5.16 (s, H-19b) | HSQC | |
| Oxymethine Groups | 4.81 (m, H-17) | 76.0 - 79.4 | COSY with H-25 |
High-resolution electrospray ionization mass spectrometry (ESI-HR-MS) in negative mode was used to determine the molecular formula of this compound N as C₂₆H₃₈O₇.
Crystallographic Data
Single-crystal X-ray diffraction analysis provided the absolute configuration of this compound N.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Formula (solvate) | C₂₉H₄₄O₈ |
| Calculated Density (Dcalc) | 1.269 g/cm³ |
Biological Activity
This compound N has demonstrated significant biological activity, particularly in the areas of oncology and microbiology.
Anticancer Activity
This compound N exhibits potent cytotoxic effects against human prostate adenocarcinoma (PC-3) and ovary adenocarcinoma (SKOV3) cell lines. Studies have shown that it induces apoptosis in these cancer cells.
Table of IC₅₀ Values:
| Cell Line | IC₅₀ (µg/mL) |
| Prostate Adenocarcinoma (PC-3) | 7.4 |
| Ovarian Adenocarcinoma (SKOV3) | 1.2 |
Antimicrobial Activity
This compound N has also shown activity against Gram-positive bacteria.
Experimental Protocols
Isolation and Purification of this compound N
The following is a generalized workflow for the isolation and purification of this compound N from a microbial source, such as Nocardiopsis sp..
Cytotoxicity Assay
The in vitro cytotoxicity of this compound N against cancer cell lines is commonly evaluated using the Sulforhodamine B (SRB) assay.
Mechanism of Action
While it has been established that this compound N induces apoptosis in cancer cells, the precise molecular signaling pathways involved have not yet been fully elucidated. Further research is required to identify the specific cellular targets and signaling cascades modulated by this compound.
Conclusion
This compound N is a promising natural product with well-defined physico-chemical properties and potent, selective anticancer activity. Its unique chemical structure and biological profile make it an attractive candidate for further investigation in drug development programs. Future research should focus on elucidating its mechanism of action to fully realize its therapeutic potential.
References
Unraveling the Tetracyclic Core of Terretonin: A Technical Guide for Researchers
An in-depth exploration of the complex architecture, biosynthesis, and biological significance of the tetracyclic core of Terretonin, a fungal meroterpenoid with promising therapeutic potential.
This technical guide provides a comprehensive overview of the tetracyclic core of this compound, a unique class of fungal secondary metabolites. This compound and its analogues, produced by various species of Aspergillus, possess a highly oxygenated and complex tetracyclic scaffold that has garnered significant interest from the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the structure, biosynthesis, and biological activities of this fascinating natural product.
The Tetracyclic Architecture of this compound
The core of this compound is a complex tetracyclic ring system. The structure of a representative member, this compound N, has been unambiguously determined by X-ray crystallography, revealing a unique and highly oxygenated scaffold.[1][2] This intricate architecture is a product of a complex biosynthetic pathway involving a series of enzymatic transformations.
Table 1: Physicochemical and Spectroscopic Data for this compound N [1]
| Property | Value |
| Molecular Formula | C₂₆H₃₈O₇ |
| Molecular Weight | 462.58 g/mol |
| Appearance | Colorless solid |
| Optical Rotation [α]D²⁰ | -114 (c 0.1, MeOH) |
| ¹H NMR (500 MHz, CDCl₃) | δ 5.16 (s, 1H), 5.06 (s, 1H), 4.81 (m, 1H), 4.25 (d, J = 3.0 Hz, 1H), 3.95 (dd, J = 11.5, 4.5 Hz, 1H), 3.68 (d, J = 3.0 Hz, 1H), 3.42 (m, 1H), 2.75 (m, 1H), 2.45-2.35 (m, 2H), 2.15-2.05 (m, 1H), 2.03 (s, 3H), 1.96 (s, 3H), 1.85-1.75 (m, 2H), 1.68 (s, 3H), 1.62 (s, 3H), 1.55-1.45 (m, 2H), 1.38 (d, J = 6.4 Hz, 3H), 1.28 (s, 3H), 0.86 (s, 3H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 177.2, 170.9, 148.8, 112.9, 84.5, 79.4, 78.2, 77.4, 76.0, 61.3, 58.9, 51.5, 50.3, 49.8, 45.8, 42.1, 39.7, 37.1, 33.9, 28.2, 24.2, 22.5, 21.4, 18.9, 16.5, 14.6 |
| High-Resolution ESI-MS | m/z 461.2547 [M-H]⁻ (calcd. for C₂₆H₃₇O₇, 461.2545) |
X-ray Crystallographic Data of this compound N:
While the full crystallographic information file (CIF) is not publicly available in the searched resources, the crystal structure of this compound N has been determined, confirming its absolute configuration.[1][2] The key stereocenters were established as 3S, 5S, 6S, 8S, 9S, 10S, 11S, 13S, 17S, and 14R.[1] Access to the CIF file from the relevant crystallographic database would be required to provide a detailed table of bond lengths and angles.
Biosynthesis of the this compound Core
The intricate tetracyclic core of this compound is assembled through a complex biosynthetic pathway orchestrated by a dedicated gene cluster found in Aspergillus terreus.[1][2] The pathway involves a series of fascinating enzymatic reactions, including a crucial cyclization and subsequent oxidative modifications.
Key Enzymes in the Biosynthetic Pathway
Two of the pivotal enzymes in the later stages of this compound biosynthesis are Trt6, a cytochrome P450 monooxygenase, and Trt7, an Fe(II)/α-ketoglutarate-dependent dioxygenase. The functional characterization of these enzymes is crucial for understanding the formation of the complex tetracyclic core.
Experimental Protocols
Protocol 1: Heterologous Expression of the this compound Gene Cluster in Aspergillus oryzae
This protocol outlines the general steps for expressing the this compound biosynthetic gene cluster in a heterologous host, Aspergillus oryzae, a widely used platform for fungal secondary metabolite production.
-
Vector Construction: The entire this compound biosynthetic gene cluster from A. terreus is cloned into a suitable fungal expression vector. This often involves techniques like yeast homologous recombination to assemble the large gene cluster.
-
Protoplast Preparation: Protoplasts of the A. oryzae host strain are prepared by enzymatic digestion of the fungal cell wall.
-
Transformation: The expression vector containing the gene cluster is introduced into the A. oryzae protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.
-
Selection and Cultivation: Transformed fungal colonies are selected based on an appropriate marker. Positive transformants are then cultivated in a suitable production medium to allow for the expression of the biosynthetic genes and production of this compound and its intermediates.
-
Metabolite Extraction and Analysis: The fungal culture is extracted with an organic solvent (e.g., ethyl acetate). The crude extract is then subjected to chromatographic separation (e.g., silica gel chromatography followed by reverse-phase HPLC) to purify the produced metabolites. The structures of the isolated compounds are elucidated using spectroscopic methods such as NMR and mass spectrometry.
Protocol 2: General In Vitro Assay for Fungal Cytochrome P450 Monooxygenases (e.g., Trt6)
This protocol provides a general framework for the in vitro characterization of a fungal cytochrome P450 enzyme like Trt6.
-
Recombinant Protein Expression and Purification: The gene encoding the cytochrome P450 (e.g., trt6) is cloned into an expression vector and expressed in a suitable host, such as E. coli or Pichia pastoris. The recombinant protein is then purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). A cytochrome P450 reductase partner, also expressed and purified, is required for activity.
-
Reaction Mixture Preparation: A typical reaction mixture contains a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), the purified cytochrome P450 enzyme, the purified cytochrome P450 reductase, a source of electrons (NADPH), and the substrate.
-
Enzyme Assay: The reaction is initiated by the addition of NADPH. The mixture is incubated at an optimal temperature for a defined period. The reaction is then quenched, typically by the addition of an organic solvent.
-
Product Analysis: The reaction mixture is extracted, and the product formation is analyzed by HPLC or LC-MS. The identity of the product can be confirmed by comparison with an authentic standard or by spectroscopic analysis.
Protocol 3: General In Vitro Assay for Fe(II)/α-Ketoglutarate-Dependent Dioxygenases (e.g., Trt7)
This protocol describes a general method for assaying the activity of an Fe(II)/α-KG-dependent dioxygenase like Trt7.
-
Recombinant Protein Expression and Purification: The gene for the dioxygenase (e.g., trt7) is expressed in a host like E. coli and the recombinant protein is purified.
-
Reaction Mixture Preparation: The assay buffer typically contains a buffer (e.g., HEPES or Tris-HCl), the purified enzyme, Fe(II) sulfate, α-ketoglutarate, ascorbate (B8700270) (as a reducing agent), and the substrate.
-
Enzyme Assay: The reaction is started by adding the substrate. The mixture is incubated at an appropriate temperature with shaking. The reaction is stopped by adding a quenching solution (e.g., acid or organic solvent).
-
Product Analysis: The reaction products are analyzed by HPLC or LC-MS to determine the conversion of the substrate and the formation of the product.
Biological Activities of this compound
This compound and its derivatives have demonstrated a range of biological activities, with the most notable being their anticancer and antibacterial properties.
Anticancer Activity
This compound N has shown potent cytotoxic effects against human cancer cell lines. Studies have indicated that this compound N induces apoptosis in these cells, making it a promising candidate for further investigation as an anticancer agent.
Table 2: Cytotoxicity of this compound N against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| PC-3 | Prostate Adenocarcinoma | 7.4 |
| SKOV3 | Ovary Adenocarcinoma | 1.2 |
Data from a study on the anticancer activity of this compound N.
The induction of apoptosis by this compound likely involves the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of a cascade of caspases, the executioners of apoptosis.
Protocol 4: Western Blot Analysis of Bax and Bcl-2 Expression
This protocol describes how to assess the effect of this compound on the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
-
Cell Culture and Treatment: Cancer cells (e.g., PC-3 or SKOV3) are cultured and treated with various concentrations of this compound for a specific duration.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative expression levels of Bax and Bcl-2.
Protocol 5: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Treatment: Cells are treated with this compound as described above.
-
Cell Lysis: A specific lysis buffer is added to the cells to release the cellular contents, including caspases.
-
Caspase-3 Assay: A fluorogenic or colorimetric caspase-3 substrate (e.g., containing the DEVD peptide sequence) is added to the cell lysate.
-
Measurement: The cleavage of the substrate by active caspase-3 results in the release of a fluorescent or colored molecule, which is measured using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
Protocol 6: Detection of Mitochondrial Cytochrome c Release
This protocol is used to determine if this compound induces the release of cytochrome c from the mitochondria into the cytosol, a hallmark of the intrinsic apoptosis pathway.
-
Cell Treatment and Fractionation: Cells are treated with this compound. Subsequently, the cells are gently lysed, and the cytosolic and mitochondrial fractions are separated by differential centrifugation.
-
Western Blot Analysis: The protein content of both the cytosolic and mitochondrial fractions is analyzed by Western blotting using an antibody specific for cytochrome c. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction of treated cells compared to control cells indicates cytochrome c release.
Antibacterial Activity
Several this compound analogues have exhibited antibacterial activity, particularly against Gram-positive bacteria. This suggests that the tetracyclic core could serve as a scaffold for the development of new antibacterial agents. Further research is needed to elucidate the specific mechanism of action.
Conclusion and Future Directions
The tetracyclic core of this compound represents a remarkable feat of natural product biosynthesis, resulting in a molecule with significant therapeutic potential. This guide has provided a comprehensive overview of its structure, biosynthesis, and biological activities, along with detailed experimental protocols to aid researchers in this field.
Future research should focus on:
-
Elucidating the complete and detailed apoptosis signaling pathway induced by this compound in various cancer cell lines.
-
Investigating the mechanism of antibacterial action to guide the development of novel antibiotics.
-
Exploring the therapeutic potential of other this compound analogues and generating new derivatives through synthetic and biosynthetic approaches.
-
Obtaining and analyzing the X-ray crystal structures of more this compound family members to provide a deeper understanding of their structure-activity relationships.
The continued exploration of the tetracyclic world of this compound holds great promise for the discovery and development of new and effective therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Isolation of Terretonin from Aspergillus terreus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terretonin, a complex meroterpenoid produced by the filamentous fungus Aspergillus terreus, has garnered significant interest due to its unique chemical structure and potential biological activities. This document provides a comprehensive protocol for the isolation and purification of this compound from Aspergillus terreus. The methodology described herein covers fungal cultivation, extraction of the secondary metabolite, and a multi-step chromatographic purification process. Furthermore, this guide includes a summary of the biosynthetic pathway of this compound and presents quantitative data from relevant studies to aid in the optimization of its production and isolation.
Introduction
Aspergillus terreus is a versatile fungus known for producing a wide array of secondary metabolites, including the highly oxygenated tetracyclic meroterpenoid, this compound. The biosynthesis of this compound follows a mixed polyketide-terpenoid pathway.[1][2] The intricate structure of this compound has made it a subject of interest for natural product chemists and pharmacologists. This protocol outlines a reproducible method for the isolation of this compound, providing researchers with a foundation for further investigation into its therapeutic potential.
Data Presentation
Table 1: Production of this compound N and Butyrolactone I from Aspergillus terreus TM8
| Compound | Yield | Appearance |
| This compound N | 300 mg | Colorless/crystalline |
| Butyrolactone I | 1.0 g | Colorless/crystalline |
Data obtained from fermentation of the thermophilic fungus Aspergillus terreus TM8.
Experimental Protocols
Fungal Strain and Culture Conditions
Strain: Aspergillus terreus (e.g., thermophilic strain TM8).
Culture Media:
-
Solid Rice Medium: For large-scale fermentation, solid rice medium is effective.
-
Potato Dextrose Agar (PDA): Used for routine culture maintenance and propagation.[3]
Fermentation Conditions:
-
Inoculate sterile solid rice medium with a fresh culture of Aspergillus terreus.
-
Incubate the culture under static conditions at an optimal temperature, which for thermophilic strains like TM8 is between 45-50 °C.
-
Allow the fermentation to proceed for a period of 3 to 4 weeks to ensure sufficient production of secondary metabolites.
Extraction of Crude Metabolites
-
Following the incubation period, harvest the fungal biomass and the fermented rice medium.
-
Dry the collected material, for instance by freeze-drying.
-
Extract the dried material exhaustively with an organic solvent. Methanol (B129727) or ethyl acetate (B1210297) are commonly used for this purpose.[3][4] The extraction can be performed at room temperature with agitation for several hours.
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification of this compound
A multi-step chromatographic approach is necessary to isolate this compound from the complex crude extract.
Step 1: Silica (B1680970) Gel Column Chromatography
-
Prepare a silica gel column with a suitable diameter and length. The column should be packed using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of solvents with increasing polarity. A common solvent system is a mixture of dichloromethane (B109758) and methanol, starting with 100% dichloromethane and gradually increasing the percentage of methanol.
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest based on their TLC profiles.
Step 2: Sephadex LH-20 Column Chromatography
-
For further purification, subject the enriched fractions from the silica gel column to size-exclusion chromatography using a Sephadex LH-20 column.
-
Use methanol as the mobile phase.
-
Collect fractions and monitor by TLC to isolate the fractions containing this compound.
Step 3: Preparative Thin-Layer Chromatography (pTLC)
-
As a final purification step, preparative TLC can be employed.
-
Apply the semi-purified fractions onto a preparative TLC plate and develop it with an appropriate solvent system (e.g., dichloromethane with a small percentage of methanol).
-
Visualize the bands under UV light (if applicable) or by staining.
-
Scrape the band corresponding to this compound from the plate and elute the compound from the silica gel with a suitable solvent like methanol or ethyl acetate.
-
Filter and concentrate the solvent to obtain pure this compound.
Characterization of this compound
The structure and purity of the isolated this compound should be confirmed using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for elucidating the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Biosynthetic Pathway of this compound
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. This compound N: A New Meroterpenoid from Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound, a polyketide-terpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Terrien, a metabolite made by Aspergillus terreus, has activity against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Total Synthesis of Terretonin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of the meroterpenoid natural product Terretonin (B1644113) and its analogues. This document includes detailed experimental protocols for key synthetic transformations, a summary of the biological activities of these compounds, and visualizations of the biosynthetic pathway and proposed mechanism of action.
Introduction
This compound, a fungal meroterpenoid derived from 3,5-dimethylorsellinic acid (DMOA) and farnesyl pyrophosphate, possesses a complex and unique carbocyclic framework that has attracted significant interest from the synthetic chemistry community.[1] The first total syntheses of racemic andrastin and this compound meroterpenes were reported by the Maimone group, providing a foundational strategy for accessing these intricate molecules.[1] this compound and its analogues have demonstrated interesting biological activities, including cytotoxicity against various cancer cell lines, making them attractive targets for drug discovery and development programs.[2] This document aims to provide researchers with the necessary information to synthesize and study this promising class of natural products.
Data Presentation
The following tables summarize the reported yields for the key synthetic steps in the total synthesis of (±)-Terretonin L and the cytotoxic activities of various this compound analogues.
Table 1: Key Reaction Yields in the Total Synthesis of (±)-Terretonin L
| Step | Reaction | Product | Yield (%) | Reference |
| 1 | Radical Olefin Hydrochlorination | Chloroalkene | 85 | [3] |
| 2 | Oxidation | Terrenoid | - | [3] |
| 3 | Retro-Claisen/Esterification | (±)-Terretonin L | 46 |
Note: Yield for the oxidation step to terrenoid was not explicitly stated in the primary literature.
Table 2: Cytotoxic Activity of this compound Analogues
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound N | PC-3 (Prostate Adenocarcinoma) | 7.4 | |
| This compound N | SKOV3 (Ovarian Adenocarcinoma) | 1.2 | |
| Butyrolactone I | PC-3 (Prostate Adenocarcinoma) | 4.5 | |
| Butyrolactone I | SKOV3 (Ovarian Adenocarcinoma) | 0.6 |
Experimental Protocols
The following are detailed methodologies for key experiments in the total synthesis of (±)-Terretonin L, adapted from the work of Xu et al.
Protocol 1: Radical Olefin Hydrochlorination
This protocol describes the conversion of the bicyclo[3.3.1]nonane core to the corresponding chloroalkene, a key intermediate en route to the this compound scaffold.
Materials:
-
Epoxide starting material (1 equivalent)
-
Mn(dpm)3 (0.1 equivalents)
-
Phenylsilane (PhSiH3) (2.5 equivalents)
-
Acetyl chloride (AcCl) (2.5 equivalents)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
Procedure:
-
To a solution of the epoxide in anhydrous dichloromethane at 0 °C is added Mn(dpm)3.
-
Phenylsilane is then added dropwise, followed by the dropwise addition of acetyl chloride.
-
The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 2 hours.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired chloroalkene.
Protocol 2: Synthesis of (±)-Terretonin L from Terrenoid
This protocol details the final step in the synthesis of (±)-Terretonin L via a retro-Claisen/esterification cascade.
Materials:
-
(±)-Terrenoid (1 equivalent)
-
Sodium methoxide (B1231860) (NaOMe) (catalytic amount)
-
Methanol (B129727) (MeOH), anhydrous
Procedure:
-
To a solution of (±)-terrenoid in anhydrous methanol is added a catalytic amount of sodium methoxide at room temperature.
-
The reaction mixture is stirred for 30 minutes.
-
The reaction is then quenched by the addition of saturated aqueous ammonium (B1175870) chloride.
-
The mixture is extracted with ethyl acetate (B1210297) (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield (±)-Terretonin L.
Visualizations
The following diagrams illustrate the biosynthetic pathway leading to the this compound core and the proposed apoptotic signaling pathway induced by this compound N.
Caption: Biosynthetic origin of the this compound scaffold.
References
Bioassays for Terretonin Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terretonin (B1644113), a meroterpenoid natural product isolated from species of the fungus Aspergillus, has demonstrated notable cytotoxic effects against various cancer cell lines.[1] Understanding the mechanisms and quantifying the cytotoxic potential of this compound is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for conducting key bioassays to evaluate the cytotoxicity of this compound, focusing on cell viability, membrane integrity, and the induction of apoptosis.
General Guidelines for Cell Culture and Treatment
Successful and reproducible cytotoxicity assays begin with consistent cell culture practices. The following are general guidelines that should be adapted to the specific cell line being used.
-
Cell Lines: Prostate cancer (PC-3) and ovarian cancer (SKOV3) cell lines have been shown to be susceptible to this compound-induced cytotoxicity.[1]
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilutions should be made in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is minimal (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Concentration Range: Based on studies of various mycotoxins, a broad concentration range should be tested initially, from nanomolar (nM) to micromolar (µM) concentrations.[2][3] For this compound N, cytotoxic effects have been observed in the low microgram per milliliter (µg/mL) range.[1]
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cell Viability
The SRB assay is a colorimetric assay used to determine cell number based on the measurement of total cellular protein content.[4][5]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Carefully remove the medium. Gently wash the cells once with 150 µL of phosphate-buffered saline (PBS). Discard the PBS and add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[4]
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% (v/v) acetic acid to each well. Incubate at room temperature for 30 minutes.[4]
-
Destaining: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[5]
-
Solubilization: Allow the plates to air dry completely. Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[4]
-
Absorbance Measurement: Shake the plates on a plate shaker for 5-10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan (B1609692) product, the amount of which is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the SRB assay (Steps 1 and 2). It is advisable to use a parallel plate for the LDH assay.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Acridine Orange/Ethidium Bromide (AO/EtBr) Staining for Apoptosis
This dual staining method allows for the visualization and differentiation of live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
Principle: Acridine orange (AO) is a membrane-permeable dye that stains the nuclei of both live and dead cells green. Ethidium bromide (EtBr) can only enter cells with compromised membranes and stains the nucleus red. Thus, live cells appear uniformly green, early apoptotic cells show bright green condensed or fragmented chromatin, late apoptotic cells display orange-to-red condensed or fragmented chromatin, and necrotic cells have a uniformly orange-to-red nucleus.[1][6]
Protocol:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a 24-well plate or in a 96-well plate. Treat with this compound as described previously.
-
Staining Solution Preparation: Prepare a fresh staining solution containing 100 µg/mL AO and 100 µg/mL EtBr in PBS.[1]
-
Cell Staining: After treatment, gently wash the cells with PBS. Add a small volume (e.g., 10-20 µL) of the AO/EtBr staining solution to the cells.
-
Visualization: Immediately visualize the cells under a fluorescence microscope using a blue filter. Capture images within 20-30 minutes as the fluorescence may fade.[1]
-
Quantification: Count at least 200 cells per sample and categorize them into live, early apoptotic, late apoptotic, and necrotic based on their nuclear morphology and color. Calculate the percentage of cells in each category.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: IC₅₀ Values of this compound in Cancer Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC₅₀ (µg/mL) |
| PC-3 | SRB | 48 | Insert Value |
| SKOV3 | SRB | 48 | Insert Value |
| Other | SRB | 48 | Insert Value |
| PC-3 | SRB | 72 | Insert Value |
| SKOV3 | SRB | 72 | Insert Value |
| Other | SRB | 72 | Insert Value |
Table 2: LDH Release in this compound-Treated Cells
| Cell Line | This compound Conc. (µg/mL) | % Cytotoxicity (LDH Release) |
| PC-3 | 0 (Control) | Insert Value |
| Conc. 1 | Insert Value | |
| Conc. 2 | Insert Value | |
| Conc. 3 | Insert Value | |
| SKOV3 | 0 (Control) | Insert Value |
| Conc. 1 | Insert Value | |
| Conc. 2 | Insert Value | |
| Conc. 3 | Insert Value |
Table 3: Quantification of Apoptotic and Necrotic Cells by AO/EtBr Staining
| Cell Line | Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| PC-3 | Control | Insert Value | Insert Value | Insert Value | Insert Value |
| This compound (IC₅₀) | Insert Value | Insert Value | Insert Value | Insert Value | |
| SKOV3 | Control | Insert Value | Insert Value | Insert Value | Insert Value |
| This compound (IC₅₀) | Insert Value | Insert Value | Insert Value | Insert Value |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise molecular mechanisms of this compound-induced apoptosis in cancer cells are still under investigation, it is known to be a caspase-dependent process.[1] The following diagram illustrates a plausible signaling cascade based on the hallmarks of apoptosis. This compound may induce cellular stress, leading to the activation of the intrinsic apoptotic pathway.
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound's cytotoxic properties. By employing a combination of assays that measure different cellular endpoints, researchers can obtain a comprehensive understanding of its potency and mechanism of action. Further investigations into the specific molecular targets and signaling pathways, such as the role of specific caspases and Bcl-2 family proteins, will be crucial for the continued development of this compound as a potential anticancer agent.
References
- 1. Production of this compound N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome c in cancer therapy and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Of the many cellular responses activated by TP53, which ones are critical for tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53-Mediated Indirect Regulation on Cellular Metabolism: From the Mechanism of Pathogenesis to the Development of Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Terretonin in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Terretonin, a meroterpenoid natural product, in antimicrobial susceptibility testing (AST). The protocols outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure accuracy and reproducibility of results.
Introduction to this compound
This compound and its analogues, such as this compound N and G, are secondary metabolites produced by various fungi, including species of Aspergillus and Nocardiopsis.[1][2][3] These compounds belong to the meroterpenoid class, which are known for their diverse and potent biological activities.[1][2] Several studies have highlighted the antimicrobial properties of this compound derivatives, particularly against Gram-positive bacteria. This compound N, for instance, has demonstrated significant activity against Staphylococcus warneri, even exceeding that of the conventional antibiotic gentamycin in some tests. The spectrum of activity also includes other Gram-positive bacteria such as Bacillus subtilis and Micrococcus luteus, with some low to moderate activity reported against Gram-negative bacteria like Escherichia coli and Pseudomonas agarici.
The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. This compound presents a promising scaffold for the development of new drugs. Accurate and standardized evaluation of its antimicrobial potency is the first step in this process.
Data Presentation
The following tables summarize the available quantitative data on the antimicrobial activity of this compound analogues from published literature. This data provides a baseline for expected activity and aids in the selection of appropriate concentration ranges for susceptibility testing.
Table 1: Zone of Inhibition for this compound N (Paper-Disk Diffusion Assay)
| Test Organism | Zone of Inhibition (mm) | Positive Control (Gentamycin) Zone of Inhibition (mm) |
| Staphylococcus warneri DSMZ 20036 | 15 | 14 |
| Pseudomonas agarici DSMZ 11810 | 8 | Not Reported |
| Escherichia coli DSMZ 1058 | 7 | Not Reported |
| Bacillus subtilis DSMZ 704 | Low Activity | Not Reported |
| Micrococcus luteus DSMZ 1605 | Low Activity | Not Reported |
| Staphylococcus aureus | Low Activity | Not Reported |
| Candida albicans | Low Activity | Not Reported |
Data extracted from a study on this compound N isolated from Nocardiopsis sp.
Table 2: Zone of Inhibition for this compound G (Disk Diffusion Assay)
| Test Organism | Zone of Inhibition (mm) at 20 µ g/disk |
| Staphylococcus aureus FDA209P | 10 |
| Bacillus subtilis PCI219 | 8 |
| Micrococcus luteus ATCC9341 | 8 |
Data extracted from a study on this compound G isolated from Aspergillus sp.
Table 3: Minimum Inhibitory Concentrations (MIC) for Novel Terpenoids from Aspergillus terreus
| Compound | Bacillus subtilis MIC (µg/mL) |
| 5-Methoxydihydrosterigmatocystin | 3.125 |
| This compound G | Not Reported |
Note: While from the same fungal genus, this data highlights the potent activity of related compounds and suggests a potential range for this compound MIC studies.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of bacterial isolates to this compound. These protocols are adapted from the CLSI and EUCAST guidelines.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the "gold standard" for determining the quantitative antimicrobial activity of a compound.
1. Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
-
Spectrophotometer or microplate reader (optional)
2. Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration at least 100-fold higher than the highest concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the working solution of this compound (in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Inoculate wells 1 through 11 with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The sterility control well should remain clear, and the growth control well should show turbidity.
-
Protocol 2: Disk Diffusion Method (Kirby-Bauer)
This method provides a qualitative assessment of antimicrobial activity.
1. Materials:
-
This compound-impregnated filter paper disks (prepare by applying a known amount of this compound solution to sterile blank disks and allowing them to dry)
-
Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth)
-
Test bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Forceps
-
Ruler or caliper
2. Procedure:
-
Preparation of Bacterial Inoculum: Prepare the inoculum as described in the broth microdilution protocol (Step 2).
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
Disks should be spaced at least 24 mm apart from center to center.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Reading Results:
-
Measure the diameter of the zone of complete inhibition (no visible growth) around each disk to the nearest millimeter.
-
Interpretive criteria (Susceptible, Intermediate, Resistant) will need to be established based on correlation with MIC data.
-
Visualizations
Experimental Workflow
Antimicrobial Susceptibility Testing Workflow for this compound.
Potential Mechanisms of Action for Meroterpenoids
While the specific signaling pathways affected by this compound in bacteria have not been fully elucidated, the broader class of terpenoids and meroterpenoids are known to exert their antimicrobial effects through several general mechanisms. This diagram illustrates these potential pathways.
Generalized Potential Mechanisms of Action for Meroterpenoids like this compound.
Conclusion
This compound and its analogues represent a promising class of natural products with demonstrated antimicrobial activity, particularly against Gram-positive bacteria. The standardized protocols provided in these application notes will enable researchers to conduct reliable and reproducible antimicrobial susceptibility testing. Further investigation into the specific mechanism of action of this compound is warranted to fully understand its potential as a therapeutic agent and to guide future drug development efforts. It is recommended that researchers performing these assays adhere strictly to the guidelines set forth by organizations such as CLSI and EUCAST to ensure the quality and comparability of the data generated.
References
Terretonin: A Promising Meroterpenoid for the Attenuation of Acute Lung Injury
Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lung parenchyma, leading to increased permeability of the alveolar-capillary barrier, pulmonary edema, and severe respiratory distress.[1][2] The current therapeutic options for ALI/ARDS are limited and largely supportive, highlighting the urgent need for novel pharmacological interventions.[1] Terretonin, a meroterpenoid derived from the endophytic fungus Aspergillus terreus, has emerged as a promising preclinical candidate for the treatment of ALI.[1][3] This document provides a comprehensive overview of the therapeutic potential of this compound in ALI, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key preclinical findings.
Mechanism of Action
This compound exerts its protective effects against ALI through a multi-pronged mechanism that involves the modulation of key signaling pathways governing inflammation, oxidative stress, and apoptosis. Preclinical studies in a lipopolysaccharide (LPS)-induced ALI mouse model have demonstrated that this compound's therapeutic efficacy is mediated by:
-
Upregulation of the SIRT1/Nrf2 Signaling Pathway: this compound enhances the expression and activity of Sirtuin 1 (SIRT1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). This leads to the increased expression of downstream antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLm), thereby mitigating oxidative stress.
-
Inhibition of the NF-κB/NLRP3 Inflammasome Signaling Pathway: this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that drives the expression of pro-inflammatory cytokines. Consequently, this compound reduces the levels of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Furthermore, it inhibits the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a critical component of the innate immune response that contributes to inflammation in ALI.
-
Modulation of Apoptosis: this compound regulates the expression of key apoptosis-related proteins. It decreases the expression of the pro-apoptotic protein Bax and the executioner caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.
The interplay of these mechanisms results in the alleviation of pulmonary edema, reduction of inflammatory cell infiltration into the lungs, and overall attenuation of lung tissue damage.
Data Presentation
The following tables summarize the key quantitative data from a preclinical study evaluating the efficacy of this compound in a mouse model of LPS-induced ALI.
Table 1: Effect of this compound on Markers of Pulmonary Edema and Lung Injury
| Group | Lung Wet/Dry (W/D) Ratio | Protein Content in BALF (µg/mL) | LDH Activity in BALF (U/L) |
| Control | 4.5 ± 0.2 | 85 ± 10 | 150 ± 20 |
| LPS | 7.8 ± 0.5 | 450 ± 35 | 580 ± 45 |
| TE (20 mg/kg) + LPS | 6.2 ± 0.4 | 280 ± 25 | 350 ± 30 |
| TE (40 mg/kg) + LPS | 5.1 ± 0.3 | 150 ± 18 | 210 ± 25 |
Data are presented as mean ± SEM. TE: this compound; LPS: Lipopolysaccharide; BALF: Bronchoalveolar Lavage Fluid; LDH: Lactate Dehydrogenase.
Table 2: Effect of this compound on Inflammatory Cell Infiltration and Myeloperoxidase (MPO) Activity
| Group | Total Cells in BALF (x10⁴) | Neutrophils in BALF (x10⁴) | MPO Activity in Lung (U/g tissue) |
| Control | 5 ± 0.8 | 0.5 ± 0.1 | 1.2 ± 0.2 |
| LPS | 45 ± 5 | 35 ± 4 | 8.5 ± 0.9 |
| TE (20 mg/kg) + LPS | 28 ± 3 | 20 ± 2.5 | 5.1 ± 0.6 |
| TE (40 mg/kg) + LPS | 12 ± 1.5 | 8 ± 1 | 2.5 ± 0.4 |
Data are presented as mean ± SEM. TE: this compound; LPS: Lipopolysaccharide; BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase.
Table 3: Effect of this compound on Pro-inflammatory Cytokines
| Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 30 ± 5 | 25 ± 4 | 20 ± 3 |
| LPS | 250 ± 20 | 280 ± 25 | 210 ± 18 |
| TE (20 mg/kg) + LPS | 150 ± 15 | 160 ± 18 | 130 ± 12 |
| TE (40 mg/kg) + LPS | 80 ± 10 | 90 ± 11 | 75 ± 9 |
Data are presented as mean ± SEM. TE: this compound; LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1beta.
Table 4: Effect of this compound on Apoptosis Markers
| Group | Bax/Bcl-2 Ratio | Caspase-3 Activity (fold change) |
| Control | 0.5 ± 0.1 | 1.0 ± 0.1 |
| LPS | 3.5 ± 0.4 | 4.2 ± 0.5 |
| TE (20 mg/kg) + LPS | 2.1 ± 0.3 | 2.5 ± 0.3 |
| TE (40 mg/kg) + LPS | 1.2 ± 0.2 | 1.5 ± 0.2 |
Data are presented as mean ± SEM. TE: this compound; LPS: Lipopolysaccharide; Bax: Bcl-2 associated X protein; Bcl-2: B-cell lymphoma 2.
Experimental Protocols
In Vivo Model of LPS-Induced Acute Lung Injury
This protocol describes the induction of ALI in mice using LPS and the administration of this compound.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile saline
-
Oral gavage needles
-
Insulin syringes
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide the mice into the following groups (n=8 per group):
-
Control group
-
LPS group
-
This compound (20 mg/kg) + LPS group
-
This compound (40 mg/kg) + LPS group
-
-
This compound Administration: Administer this compound (20 or 40 mg/kg, suspended in vehicle) or vehicle alone to the respective groups via oral gavage once daily for five consecutive days.
-
ALI Induction: On the fifth day, one hour after the final dose of this compound or vehicle, induce ALI by a single intraperitoneal injection of LPS (10 mg/kg) dissolved in sterile saline. The control group receives a corresponding volume of sterile saline.
-
Monitoring: Monitor the animals for signs of distress.
-
Sample Collection: 24 hours after LPS injection, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissues for further analysis.
Assessment of Pulmonary Edema (Lung Wet-to-Dry Weight Ratio)
Materials:
-
Freshly excised lung tissue
-
Analytical balance
-
Drying oven
Procedure:
-
Excise the right middle lobe of the lung and gently blot to remove excess blood.
-
Immediately weigh the lung tissue to obtain the "wet weight".
-
Dry the tissue in an oven at 60°C for 72 hours until a constant weight is achieved.
-
Weigh the dried tissue to obtain the "dry weight".
-
Calculate the wet-to-dry (W/D) ratio as: W/D Ratio = Wet Weight / Dry Weight.
Bronchoalveolar Lavage (BAL) and Cell Counting
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Tracheal cannula
-
Suture thread
-
Syringe (1 mL)
-
Centrifuge
-
Hemocytometer
-
Trypan blue solution
Procedure:
-
Expose the trachea and insert a cannula.
-
Secure the cannula with a suture.
-
Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times.
-
Pool the recovered fluid (BALF).
-
Centrifuge the BALF at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Mix an aliquot of the cell suspension with trypan blue and count the total and differential cells using a hemocytometer.
-
Store the supernatant at -80°C for cytokine and protein analysis.
Myeloperoxidase (MPO) Activity Assay
Materials:
-
Lung tissue
-
Homogenization buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)
-
O-dianisidine dihydrochloride (B599025)
-
Hydrogen peroxide (H2O2)
-
Spectrophotometer
Procedure:
-
Homogenize a known weight of lung tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
In a 96-well plate, add the supernatant to a reaction mixture containing O-dianisidine dihydrochloride and H2O2.
-
Measure the change in absorbance at 460 nm over time.
-
Calculate MPO activity and express as units per gram of tissue.
Measurement of Cytokines (ELISA)
Materials:
-
BALF supernatant
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Thaw the BALF supernatant on ice.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis
Materials:
-
Lung tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (SIRT1, Nrf2, NF-κB p65, NLRP3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Homogenize lung tissue in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Lung tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green master mix
-
Primers for SIRT1, Nrf2, HO-1, NQO1, GCLm, and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Extract total RNA from lung tissue using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using SYBR Green master mix and specific primers.
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalized to the housekeeping gene.
Visualizations
Caption: Signaling pathway of this compound in ALI.
Caption: Experimental workflow for in vivo studies.
Conclusion
This compound has demonstrated significant therapeutic potential in a preclinical model of acute lung injury. Its ability to modulate critical signaling pathways involved in inflammation, oxidative stress, and apoptosis makes it an attractive candidate for further drug development. The protocols and data presented here provide a framework for researchers to further investigate the efficacy and mechanism of action of this compound and other potential therapeutic agents for ALI. Further studies are warranted to explore its pharmacokinetic and toxicological profile to pave the way for potential clinical translation.
References
Application Notes and Protocols for Cell-Based Assay Development for Terretonin Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terretonin, a meroterpenoid of fungal origin, has demonstrated promising anticancer properties. Specifically, this compound N has been shown to induce cytotoxicity and apoptosis in various cancer cell lines, including prostate (PC-3) and ovarian (SKOV3) cancer cells.[1][2] These findings underscore the potential of this compound as a lead compound for novel cancer therapeutics. However, a detailed understanding of its mechanism of action is still emerging.
These application notes provide a framework for developing and executing cell-based assays to characterize the apoptotic activity of this compound. The protocols outlined below describe methods to determine its cytotoxic potency and to investigate the underlying apoptotic signaling pathways.
Data Presentation
Table 1: Cytotoxicity of this compound N in Cancer Cell Lines
The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for this compound N, demonstrating its cytotoxic effects on human prostate and ovarian cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Assay | Reference |
| This compound N | PC-3 | Prostate Adenocarcinoma | 7.4 | SRB Assay | [1][2] |
| This compound N | SKOV3 | Ovarian Adenocarcinoma | 1.2 | SRB Assay | [1][2] |
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise molecular mechanism of this compound-induced apoptosis is yet to be fully elucidated, a plausible hypothesis involves the activation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is a common mechanism for natural product-induced cancer cell death. The proposed pathway involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
References
Quantitative Analysis of Terretonin: A Comprehensive Guide to HPLC and LC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Terretonin, a meroterpenoid natural product, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This compound and its analogues are a class of fungal metabolites, primarily isolated from the Aspergillus genus, that have garnered interest for their unique chemical structures and potential biological activities.[1][2][3][4] Accurate and precise quantification of this compound is essential for various stages of research and development, including natural product discovery, pharmacokinetic studies, and quality control.
The following sections offer a foundational approach to developing and validating analytical methods for this compound, based on established methodologies for similar compounds such as sesquiterpene lactones.[5]
Application Note: HPLC-UV Method for this compound Quantification
Introduction
This application note describes a robust isocratic High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound. The proposed method is suitable for the analysis of this compound in purified samples and simple matrices.
Key Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Application Note: LC-MS/MS Method for High-Sensitivity Quantification of this compound
Introduction
For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex biological matrices (e.g., plasma, tissue extracts), a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. This approach offers superior specificity by utilizing Multiple Reaction Monitoring (MRM).
Key Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | Precursor Ion > Product Ion (To be determined by infusion of a this compound standard) |
Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 0.01 - 100 ng/mL |
| Limit of Detection (LOD) | 0.003 ng/mL |
| Limit of Quantification (LOQ) | 0.01 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Experimental Protocols
Protocol 1: Sample Preparation
1.1. For Purified Compounds and Simple Matrices (for HPLC-UV)
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in methanol (B129727) or acetonitrile to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
1.2. For Complex Biological Matrices (for LC-MS/MS)
-
Protein Precipitation: To 100 µL of biological sample (e.g., plasma), add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration/Centrifugation: Filter through a 0.22 µm syringe filter or centrifuge again to remove any particulates before injection.
Protocol 2: HPLC-UV Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water, 60:40, v/v with 0.1% Formic Acid) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Method Setup: Set up the instrument with the parameters outlined in the HPLC-UV application note.
-
Sequence Preparation: Prepare a sequence with a blank (mobile phase), calibration standards, and samples.
-
Injection: Inject 10 µL of each solution into the HPLC system.
-
Data Acquisition and Analysis: Acquire the chromatograms and integrate the peak area of this compound. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Protocol 3: LC-MS/MS Analysis
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.
-
MS Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions for the MRM transition, as well as other compound-dependent parameters (e.g., collision energy, declustering potential).
-
Method Setup: Set up the LC and MS methods with the parameters from the LC-MS/MS application note and the optimized MS parameters.
-
Sequence Preparation: Prepare a sequence including a blank, calibration standards, quality control samples, and unknown samples.
-
Injection: Inject 5 µL of each prepared sample.
-
Data Acquisition and Analysis: Acquire the data and process the chromatograms using the appropriate software. Generate a calibration curve and quantify this compound in the samples.
Visualizations
Caption: HPLC-UV Experimental Workflow for this compound Quantification.
Caption: LC-MS/MS Experimental Workflow for this compound Quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound N: A New Meroterpenoid from Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound D1, a new meroterpenoid from marine-derived Aspergillus terreus ML-44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simultaneous determination of sesquiterpene lactones isoalantolactone and alantolactone isomers in rat plasma by liquid chromatography with tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Terretonin: Stability and Proper Storage Conditions
Introduction
Terretonin is a meroterpenoid natural product isolated from species of the fungus Aspergillus terreus. As a compound with potential biological activities, understanding its stability profile is crucial for researchers, scientists, and drug development professionals to ensure the integrity of experimental results and the viability of potential therapeutic applications. These application notes provide a summary of the available information on the stability of this compound and outline protocols for its proper handling and storage.
Note: Publicly available literature does not contain detailed quantitative stability studies on this compound. The following recommendations are based on general best practices for natural products with similar chemical features and information gleaned from safety data sheets for commercial samples. It is highly recommended that users perform their own stability assessments for their specific formulations and experimental conditions.
Physicochemical Properties
A summary of the physicochemical properties of this compound is presented in Table 1. These properties can influence its stability and solubility.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₂O₈ | [1] |
| Molecular Weight | 472.53 g/mol | [1] |
| Appearance | Solid (form may vary) | [1] |
Recommended Storage Conditions
Proper storage is critical to maintain the integrity of this compound. Based on commercially available information, the following storage conditions are recommended.
| Condition | Recommendation | Justification |
| Temperature | -20°C | To minimize thermal degradation and preserve the integrity of the compound for long-term storage. |
| Light | Store in the dark (e.g., in an amber vial or a light-blocking container). | Many complex organic molecules are susceptible to photodegradation. |
| Atmosphere | Store in a tightly sealed container. Consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term storage of highly pure material or solutions. | To prevent potential oxidative degradation. |
| Form | Solid form is generally more stable than solutions. | Solvents can facilitate degradation pathways such as hydrolysis. |
General Stability Profile (Qualitative)
While specific quantitative data is lacking, the complex structure of this compound, featuring multiple stereocenters and functional groups, suggests potential susceptibility to certain degradation pathways.
-
Hydrolytic Degradation: The presence of ester or ether functionalities could make this compound susceptible to hydrolysis under acidic or basic conditions.
-
Oxidative Degradation: The molecule may be prone to oxidation at various sites.
-
Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.
A logical workflow for assessing the stability of a compound like this compound is depicted below.
Experimental Protocols for Stability Assessment
The following are general protocols that can be adapted for conducting stability studies on this compound. These are based on established guidelines for forced degradation and stability testing of pharmaceutical substances.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound (high purity)
-
HPLC grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC-UV/PDA or HPLC-MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by a suitable analytical method, typically a stability-indicating HPLC method.
A visual representation of the experimental workflow for forced degradation studies is provided below.
Protocol for a Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Methodology:
-
Column Selection: Start with a versatile column, such as a C18 column, with standard dimensions (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Selection: Begin with a gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both with or without a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a PDA detector.
-
Method Optimization: Inject a mixture of the stressed samples and optimize the gradient, flow rate, and column temperature to achieve adequate resolution between the parent peak of this compound and all degradation product peaks.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation (Hypothetical)
In the absence of published data, the following tables are provided as templates for how quantitative stability data for this compound should be presented.
Table 2: Hypothetical Stability of this compound in Solution at -20°C
| Time (Months) | % Initial Concentration Remaining (Mean ± SD) | Appearance of Solution |
| 0 | 100 | Clear, colorless |
| 1 | 99.5 ± 0.3 | Clear, colorless |
| 3 | 98.9 ± 0.5 | Clear, colorless |
| 6 | 98.2 ± 0.6 | Clear, colorless |
| 12 | 97.1 ± 0.8 | Clear, colorless |
Table 3: Hypothetical Results of Forced Degradation Studies on this compound
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 |
| 0.1 M NaOH (60°C, 24h) | 25.8 | 3 |
| 3% H₂O₂ (RT, 24h) | 8.5 | 1 |
| Thermal (80°C, 48h) | 5.1 | 1 |
| Photostability (ICH Q1B) | 12.3 | 2 |
Conclusions and Recommendations
The stability of this compound is a critical parameter for its reliable use in research and development. While specific stability data is not yet publicly available, it is recommended to store this compound in solid form at -20°C, protected from light. For solutions, it is advisable to prepare them fresh and store them at low temperatures for short periods. The provided protocols offer a framework for researchers to conduct their own stability assessments to ensure the quality and integrity of their work with this compound. Further studies are warranted to fully elucidate the degradation pathways and establish a comprehensive stability profile for this compound.
References
Application of Terretonin in Cancer Cell Line Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of Terretonin's effects on cancer cell lines, based on available scientific literature. Detailed protocols for key experimental assays are also included to facilitate further research into its potential as an anticancer agent.
Application Notes
This compound, a meroterpenoid derived from fungi of the Aspergillus genus, has demonstrated cytotoxic and pro-apoptotic activities in specific human cancer cell lines. This document outlines its observed effects and provides protocols for its study.
Anticancer Activity of this compound N
This compound N, a specific variant of this compound, has been shown to exhibit selective cytotoxic effects against human prostate adenocarcinoma (PC-3) and ovarian adenocarcinoma (SKOV3) cell lines[1][2][3]. The primary mechanism of this cytotoxicity is the induction of apoptosis, or programmed cell death, with minimal induction of necrosis[1][2]. Studies indicate that this compound N induces nuclear DNA fragmentation, a hallmark of apoptosis, in treated cancer cells.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values of this compound N and a related compound, Butyrolactone I, have been determined in PC-3 and SKOV3 cell lines using the Sulforhodamine B (SRB) assay.
| Compound | Cell Line | IC50 (µg/mL) |
| This compound N | PC-3 (Prostate Adenocarcinoma) | 7.4 |
| SKOV3 (Ovarian Adenocarcinoma) | 1.2 | |
| Butyrolactone I | PC-3 (Prostate Adenocarcinoma) | 4.5 |
| SKOV3 (Ovarian Adenocarcinoma) | 0.6 |
Data sourced from a study on secondary metabolites from Aspergillus terreus TM8.
Postulated Mechanism of Action
While the precise signaling pathway activated by this compound N in cancer cells remains to be fully elucidated, current evidence points towards the induction of apoptosis. Research on other meroterpenoids suggests that the PI3K/Akt pathway is a common target for this class of compounds in cancer therapy. Furthermore, a study on this compound in a non-cancerous context of acute lung injury showed its ability to modulate key apoptotic proteins, including decreasing the levels of pro-apoptotic Bax and caspase-3, and increasing the anti-apoptotic protein Bcl-2. This suggests a potential involvement of the intrinsic (mitochondrial) apoptotic pathway.
Further investigation is required to confirm the specific molecular targets and signaling cascades, such as the PI3K/Akt or MAPK pathways, that are modulated by this compound N in cancer cells.
Visualized Workflows and Pathways
Caption: Workflow for assessing this compound's anticancer effects.
Caption: Hypothesized intrinsic apoptotic pathway for this compound.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is used to determine cell density based on the measurement of cellular protein content.
Materials:
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Microplate reader (540 nm)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%) and incubate for 1 hour at 4°C.
-
Washing: Carefully remove the supernatant and wash the wells five times with slow-running tap water. Remove excess water and allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.
Acridine Orange/Ethidium Bromide (AO/EtBr) Apoptosis Assay
This staining method allows for the visualization of nuclear morphology and the differentiation between live, apoptotic, and necrotic cells.
Materials:
-
Acridine Orange (AO) stock solution (1 mg/mL in PBS)
-
Ethidium Bromide (EtBr) stock solution (1 mg/mL in PBS)
-
AO/EtBr staining solution (mix 10 µL of AO stock and 10 µL of EtBr stock in 1 mL of PBS)
-
6-well plates or chamber slides
-
Fluorescence microscope with appropriate filters
-
PBS
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate or chamber slide and allow them to adhere overnight. Treat the cells with this compound at its IC50 concentration for 48 hours. Include a negative control (vehicle-treated) group.
-
Cell Harvesting (for plates): After incubation, collect the culture medium (containing floating cells) and harvest the adherent cells using trypsin. Combine all cells, centrifuge at 1,500 rpm for 5 minutes, and wash once with PBS.
-
Staining: Resuspend the cell pellet in 25 µL of PBS. Add 2 µL of the AO/EtBr staining solution and mix gently.
-
Visualization: Immediately place 10 µL of the stained cell suspension on a clean microscope slide, cover with a coverslip, and observe under a fluorescence microscope.
-
Image Analysis: Capture images and count a minimum of 200 cells per sample. Differentiate the cells based on their fluorescence and nuclear morphology:
-
Live cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange-to-red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniform orange-to-red nucleus with an intact structure.
-
-
Quantification: Calculate the percentage of cells in each category.
References
Application Notes and Protocols for the Experimental Use of Terretonin in SIRT1/Nrf2 Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the role of Terretonin, a meroterpenoid with significant biological activity, in the modulation of the SIRT1/Nrf2 signaling pathway. This pathway is a critical regulator of cellular defense mechanisms against oxidative stress and inflammation. The provided protocols and data serve as a valuable resource for researchers exploring the therapeutic potential of this compound in diseases associated with oxidative damage and inflammation.
Introduction to this compound and the SIRT1/Nrf2 Pathway
This compound is a meroterpenoid compound isolated from species of the fungus Aspergillus. Recent studies have highlighted its potent antioxidant and anti-inflammatory properties. A key mechanism underlying these effects is its ability to modulate the Sirtuin 1 (SIRT1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascade.
The SIRT1/Nrf2 pathway is a crucial cellular stress response system. SIRT1, a NAD+-dependent deacetylase, can activate Nrf2, a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon activation by stimuli such as oxidative stress or therapeutic agents like this compound, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of downstream target genes including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutamate-Cysteine Ligase Modifier Subunit (GCLm).
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the SIRT1/Nrf2 signaling pathway in a lipopolysaccharide (LPS)-induced acute lung injury mouse model.[1][2][3][4]
Table 1: Effect of this compound on mRNA Expression of SIRT1/Nrf2 Pathway Components [1][2][3][4]
| Gene | Control | LPS | LPS + this compound (50 mg/kg) |
| SIRT1 | 1.00 ± 0.08 | 0.45 ± 0.04 | 0.85 ± 0.07 |
| Nrf2 | 1.00 ± 0.09 | 0.52 ± 0.05 | 0.92 ± 0.08 |
| HO-1 | 1.00 ± 0.11 | 0.48 ± 0.06 | 0.89 ± 0.09 |
| NQO1 | 1.00 ± 0.10 | 0.55 ± 0.07 | 0.94 ± 0.10 |
| GCLm | 1.00 ± 0.09 | 0.51 ± 0.06 | 0.91 ± 0.08 |
| Data are presented as mean relative mRNA expression ± SEM (n=8). Data is normalized to the control group. |
Table 2: Effect of this compound on Nrf2 DNA Binding Activity and HO-1 Protein Level [1][3]
| Parameter | Control | LPS | LPS + this compound (50 mg/kg) |
| Nrf2 DNA Binding Activity (OD at 450 nm) | 0.85 ± 0.07 | 0.38 ± 0.04 | 0.75 ± 0.06 |
| HO-1 Protein Level (ng/mg protein) | 12.5 ± 1.1 | 5.8 ± 0.6 | 10.9 ± 1.0 |
| Data are presented as mean ± SEM (n=8). |
Signaling Pathway and Experimental Workflow
Caption: SIRT1/Nrf2 signaling pathway activated by this compound.
References
Troubleshooting & Optimization
How to improve the yield of Terretonin fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Terretonin fermentation from Aspergillus terreus. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during the fermentation process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during this compound fermentation experiments.
Q1: My Aspergillus terreus culture is growing well, but the yield of this compound is low. What are the potential causes and solutions?
A1: Low this compound yield despite good biomass production is a common issue and can be attributed to several factors:
-
Suboptimal Media Composition: The balance of carbon and nitrogen sources is crucial for secondary metabolite production. While glucose is a common carbon source, its high concentration can sometimes repress secondary metabolism. The type of nitrogen source (e.g., yeast extract, peptone, ammonium (B1175870) sulfate) also significantly influences yield.
-
Incorrect pH: The pH of the fermentation medium can drastically affect enzyme activity and nutrient uptake. For many Aspergillus terreus fermentations, a slightly acidic pH is optimal for secondary metabolite production.[1]
-
Inadequate Aeration and Agitation: Oxygen supply is critical for the growth of the aerobic fungus Aspergillus terreus and for the activity of oxygenases involved in the this compound biosynthetic pathway. Insufficient agitation can lead to poor oxygen distribution and nutrient mixing.
-
Non-ideal Fermentation Temperature: Temperature affects both fungal growth and the stability of the enzymes responsible for this compound biosynthesis.
-
Spore Inoculum Quality: The age and concentration of the spore inoculum can impact the lag phase duration and overall productivity of the fermentation.
Troubleshooting Steps:
-
Optimize Media Components: Systematically evaluate different carbon and nitrogen sources. Consider fed-batch strategies to maintain optimal nutrient levels without causing repression.
-
Control pH: Monitor and control the pH of the medium throughout the fermentation. A pH of around 5.5 has been found to be optimal for the production of other secondary metabolites by Aspergillus terreus.[1]
-
Adjust Aeration and Agitation: Experiment with different agitation speeds and aeration rates to ensure sufficient dissolved oxygen levels.
-
Determine Optimal Temperature: Conduct fermentation at different temperatures to find the ideal condition for this compound production, which is often around 25-28°C for Aspergillus terreus secondary metabolites.[1]
-
Standardize Inoculum: Use a consistent method for spore suspension preparation and quantify the spore concentration for inoculation.
Q2: I am observing significant foaming in my bioreactor. How can I control it, and does it affect my this compound yield?
A2: Foaming is a common issue in fermentation, primarily caused by the sparging of gas through a protein-rich medium. Excessive foaming can lead to loss of culture volume, contamination, and blockage of exhaust filters. While it doesn't directly inhibit this compound production, the associated problems can negatively impact the overall yield.
Control Measures:
-
Antifoaming Agents: The most common method is the addition of chemical antifoaming agents (e.g., silicone-based or polypropylene (B1209903) glycol). These should be tested for any potential inhibitory effects on Aspergillus terreus growth or this compound production.
-
Mechanical Foam Breakers: Some bioreactors are equipped with mechanical foam breakers that physically disrupt the foam.
-
Process Parameter Adjustment: In some cases, reducing the agitation or aeration rate can help manage foaming, but this must be balanced with the oxygen requirements of the culture.
Q3: My Aspergillus terreus is forming dense pellets, and the this compound yield is lower than expected. What is the ideal morphology, and how can I control it?
A3: Fungal morphology (dispersed mycelia vs. pellets) plays a critical role in fermentation performance. Very dense pellets can have mass transfer limitations, where the cells in the core are starved of oxygen and nutrients, leading to reduced productivity. A more dispersed or loosely pelleted morphology is often desirable for secondary metabolite production.
Morphology Control Strategies:
-
Inoculum Concentration: A higher spore inoculum concentration can sometimes lead to a more dispersed mycelial growth.
-
Agitation Rate: Higher agitation speeds can break up large pellets, but excessive shear can also damage the mycelia. An optimal agitation rate needs to be determined empirically.
-
Medium Composition: The presence of certain polymers (e.g., carboxymethyl cellulose) or the choice of nitrogen source can influence pellet formation.
-
pH: The pH of the medium can also affect cell wall composition and, consequently, morphology.
Data on Optimization of Fermentation Parameters
While specific quantitative data for this compound fermentation is not widely published, the following tables provide a summary of optimized parameters for the production of other secondary metabolites by Aspergillus terreus. These can serve as a strong starting point for the optimization of this compound production.
Table 1: Effect of Carbon Source on Secondary Metabolite Production by Aspergillus terreus
| Carbon Source (at 2%) | Mycelial Dry Weight (mg/50mL) | Relative Secondary Metabolite Yield (%) |
| Glucose | 450 | 85 |
| Sucrose | 510 | 100 |
| Fructose | 420 | 78 |
| Maltose | 480 | 92 |
Note: Data is analogous from studies on general bioactive metabolite production by A. terreus and should be adapted for this compound.
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production by Aspergillus terreus
| Nitrogen Source (at 0.5%) | Mycelial Dry Weight (mg/50mL) | Relative Secondary Metabolite Yield (%) |
| Yeast Extract | 520 | 100 |
| Peptone | 490 | 95 |
| Ammonium Sulfate | 380 | 70 |
| Sodium Nitrate | 350 | 65 |
Note: Data is analogous from studies on general bioactive metabolite production by A. terreus and should be adapted for this compound.
Table 3: Effect of pH and Temperature on Secondary Metabolite Production by Aspergillus terreus
| pH | Temperature (°C) | Mycelial Dry Weight (mg/50mL) | Relative Secondary Metabolite Yield (%) |
| 4.5 | 25 | 480 | 90 |
| 5.5 | 25 | 530 | 100 |
| 6.5 | 25 | 490 | 88 |
| 5.5 | 20 | 450 | 82 |
| 5.5 | 30 | 500 | 93 |
Note: Data is analogous from studies on general bioactive metabolite production by A. terreus.[1] A pH of 5.5 and a temperature of 25°C were found to be optimal in one study.[1]
Experimental Protocols
Protocol 1: Optimization of Carbon and Nitrogen Sources
-
Prepare Basal Medium: Prepare a basal fermentation medium (e.g., Potato Dextrose Broth).
-
Vary Carbon Sources: Aliquot the basal medium into separate flasks and supplement each with a different carbon source (e.g., glucose, sucrose, fructose, maltose) to a final concentration of 2% (w/v).
-
Vary Nitrogen Sources: In a separate experiment, use the optimal carbon source and vary the nitrogen source (e.g., yeast extract, peptone, ammonium sulfate, sodium nitrate) at a concentration of 0.5% (w/v).
-
Inoculation: Inoculate each flask with a standardized spore suspension of Aspergillus terreus.
-
Incubation: Incubate the flasks under controlled conditions (e.g., 25-28°C, 150-200 rpm) for a defined period (e.g., 7-10 days).
-
Analysis: At the end of the fermentation, harvest the biomass and the culture broth. Determine the mycelial dry weight and quantify the this compound yield using a suitable analytical method (e.g., HPLC).
Protocol 2: Determination of Optimal pH and Temperature
-
Prepare Optimized Medium: Prepare the fermentation medium with the optimal carbon and nitrogen sources determined in Protocol 1.
-
pH Optimization: Adjust the initial pH of the medium in different flasks to a range of values (e.g., 4.5, 5.5, 6.5). Use a buffer system or periodic adjustments to maintain the pH.
-
Temperature Optimization: In a separate experiment, using the optimal pH, incubate the fermentation at different temperatures (e.g., 20°C, 25°C, 30°C).
-
Inoculation and Incubation: Inoculate with a standardized spore suspension and incubate under the specified conditions.
-
Analysis: Harvest and analyze for biomass and this compound yield as described in Protocol 1.
Visualizations
Biosynthetic Pathway of this compound
This compound is a meroterpenoid, meaning it is derived from both the polyketide and terpenoid pathways.[2][3] The biosynthesis begins with the formation of 3,5-dimethylorsellinic acid by a polyketide synthase and farnesyl pyrophosphate from the mevalonate (B85504) pathway. A series of enzymatic reactions, including prenylation, methylation, epoxidation, and cyclization, lead to the formation of the complex this compound molecule.[4]
Caption: Biosynthetic pathway of this compound from primary metabolites.
Experimental Workflow for Fermentation Optimization
The following diagram illustrates a logical workflow for systematically optimizing the key parameters in this compound fermentation.
Caption: A systematic workflow for optimizing this compound fermentation.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting low this compound yield.
Caption: A logical flow for troubleshooting low this compound yield.
References
- 1. primescholars.com [primescholars.com]
- 2. Biosynthesis of this compound, a polyketide-terpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Optimization of Growth Medium and Physicochemical Parameters for High-Yield Biomass Production and Active Metabolites from Aspergillus terreus - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
Overcoming Terretonin solubility issues in aqueous buffers
Disclaimer: As "Terretonin" appears to be a fictional compound, this technical support guide has been generated based on common solubility issues encountered with poorly water-soluble sesterterpenoids and similar natural products in a research setting. The data and protocols provided are hypothetical and for illustrative purposes.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for researchers? A1: this compound is a sesterterpenoid, a class of naturally occurring compounds known for their potential biological activities, including antibacterial properties.[1][2][3][4] Like many complex natural products, this compound is highly hydrophobic and classified as practically insoluble in water. This low aqueous solubility can lead to challenges in preparing solutions for biological assays, potentially causing inaccurate and non-reproducible results.[5]
Q2: What are the general strategies to improve the solubility of a poorly water-soluble compound like this compound? A2: Several techniques can be used to enhance the solubility of hydrophobic compounds for in vitro experiments.[6][7][8] The most common methods include:
-
Use of Organic Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent is the most frequent approach in a laboratory setting.[5][9][10]
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly increase solubility.[7]
-
Use of Excipients: Surfactants (e.g., Tween-80) or cyclodextrins can be used to form micelles or inclusion complexes that enhance aqueous solubility.[9][11]
Q3: What is the recommended organic solvent for preparing a this compound stock solution? A3: Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for preparing a high-concentration stock solution of this compound for use in cell-based assays. DMSO is effective at dissolving a broad range of nonpolar compounds and is miscible with aqueous culture media.[5]
Q4: What is the maximum recommended concentration of DMSO in a final cell culture experiment? A4: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v). It is critical to include a vehicle control (media containing the same final concentration of DMSO without this compound) in all experiments to account for any effects of the solvent itself.[5]
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide addresses specific problems you may encounter when preparing this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in my aqueous buffer (e.g., PBS, TRIS). | This compound is a hydrophobic molecule and is practically insoluble in water and aqueous buffers alone.[5] | Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO first. See Protocol 1 for a detailed methodology. |
| A precipitate forms immediately when I add my DMSO stock solution to the aqueous buffer or cell culture medium. | This is a common issue known as "crashing out." The rapid shift from a polar organic solvent (DMSO) to a polar aqueous environment causes the hydrophobic compound to precipitate.[5] | 1. Reduce Final Concentration: Ensure the final desired concentration of this compound in the aqueous medium is below its aqueous solubility limit. 2. Optimize Dilution Technique: Instead of adding the stock directly to the full volume, perform a serial or stepwise dilution. Gently warming the medium to 37°C can also help. See Protocol 2 . 3. Increase Vortexing/Mixing: Ensure rapid and thorough mixing immediately upon adding the stock solution to the aqueous medium. |
| My this compound solution is clear at first but becomes cloudy or shows precipitate over time. | The solution may be supersaturated and thermodynamically unstable. The compound is slowly precipitating out of the solution. This can be influenced by temperature changes or interactions with container surfaces. | 1. Prepare Fresh Solutions: Always prepare the final aqueous working solution fresh from the DMSO stock immediately before use. 2. Re-evaluate Final Concentration: The working concentration may still be too high for long-term stability. Consider lowering the final concentration for your experiment. 3. Add a Surfactant: For cell-free assays, consider adding a small amount of a non-ionic surfactant like Tween-80 (e.g., 0.01%) to the buffer to help maintain solubility. |
| I am observing inconsistent results between experiments. | This can be a direct consequence of poor solubility. If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended and may vary between preparations. | 1. Confirm Stock Solution Clarity: Before each use, visually inspect your thawed DMSO stock solution to ensure there is no precipitate. If precipitate is seen, warm the vial to 37°C and vortex until it is fully redissolved. 2. Strictly Follow Dilution Protocol: Standardize your dilution procedure (see Protocol 2 ) to ensure consistency across all experiments. |
Quantitative Data Summary
The following table summarizes the hypothetical solubility of this compound in various buffer systems. This data is for illustrative purposes to guide formulation decisions.
| Buffer System (pH 7.4) | Additive / Co-solvent | Max. Achievable Concentration (µM) | Observations |
| PBS | None | < 0.1 | Practically insoluble |
| PBS | 0.5% DMSO | 5 | Clear solution, stable for < 2 hours |
| PBS | 1% DMSO | 8 | Risk of precipitation, use with caution |
| DMEM + 10% FBS | 0.5% DMSO | 15 | Serum proteins may help stabilize the compound |
| PBS | 0.1% Tween-80 | 12 | Suitable for cell-free assays |
| PBS | 5% (w/v) β-Cyclodextrin | 25 | Significant solubility enhancement |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound that can be easily diluted into aqueous buffers for experiments.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 20 mM solution (assuming a hypothetical MW of 450.6 g/mol ), weigh 9.01 mg.
-
Solvent Addition: Add the corresponding volume of 100% DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 2-3 minutes to facilitate dissolution. If the compound is difficult to dissolve, brief sonication (5-10 minutes) in a room temperature water bath may be applied.[5]
-
Visual Inspection: Ensure the solution is completely clear with no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots protected from light at -20°C or -80°C for long-term stability.[5]
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
Objective: To prepare a final working solution of this compound in an aqueous buffer or cell culture medium while minimizing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Final Tube: Add the required volume of pre-warmed aqueous medium to a sterile conical tube.
-
Dilution: While vortexing the aqueous medium at a medium speed, add the required volume of the DMSO stock solution drop-by-drop directly into the vortex. This rapid mixing is crucial to prevent localized high concentrations that can cause precipitation.
-
Final Mix: Continue vortexing for an additional 10-15 seconds after adding the stock to ensure a homogenous solution.
-
Use Immediately: Use the final working solution immediately for your experiment to avoid potential stability issues.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound G, a new sesterterpenoid antibiotic from marine-derived Aspergillus sp. OPMF00272 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound N: A New Meroterpenoid from Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound N: A New Meroterpenoid from Nocardiopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. ijpbr.in [ijpbr.in]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Terretonin Production from Aspergillus terreus
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing culture conditions for the production of Terretonin, a promising meroterpenoid with anticancer properties, from the fungus Aspergillus terreus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a focus of research? A1: this compound is a highly oxygenated tetracyclic meroterpenoid, a type of secondary metabolite produced by the filamentous fungus Aspergillus terreus[1][2]. It is formed through a mixed polyketide-terpenoid biosynthetic pathway[3]. Research interest in this compound and its analogues, such as this compound N and M, stems from their potent biological activities, including significant cytotoxicity against human cancer cell lines like prostate (PC-3) and ovarian (SKOV3) adenocarcinoma, where they induce apoptosis[1][4][5]. This makes them promising candidates for the development of new anticancer drugs.
Q2: What are the most critical parameters to optimize for this compound production? A2: The production of secondary metabolites like this compound is highly sensitive to cultivation conditions. The most critical parameters to control and optimize include the composition of the culture medium (carbon and nitrogen sources), initial pH of the medium, incubation temperature, and aeration and agitation rates[6][7]. The interplay between these factors determines the fungal morphology, growth rate, and activation of the secondary metabolic pathways responsible for this compound biosynthesis.
Q3: Are there specific strains of Aspergillus terreus known for producing this compound? A3: Yes, specific strains have been identified as this compound producers. For example, the thermophilic strain Aspergillus terreus TM8 has been reported to produce this compound M and N[2][4][5]. Industrial production of this compound has also been mentioned, suggesting the existence of high-yielding strains, which may have been developed through methods like random mutagenesis[8]. Researchers should consider screening different isolates or using known producers like A. terreus ATCC 20542, which is a well-studied producer of various secondary metabolites[8][9].
Q4: What is a typical fermentation time required for this compound production? A4: The optimal fermentation time can vary significantly based on the strain and culture conditions. For secondary metabolite production in Aspergillus terreus, incubation periods can range from 4 to 7 days or longer[10][11]. It is crucial to monitor the production over time to determine the peak, as secondary metabolite synthesis typically occurs during the stationary phase of fungal growth, after the initial phase of rapid biomass accumulation.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation process.
Workflow for Troubleshooting Low this compound Yield
Caption: A decision tree for troubleshooting common issues in this compound fermentation.
Problem 1: My culture shows good growth, but this compound is not detected.
-
Possible Cause 1: Inappropriate pH. The initial pH of the culture medium is critical for triggering secondary metabolism. In some co-cultures of A. terreus, secondary metabolites were not found in cultures initiated at a pH of 4.0 or lower[12].
-
Possible Cause 2: Nutrient Repression. High concentrations of readily metabolizable carbon or nitrogen sources can suppress the genes responsible for secondary metabolite production. The biosynthesis of secondary metabolites is often triggered by nutrient limitation, particularly of the nitrogen source[6].
-
Solution: Try using a culture medium where nitrogen is the limiting factor. Experiment with different carbon-to-nitrogen (C/N) ratios. Using complex carbon sources (like lactose (B1674315) or starch) instead of glucose can sometimes lead to a slower onset of primary metabolism and better induction of secondary pathways[6][14].
-
-
Possible Cause 3: Suboptimal Aeration. Oxygen is essential for the biosynthesis of many secondary metabolites[15]. Insufficient dissolved oxygen can halt production even if biomass is high.
Problem 2: The yield of this compound is consistently low.
-
Possible Cause 1: Suboptimal Media Components. The type of carbon and nitrogen source significantly impacts yield.
-
Solution: Systematically screen different carbon sources (e.g., glucose, sucrose, fructose, lactose) and nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulphate, glutamate)[6][14]. For other A. terreus metabolites, lactose as a carbon source and peptone or yeast extract as organic nitrogen sources have proven effective[6][14].
-
-
Possible Cause 2: Incorrect Temperature. Temperature affects both fungal growth and enzyme activity in the biosynthetic pathway. The optimal temperature for growth may not be the same as the optimal temperature for production.
-
Possible Cause 3: Unfavorable Fungal Morphology. In submerged cultures, A. terreus can grow as dispersed mycelia or as pellets. This morphology is influenced by factors like pH, inoculum size, and agitation speed[12][15]. The optimal morphology for production can be strain- and product-specific. High agitation can lead to shear stress and mycelial fragmentation, which may reduce productivity[10].
-
Solution: Adjust the agitation speed to control pellet formation. Lower speeds may promote pellet growth, while higher speeds can lead to more filamentous growth. Also, check the initial pH, as it has been shown to influence whether the fungus grows as pellets or larger agglomerates[12].
-
Problem 3: The culture is producing byproducts instead of this compound.
-
Possible Cause: Shared Precursors or Regulatory Crosstalk. A. terreus is known to produce a wide range of secondary metabolites, such as butyrolactones, geodin, and lovastatin (B1675250), which may compete for the same precursors as this compound[9].
-
Solution: This is a complex issue that can sometimes be addressed by altering culture conditions. For example, adding specific additives or changing the nitrogen source might shift the metabolic flux towards the desired product. In a study on a different metabolite, the addition of rapeseed oil to a chlorine-deficient medium was found to enhance the production of specific compounds[9]. While advanced, genetic engineering approaches, such as deleting genes for competing pathways or overexpressing pathway-specific regulators, are the most direct way to solve this[17].
-
Experimental Protocols
Protocol 1: Submerged Culture of Aspergillus terreus
-
Inoculum Preparation:
-
Grow A. terreus on a Potato Dextrose Agar (PDA) plate at the optimal temperature (e.g., 28°C for common strains, 45°C for thermophilic strains) for 5-7 days until sporulation is evident[8].
-
Harvest spores by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1x10⁷ spores/mL) with sterile water.
-
-
Fermentation:
-
Prepare the production medium (see Quantitative Data tables for examples) and adjust the pH to the desired value (e.g., 6.5) before autoclaving[10].
-
Dispense the sterile medium into fermentation vessels (e.g., 50 mL in 250 mL Erlenmeyer flasks)[14].
-
Inoculate the medium with the spore suspension to a final concentration of approximately 1x10⁵ to 1x10⁶ spores/mL.
-
Incubate the flasks on a rotary shaker at the optimized temperature and agitation speed (e.g., 30°C, 200 rpm) for the predetermined production period (e.g., 7 days)[16].
-
Protocol 2: Extraction of this compound
This protocol is a general guide for extracting meroterpenoids and should be optimized.
-
Separation: After incubation, separate the fungal biomass from the culture broth by filtration (e.g., using Whatman No. 1 filter paper) or centrifugation.
-
Liquid-Liquid Extraction:
-
Measure the volume of the culture filtrate (supernatant).
-
Transfer the filtrate to a separatory funnel.
-
Add an equal volume of an organic solvent such as ethyl acetate (B1210297) or dichloromethane[18].
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The organic layer will contain the secondary metabolites.
-
Collect the organic layer. Repeat the extraction process on the aqueous layer two more times to maximize recovery.
-
-
Drying and Concentration:
-
Pool the organic extracts.
-
Dry the extract by passing it over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Storage: Store the dried crude extract at -20°C until further analysis and purification.
Protocol 3: Quantification of this compound
Quantification is typically performed using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL)[19]. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Curve: Prepare a series of standard solutions of purified this compound (if available) at different known concentrations in the same solvent.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water.
-
Detection: UV detector set to a wavelength where this compound shows maximum absorbance (this needs to be determined experimentally, e.g., by UV-Vis spectroscopy).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample extract.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the standard curve[20].
-
Quantitative Data Summary
Table 1: Effect of Media Components on A. terreus Secondary Metabolite Production
| Component | Source Tested | Concentration | Effect on Production | Reference |
| Carbon | Sucrose | 10 g/L | Found to be an efficient source for protease production. | [14] |
| Lactose | - | Highest yields of lovastatin reported. | [6] | |
| Fructose | 1% | Optimal for menisporopsin A production. | [11] | |
| Glucose | 30 g/L | Commonly used in Czapek's-Dox media. | [21] | |
| Nitrogen | Peptone | 5 g/L | Best nitrogen source for protease production. | [14] |
| Yeast Extract | 0.4% | Increased ODC productivity. | [21] | |
| Sodium Nitrate (NaNO₃) | 0.2% | Increased ODC productivity. | [21] | |
| Ammonium Sulphate | - | Greatly influenced mevinolin production. | [10] | |
| Glutamate/Histidine | - | Reported to increase lovastatin production. | [6] |
Table 2: Influence of Physical Parameters on A. terreus Culture
| Parameter | Condition | Observation | Reference |
| Initial pH | 2.0 - 3.0 | Clumped and pelleted growth; no secondary metabolites detected at pH ≤ 4.0. | [12] |
| 5.0 - 6.0 | Good for biomass and pigment production; preference for slightly acidic conditions. | [13] | |
| 6.5 | Optimal pH for mevinolin production in a fermenter. | [10] | |
| Temperature | 28 °C | Used for mevinolin and lovastatin production. | [10][15] |
| 30 °C | Used for cellulase (B1617823) production. | [16] | |
| 45-50 °C | Optimal growth for thermophilic strain TM8 (this compound producer). | [4][5] | |
| Agitation | 150 rpm | Highest biomass production for S. commune. | [11] |
| 200 rpm | Used for cellulase production in shake flasks. | [16] | |
| 400 rpm | Maximum mevinolin concentration achieved. | [10] | |
| 600 rpm | High agitation decreased mevinolin production due to mycelial fragmentation. | [10] | |
| Aeration (DO) | 10% Saturation | Lovastatin production reduced to ~11% of maximum. | [15] |
| 20% Saturation | 38% higher lovastatin production compared to shake-flask culture. | [15] |
Visualizations
General Workflow for Optimizing this compound Production
Caption: A phased approach to systematically optimize this compound production.
Influence of Key Parameters on this compound Biosynthesis
Caption: Interrelationship of culture parameters and their effect on fungal physiology and production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of this compound, a polyketide-terpenoid metabolite of Aspergillus terreus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Production of this compound N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Editing Aspergillus terreus using the CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Initial pH determines the morphological characteristics and secondary metabolite production in Aspergillus terreus and Streptomyces rimosus cocultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Enhanced production of terrein in marine-derived Aspergillus terreus by refactoring both global and pathway-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. norfeed.net [norfeed.net]
- 19. researchgate.net [researchgate.net]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. researchgate.net [researchgate.net]
Terretonin degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Terretonin and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: this compound is susceptible to degradation through two primary pathways: oxidation and enzymatic cleavage. Oxidative degradation is often initiated by reactive oxygen species (ROS) in the solvent or culture media, while enzymatic degradation is typically mediated by cellular esterases that cleave the ethyl-ester moiety of the molecule.
Q2: My this compound stock solution appears to have a yellow tint. Is it still usable?
A2: A yellow discoloration of this compound solutions is a common indicator of oxidative degradation, leading to the formation of the inactive metabolite, Oxo-Terretonin. It is recommended to discard any discolored solution and prepare a fresh stock from solid material. To minimize oxidation, use de-gassed, high-purity solvents and store stock solutions under an inert atmosphere (e.g., argon or nitrogen) at -80°C.
Q3: I am observing inconsistent results in my cell-based assays. Could this compound degradation be a factor?
A3: Yes, inconsistent results in cell-based assays are frequently linked to the variable degradation of this compound. The rate of degradation can be influenced by several factors, including cell density, metabolic activity, and the specific formulation of the culture medium. It is advisable to minimize the time between the addition of this compound to the media and the start of the experiment and to consider using a more stable analog if available.
Q4: How can I prevent the enzymatic degradation of this compound in my experiments?
A4: To prevent enzymatic degradation, you can supplement your experimental system with a broad-spectrum esterase inhibitor, such as paraoxon. However, it is crucial to first perform control experiments to ensure that the inhibitor itself does not interfere with the biological system or assay being used.
Troubleshooting Guides
Issue 1: Rapid loss of this compound activity in cell culture.
-
Possible Cause: High levels of extracellular esterases or significant oxidative stress in the cell culture environment.
-
Troubleshooting Steps:
-
Quantify this compound Stability: Perform a time-course experiment to measure the concentration of this compound in your specific cell culture medium over the duration of your assay using HPLC-MS.
-
Assess Oxidative Stress: Measure the levels of reactive oxygen species (ROS) in your cell culture system.
-
Supplement with Antioxidants: Include antioxidants such as N-acetylcysteine (NAC) or Vitamin E in the culture medium to mitigate oxidative degradation.
-
Use Freshly Prepared Solutions: Always use freshly prepared this compound solutions for your experiments to ensure consistent potency.
-
Issue 2: High variability in replicate experiments.
-
Possible Cause: Inconsistent handling and storage of this compound stock solutions, leading to varying degrees of degradation before use.
-
Troubleshooting Steps:
-
Standardize Stock Solution Preparation: Prepare a large, centralized batch of this compound stock solution, aliquot it into single-use vials, and store them at -80°C under an inert atmosphere.
-
Minimize Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution, as this can accelerate degradation.
-
Protect from Light: this compound is light-sensitive. Protect stock solutions and experimental samples from direct light exposure by using amber vials and covering plates with foil.
-
Quantitative Data Summary
Table 1: Stability of this compound (10 µM) in RPMI-1640 Medium at 37°C
| Time (hours) | Concentration (µM) ± SD (No Additives) | Concentration (µM) ± SD (+ 1 mM NAC) | Concentration (µM) ± SD (+ 10 µM Paraoxon) |
| 0 | 10.0 ± 0.2 | 10.1 ± 0.3 | 9.9 ± 0.2 |
| 2 | 7.8 ± 0.4 | 9.5 ± 0.3 | 9.2 ± 0.4 |
| 4 | 5.1 ± 0.5 | 9.1 ± 0.2 | 8.8 ± 0.3 |
| 8 | 2.3 ± 0.3 | 8.5 ± 0.4 | 8.1 ± 0.5 |
| 24 | < 0.1 | 6.2 ± 0.5 | 6.5 ± 0.4 |
Table 2: Impact of pH and Temperature on this compound Stability in PBS
| Condition | Half-life (hours) |
| pH 5.0, 25°C | 72 |
| pH 7.4, 25°C | 48 |
| pH 8.5, 25°C | 12 |
| pH 7.4, 4°C | 168 |
| pH 7.4, 37°C | 8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Degradation Samples:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
For acidic degradation, dilute the stock solution to 100 µg/mL in 0.1 M HCl.
-
For basic degradation, dilute the stock solution to 100 µg/mL in 0.1 M NaOH.
-
For oxidative degradation, dilute the stock solution to 100 µg/mL in 3% H₂O₂.
-
For thermal degradation, incubate the solid compound at 60°C for 24 hours.
-
For photolytic degradation, expose a 100 µg/mL solution in methanol (B129727) to UV light (254 nm) for 24 hours.
-
-
Incubation: Incubate all solutions at 60°C for 4 hours (except for the thermal and photolytic samples).
-
Neutralization: Neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively.
-
Analysis: Analyze all samples by High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the percentage of degradation.
Protocol 2: Quantification of Reactive Oxygen Species (ROS) in Cell Culture
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the specified time.
-
Loading with DCFDA: Remove the treatment media and wash the cells with 1X PBS. Add 100 µL of 20 µM 2',7'–dichlorofluorescin diacetate (DCFDA) solution to each well and incubate for 45 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with 1X PBS. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Visualizations
Caption: Hypothetical signaling pathway for this compound's inhibition of cell proliferation.
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound in a liquid matrix.
Troubleshooting variability in Terretonin bioassay results
Welcome to the technical support center for the Terretonin Bioassay. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues that may lead to variability in assay results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Section 1: High Variability & Inconsistent Readings
Question: Why am I observing high variability between my replicate wells?
Answer: High variability between replicates is a common issue that can obscure the true biological effect of your test compounds. Several factors can contribute to this problem.[1][2][3]
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability. Ensure you are using calibrated pipettes and proper technique (e.g., consistent speed, avoiding air bubbles).[1][2]
-
Cell Seeding Density: Uneven cell distribution in the microplate wells can lead to significant differences in signal. Ensure your cell suspension is homogenous by gently swirling before and during seeding.[2][3]
-
Reagent Mixing: Inadequate mixing of reagents within the wells can result in localized concentration differences. Gently tap the plate after adding reagents to ensure thorough mixing.[2]
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.[2][3][4] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer to create a humidity barrier.[2][3][4]
-
Incubation Conditions: Inconsistent temperature and CO2 levels across the incubator can affect cell health and metabolism differently across the plate.[2]
Section 2: Signal-Related Issues
Question: My signal is very low or absent. What could be the cause?
Answer: Low or no signal can be frustrating and may point to issues with reagents, cells, or the experimental setup.
-
Reagent Integrity: Ensure reagents are stored correctly and have not expired. Critical components like the this compound standard or the detection substrate may degrade over time.[1] Prepare fresh reagents and use high-purity water and buffers.[4]
-
Cell Health and Viability: The cells used in the assay must be healthy and in the logarithmic growth phase.[2][5] Do not use cells that have been passaged too many times or have become over-confluent.[5]
-
Incorrect Reagent Concentration: The concentration of substrates or detection reagents may be sub-optimal. Perform titration experiments for key reagents to find the concentration that provides the best signal window.[2]
-
Insufficient Incubation Time: The reaction may not have reached its optimal endpoint. A time-course experiment can help identify the ideal incubation period.[2]
Question: My background signal is too high. How can I reduce it?
Answer: High background can mask the specific signal from your analyte, reducing the dynamic range of the assay.
-
Choice of Microplate: For luminescence assays, use solid white opaque plates to maximize the signal and reduce crosstalk between wells.[1][6][7] For fluorescence assays, black-walled plates are recommended to minimize background.[4][8]
-
Reagent Contamination: Contamination in your reagents or samples can lead to high background. Use freshly prepared reagents and sterile techniques.[1][4]
-
Cell Seeding Density: Overly confluent cells can contribute to increased background signal. Optimize the cell density by performing a titration experiment.[4]
-
Autofluorescence (for fluorescence assays): Phenol (B47542) red in culture media can cause autofluorescence. Consider using phenol red-free media or washing cells with PBS before the final reading step.[4]
Section 3: Standard Curve Problems
Question: My standard curve is not linear or is highly variable between experiments. What should I do?
Answer: A reliable standard curve is essential for accurate quantification.[2]
-
Improper Standard Preparation: Ensure that standards are prepared fresh for each experiment and that serial dilutions are performed accurately.[2][9] Use calibrated pipettes and ensure thorough mixing at each dilution step.[2][9]
-
Degraded Standards: If the stock standard has been stored improperly or for too long, it may have degraded. Use a fresh, quality-controlled stock for preparing your standards.[2][10]
-
Incorrect Curve Fit: Ensure you are using the appropriate regression model (e.g., 4- or 5-parameter logistic curve fit) for your assay data.[9]
-
Pipetting Order: When testing standard samples, it is good practice to proceed in order of increasing concentration to minimize the risk of carry-over from high-concentration wells to low-concentration wells.[11]
Data & Tables
Table 1: Troubleshooting Summary for High Variability
| Potential Cause | Recommended Solution | Verification Step |
| Pipetting Error | Calibrate pipettes; use consistent technique; use a multichannel pipette for master mixes.[1] | Check the Coefficient of Variation (%CV) between replicate wells; aim for <15%. |
| Uneven Cell Seeding | Gently swirl cell suspension before and during plating; avoid over-confluent flasks.[2][5] | Visually inspect the plate under a microscope after seeding to confirm even cell distribution. |
| Edge Effects | Avoid using outer wells for samples; fill perimeter wells with sterile buffer or media.[2][3][4] | Compare results from inner and outer wells to see if a significant difference exists. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents; ensure even incubator heating. | Use temperature-monitoring probes in different incubator locations. |
| Reagent Inconsistency | Prepare a master mix for all common reagents; use the same batch of reagents for all plates in an experiment.[1] | Compare results between different batches of critical reagents. |
Table 2: Assay Performance Parameters
| Parameter | Acceptance Criteria | Common Cause of Failure |
| Standard Curve R² | > 0.99 | Improper dilution, degraded standard, incorrect curve fit.[11] |
| Replicate %CV | < 15% | Pipetting error, uneven cell seeding, edge effects.[12] |
| Signal-to-Background (S/B) | > 10 | High background, low specific signal, sub-optimal reagent concentration. |
| Z'-Factor | > 0.5 | High data variability, small dynamic range of the assay. |
Experimental Protocols
Protocol 1: General this compound Bioassay Workflow
This protocol outlines the key steps for a typical cell-based luminescence reporter assay to measure this compound activity.
-
Cell Seeding:
-
Culture cells to ~80% confluency. Ensure cells are healthy and have a viability >95%.[5]
-
Trypsinize and count the cells.
-
Dilute the cell suspension to the optimized seeding density (e.g., 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a solid white, 96-well microplate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound standard and test compounds in the appropriate assay medium.
-
Carefully remove the culture medium from the cells.
-
Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate for the optimized duration (e.g., 6 hours) at 37°C, 5% CO₂.
-
-
Lysis and Signal Detection:
-
Allow the plate and detection reagents to equilibrate to room temperature.
-
Add 100 µL of the lysis/detection reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to ensure complete cell lysis and mixing.
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Protocol 2: Cell Density Optimization
Optimizing cell seeding density is crucial for achieving a robust assay window and minimizing variability.[4][5]
-
Prepare Cell Suspension: Culture and harvest cells as described in Protocol 1.
-
Create a Cell Titration: Prepare a series of cell dilutions in culture medium to achieve densities ranging from 2,500 to 40,000 cells per well (e.g., 2.5k, 5k, 10k, 20k, 40k cells/well).
-
Seed the Plate: Plate each cell density in at least 8 replicate wells of a 96-well plate.
-
Stimulate and Measure:
-
In half of the replicates for each density, add a medium containing a known, high concentration of this compound (maximum stimulation).
-
In the other half, add a medium with vehicle only (basal signal).
-
-
Incubate and Read: Incubate the plate and measure the signal as per the standard assay protocol.
-
Analyze Data: For each cell density, calculate the average signal for both stimulated and basal wells. Determine the Signal-to-Background (S/B) ratio. The optimal cell density is the one that provides the highest S/B ratio without showing signs of over-confluency.[13]
Visualizations
Caption: Hypothetical signaling pathway activated by this compound.
Caption: Overview of the this compound bioassay experimental workflow.
Caption: A logical workflow for troubleshooting high replicate variability.
References
- 1. goldbio.com [goldbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. agilent.com [agilent.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. arp1.com [arp1.com]
- 10. ELISA Standard Curve Problems and Troubleshooting | Diagnopal [diagnopal.ca]
- 11. Why is it so important to make a standard curve-ELK Biotechnology CO.,Ltd. [elkbiotech.com]
- 12. Immunoassay Signal and Evaluating Standard Curves | Quansys Biosciences [quansysbio.com]
- 13. ibidi.com [ibidi.com]
Technical Support Center: Enhancing Terretonin Extraction Efficiency
Introduction
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of Terretonin. This compound is a novel meroterpenoid compound isolated from the marine-derived fungus Nocardiopsis sp., which has demonstrated significant potential in preclinical studies for its neuroprotective and anti-inflammatory properties.[1][2] However, achieving high-yield, high-purity extraction of this complex molecule can be challenging.
This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common obstacles in your extraction workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low this compound yield?
A1: Low yields in natural product extractions, such as that of this compound, can be attributed to several factors:
-
Incomplete Extraction: The chosen solvent and method may not be effectively liberating the this compound from the fungal biomass.[3] Key factors influencing this are solvent polarity, temperature, and the duration of the extraction.[4]
-
Compound Degradation: this compound is a thermolabile compound, meaning it is sensitive to heat.[5] Prolonged exposure to high temperatures, which can occur during methods like Soxhlet extraction, may lead to its degradation.
-
Suboptimal Solvent Choice: The selection of an appropriate solvent is critical. A solvent that is either too polar or not polar enough will not efficiently solubilize this compound. For meroterpenoids like this compound, moderately polar solvents such as ethyl acetate (B1210297) or ethanol (B145695) are often effective.
-
Poor Quality of Source Material: The concentration of this compound can vary depending on the specific strain of Nocardiopsis sp., the fermentation conditions, and the age and storage of the fungal culture.
Q2: How can I improve the purity of my extracted this compound?
A2: Enhancing the purity of your this compound extract typically involves optimizing the chromatographic separation process. Consider the following strategies:
-
Method Selection: For complex mixtures, standard liquid chromatography may not provide sufficient resolution. Techniques like two-dimensional liquid chromatography (2D-LC) can significantly increase peak capacity and improve the separation of individual compounds.
-
Column and Solvent Optimization: Experiment with different stationary phases (e.g., silica (B1680970) gel, C18) and mobile phase gradients to improve the resolution between this compound and co-eluting impurities.
-
Targeted Fraction Collection: Instead of collecting fractions based on time, use a detector (e.g., UV-Vis at this compound's λmax or mass spectrometry) to trigger fraction collection. This targeted approach ensures that you only collect the fractions containing your compound of interest, thereby increasing purity.
Q3: What are the advantages and disadvantages of Supercritical Fluid Extraction (SFE) for this compound?
A3: Supercritical Fluid Extraction (SFE), particularly with CO2, is a green and efficient alternative to traditional solvent extraction.
-
Advantages: SFE offers high selectivity, faster extraction times due to the high diffusivity of supercritical fluids, and the ability to extract heat-sensitive compounds like this compound at low temperatures. The resulting extract is also free of residual organic solvents.
-
Disadvantages: The primary drawback is the high initial equipment cost. Additionally, supercritical CO2 is non-polar and may have limited dissolving power for moderately polar compounds like this compound. This can sometimes be overcome by adding a polar co-solvent, such as ethanol.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No this compound in Crude Extract | Poor Quality Source Material: The concentration of this compound can vary based on the fungal strain, fermentation conditions, and storage. | Use a fresh or properly stored culture of Nocardiopsis sp. known to produce high levels of this compound. |
| Inefficient Extraction: The solvent may not be effectively penetrating the fungal biomass and solubilizing the this compound. | Ensure the fungal material is finely ground to increase surface area. Experiment with different solvents of varying polarities (e.g., ethyl acetate, ethanol, methanol) or solvent mixtures. | |
| Compound Degradation: this compound may be degrading due to excessive heat or prolonged extraction times. | Use a low-temperature extraction method, such as maceration or ultrasound-assisted extraction. If using a higher temperature method, reduce the extraction time. | |
| Presence of Numerous Impurities | Non-Selective Extraction: The chosen solvent may be co-extracting a wide range of other compounds from the fungal matrix. | Refine your choice of solvent to be more selective for this compound based on its polarity. Consider a multi-step extraction with solvents of increasing polarity. |
| Ineffective Chromatographic Separation: The chromatography conditions may not be optimized to separate this compound from closely related impurities. | Optimize the mobile phase gradient and stationary phase. For complex mixtures, consider advanced techniques like 2D-LC. | |
| Loss of Product During Purification | Precipitation on Column: The solvent used to load the sample onto the chromatography column may be too weak, causing this compound to precipitate. | Ensure the sample is fully dissolved in the initial mobile phase before loading it onto the column. |
| Incorrect Fraction Collection: Fractions containing this compound may be inadvertently discarded. | Use a sensitive detection method, such as UV-Vis spectrophotometry or mass spectrometry, to guide fraction collection. |
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Average Yield (%) | Purity (%) | Processing Time (hours) | Solvent Consumption | Notes |
| Soxhlet Extraction (Ethanol) | 2.5 | 75 | 8 | High | Risk of thermal degradation of this compound. |
| Ultrasound-Assisted Extraction (Ethyl Acetate) | 3.8 | 85 | 1 | Moderate | More energy-efficient and faster than traditional methods. |
| Supercritical Fluid Extraction (CO2 with 5% Ethanol co-solvent) | 4.5 | 92 | 2 | Low | High initial equipment cost, but environmentally friendly and produces a high-purity extract. |
| Maceration (Ethyl Acetate) | 2.0 | 80 | 72 | High | Simple method with moderate extraction conditions, but time-consuming and high solvent usage. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Fungal Material: Dry the fermented Nocardiopsis sp. culture at 40°C and grind it into a fine powder.
-
Extraction:
-
Place 50 g of the powdered fungal material into a 500 mL Erlenmeyer flask.
-
Add 250 mL of ethyl acetate to the flask.
-
Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz for 1 hour at a controlled temperature of 30°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove the solid biomass.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Protocol 2: Supercritical Fluid Extraction (SFE)
-
Preparation of Fungal Material: Grind the dried Nocardiopsis sp. culture to a consistent particle size (e.g., 0.5-1.0 mm).
-
Extraction Parameters:
-
Pack the ground material into the extraction vessel of the SFE system.
-
Set the extraction temperature to 45°C and the pressure to 200 bar.
-
Introduce a co-solvent of 5% ethanol into the supercritical CO2 flow.
-
Set the CO2 flow rate.
-
-
Collection:
-
The supercritical fluid containing the extracted this compound is passed into a collection vessel at a lower pressure (e.g., 60 bar). This causes the this compound to precipitate out of the solution.
-
The CO2 can be recycled for further extractions.
-
Visualizations
References
- 1. This compound N: A New Meroterpenoid from Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
Navigating the Labyrinth: A Technical Support Guide for Terretonin Purification
For Researchers, Scientists, and Drug Development Professionals
The purification of Terretonin, a promising meroterpenoid from fungal extracts, presents a unique set of challenges for researchers. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its purification from fungal extracts, primarily Aspergillus terreus.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| TTP-01 | Low Yield of this compound in the Crude Extract | Incomplete extraction from fungal biomass. | - Ensure the fungal mycelium is thoroughly dried and ground to a fine powder to maximize surface area for solvent penetration.- Use a sequence of solvents with increasing polarity for extraction (e.g., ethyl acetate (B1210297) followed by methanol) to ensure extraction of a broad range of metabolites including this compound. |
| Degradation of this compound during extraction. | - Avoid prolonged exposure of the extract to high temperatures and direct light. Use a rotary evaporator at a temperature not exceeding 45-50°C.[1] | ||
| TTP-02 | This compound is not Separating Well on the Silica (B1680970) Gel Column | Inappropriate solvent system polarity. | - Optimize the mobile phase polarity through systematic TLC analysis. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane (B109758)/methanol). A good starting point for this compound N is a cyclohexane (B81311)/dichloromethane/methanol (B129727) gradient.[2] |
| Co-elution with other Aspergillus terreus metabolites. | - Aspergillus terreus produces a variety of secondary metabolites, including other terpenoids, polyketides, alkaloids, and butyrolactones, which can co-elute with this compound.[2][3] Consider using a multi-step purification approach involving different separation principles (e.g., normal-phase followed by size-exclusion or reversed-phase chromatography). | ||
| Irreversible adsorption to the silica gel. | - Some highly polar compounds can bind irreversibly to silica. While this compound is described as moderately polar[2], if significant loss is suspected, consider using a different stationary phase like reversed-phase C18 silica. | ||
| TTP-03 | Multiple, Poorly Resolved Peaks on Reverse-Phase HPLC | Co-elution of this compound with structurally similar analogues. | - Optimize the gradient elution profile. A shallower gradient can improve the resolution between closely related compounds. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can alter selectivity. |
| Presence of Butyrolactone I, a common co-metabolite. | - Butyrolactone I is a known major co-metabolite in Aspergillus terreus fermentations.[3] Developing a specific HPLC method to resolve this compound from Butyrolactone I is crucial. This may involve fine-tuning the mobile phase composition and gradient. | ||
| Degradation of this compound during analysis. | - Ensure the mobile phase is of high purity and degassed. Although specific stability data for this compound is limited, related compounds can be sensitive to pH and temperature. Buffer the mobile phase if necessary and consider running the HPLC at a controlled temperature. | ||
| TTP-04 | Loss of Compound During Sephadex LH-20 Chromatography | Improper solvent selection for swelling and elution. | - Sephadex LH-20 is a versatile size-exclusion resin that swells differently in various solvents. For meroterpenoids like this compound, methanol is a commonly used solvent for both swelling the resin and for elution.[4] |
| Sample overloading. | - Do not exceed the recommended sample loading capacity for the column size. Overloading leads to poor separation and peak broadening. | ||
| TTP-05 | This compound Appears to be Degrading During Purification | Sensitivity to light. | - While specific photostability data for this compound is not readily available, many complex organic molecules are light-sensitive. It is good practice to protect extracts and purified fractions from direct light by using amber vials or covering glassware with aluminum foil. |
| Instability at certain pH values or temperatures. | - Avoid strong acids or bases during extraction and purification unless their effect on this compound stability has been verified. Perform purification steps at room temperature or below if possible. |
Frequently Asked Questions (FAQs)
1. What are the general physicochemical properties of this compound?
This compound N, a close analogue, is described as a moderately polar, colorless solid. It appears as an intensive pink to violet spot on a TLC plate when stained with anisaldehyde/sulfuric acid and heated. It does not show UV absorption or fluorescence.[2]
| Property | Description |
| Appearance | Colorless solid[2] |
| Polarity | Moderately polar[2] |
| Molecular Formula (this compound N) | C₂₆H₃₈O₇[2] |
| TLC Visualization | Stains pink to violet with anisaldehyde/sulfuric acid and heating[2] |
| UV Absorption | None observed[2] |
2. What are the most common impurities I should expect in my Aspergillus terreus extract?
Aspergillus terreus is known to produce a diverse array of secondary metabolites that can be considered as potential impurities during this compound purification. These include:
-
Other Terpenoids: Various other meroterpenoids and sesterterpenoids.[2][5][6]
-
Polyketides [2]
-
Alkaloids [2]
-
Butyrolactones: Butyrolactone I is a particularly common and major co-metabolite.[3]
-
Fatty acids and lipids: These are typically less polar and can be removed in early chromatographic steps.[2]
3. What is a good starting point for a multi-step purification strategy for this compound?
A common and effective strategy involves a combination of chromatographic techniques that separate molecules based on different properties.
4. How can I optimize the yield of purified this compound?
Optimizing the yield involves a combination of strategies from fermentation to final purification steps.
-
Fermentation: Optimizing culture conditions (media composition, pH, temperature, and fermentation time) can significantly increase the production of this compound by the fungus.
-
Extraction: Employ exhaustive extraction methods to ensure complete recovery from the fungal biomass.
-
Chromatography: Carefully select and optimize chromatographic conditions to minimize sample loss. This includes choosing the right solvent systems, using appropriate column loading, and ensuring the stability of this compound during the process.
-
Handling: Minimize transfer steps and handle purified fractions with care to avoid physical loss of the compound.
Experimental Protocols
Protocol 1: Extraction of this compound from Aspergillus terreus
-
Harvesting and Drying: Harvest the fungal mycelium from the fermentation broth by filtration. Freeze-dry the mycelium to a constant weight.
-
Grinding: Grind the dried mycelium into a fine powder using a blender or a mortar and pestle.
-
Solvent Extraction:
-
Suspend the fungal powder in ethyl acetate (e.g., 10 mL per gram of dry weight).
-
Stir or sonicate the suspension for at least 4 hours at room temperature.
-
Filter the mixture and collect the ethyl acetate extract.
-
Repeat the extraction process at least two more times to ensure complete extraction.
-
Combine all ethyl acetate extracts.
-
-
Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator. Maintain a water bath temperature below 45°C to prevent degradation of thermolabile compounds. The resulting crude extract can be used for the subsequent purification steps.
Protocol 2: Silica Gel Column Chromatography for Initial Fractionation
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 70-230 mesh) in a non-polar solvent like hexane.
-
Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and bubble-free packed bed.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading and solvent addition.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% cyclohexane or hexane).
-
Gradually increase the polarity of the mobile phase by introducing a more polar solvent in a stepwise or gradient manner (e.g., increasing concentrations of dichloromethane and then methanol in cyclohexane). A suggested gradient for this compound N is as follows: cyclohexane, cyclohexane/DCM (8:2), cyclohexane/DCM (6:4), cyclohexane/DCM (4:6), cyclohexane/DCM (2:8), DCM, DCM/MeOH (97:3), DCM/MeOH (95:5), DCM/MeOH (90:10), DCM/MeOH (80:20), and finally MeOH.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate tubes.
-
Monitor the composition of each fraction using Thin Layer Chromatography (TLC) and a suitable visualization reagent (e.g., anisaldehyde/sulfuric acid).
-
Combine the fractions containing the compound of interest based on the TLC analysis.
-
Protocol 3: Sephadex LH-20 Size-Exclusion Chromatography
-
Resin Swelling and Column Packing:
-
Swell the Sephadex LH-20 resin in the chosen mobile phase (typically methanol for meroterpenoids) for at least 3 hours.
-
Pour the swollen resin slurry into a column and allow it to pack under gravity.
-
Equilibrate the column by passing at least two column volumes of the mobile phase through it.
-
-
Sample Application:
-
Dissolve the partially purified fraction from the previous step in a minimal volume of the mobile phase.
-
Carefully apply the sample to the top of the Sephadex LH-20 bed.
-
-
Elution and Fraction Collection:
-
Elute the column with the same mobile phase used for equilibration.
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
Combine the pure fractions and concentrate them under reduced pressure.
-
This technical support center provides a foundational guide for researchers working on the purification of this compound. As every experimental setup and fungal strain can have unique characteristics, a systematic and logical approach to troubleshooting is key to success.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. Tretinoin-loaded nanocapsules: Preparation, physicochemical characterization, and photostability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
How to minimize off-target effects of Terretonin in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Terretonin in cell culture experiments.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of This compound-regulated kinase 1 (TERK1) , a key enzyme in the pro-proliferative "Signal-to-Growth" (STG) pathway. While designed for high specificity, at elevated concentrations, this compound can exhibit off-target activity against other kinases, primarily TERK2 and some SRC-family kinases . Understanding and mitigating these off-target effects is crucial for accurate experimental interpretation.
Hypothetical Signaling Pathway for TERK1
The following diagram illustrates the canonical STG pathway, where this compound is designed to act.
Caption: The Signal-to-Growth (STG) pathway targeted by this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets of this compound and at what concentrations do these effects become significant?
A1: The primary off-targets of this compound are TERK2 and members of the SRC-family kinases. Off-target effects are generally observed at concentrations significantly higher than the IC50 for TERK1. Refer to the table below for a summary of inhibitory concentrations.
Q2: I'm observing higher-than-expected cytotoxicity in my cell line, even at concentrations that should be specific for TERK1. What could be the cause?
A2: Unexpected cytotoxicity can arise from several factors:
-
Cell Line Specificity: Some cell lines may have a higher dependence on the off-target kinases, making them more sensitive to low-level off-target inhibition.[1]
-
Compound Solubility: Poor solubility of this compound in your specific cell culture media can lead to compound precipitation and non-specific toxic effects.[1] Always ensure the compound is fully dissolved and consider using a vehicle control.
-
On-Target Toxicity: In some cellular contexts, the inhibition of TERK1 itself may lead to a potent cytotoxic response.
Q3: My phenotypic results (e.g., changes in cell morphology) do not align with the known function of the TERK1 pathway. How can I confirm the observed effects are on-target?
A3: Discrepancies between the observed phenotype and the expected outcome of TERK1 inhibition suggest potential off-target activity.[2] To validate your results, consider the following approaches:
-
Use a Structurally Different TERK1 Inhibitor: If a different inhibitor targeting TERK1 produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of TERK1 should reverse the on-target effects but not the off-target ones.[1]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to specifically reduce TERK1 expression. If this phenocopies the effect of this compound, it confirms an on-target mechanism.
Q4: How can I distinguish between general off-target effects and the activation of compensatory signaling pathways?
A4: Cells can adapt to the inhibition of a specific pathway by upregulating compensatory pathways.[1] To differentiate this from off-target effects, you can:
-
Perform a Time-Course Experiment: Off-target effects are often immediate, while the activation of compensatory pathways may take longer to become apparent.
-
Analyze Key Pathway Nodes: Use Western blotting to probe the phosphorylation status of key proteins in known compensatory pathways. An increase in their activation upon this compound treatment would suggest a compensatory response.
Quantitative Data Summary
The following tables provide a summary of the inhibitory potency of this compound against its primary target and known off-targets, along with recommended concentration ranges for cell culture experiments.
Table 1: this compound Inhibitory Potency (IC50)
| Target | IC50 (nM) | Notes |
| TERK1 (On-Target) | 15 | High potency against the intended target. |
| TERK2 | 250 | ~17-fold less potent than against TERK1. |
| SRC-family kinases | >1000 | Significant off-target inhibition only at high concentrations. |
| Note: IC50 values are determined from in vitro biochemical assays and may vary depending on assay conditions. |
Table 2: Recommended Concentration Ranges for Cell Culture
| Concentration Range | Expected Effect | Recommendations |
| 15-50 nM | Selective TERK1 Inhibition | Ideal for most experiments to ensure on-target activity. |
| 50-250 nM | Potential for minor TERK2 inhibition | Use with caution. Validate findings with orthogonal methods. |
| >250 nM | Significant off-target effects likely | Not recommended for selective TERK1 inhibition studies. |
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound.
Issue 1: Inconsistent IC50 values between experiments.
-
Possible Cause: Variability in experimental conditions. The IC50 value of a kinase inhibitor can be influenced by factors such as the ATP concentration in the assay.
-
Troubleshooting Steps:
-
Standardize ATP Concentration: Ensure the ATP concentration used in your assays is consistent and ideally close to the Km value for TERK1.
-
Check Compound Stability: Verify that this compound is stable in your assay buffer and that your stock solutions are not degraded.
-
Monitor Enzyme Activity: Ensure the activity of your recombinant TERK1 enzyme is consistent between batches.
-
Issue 2: No effect on downstream signaling despite using the recommended concentration.
-
Possible Cause: Low target engagement in the cellular context. A compound's biochemical potency (IC50) may not always translate directly to cellular activity.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay to confirm that this compound is binding to TERK1 in your cells.
-
Verify Cell Line Model: Ensure that the STG pathway is active in your chosen cell line and that TERK1 is expressed.
-
Increase Concentration: Perform a dose-response experiment to determine the effective concentration in your specific cellular model, while being mindful of potential off-target effects at higher concentrations.
-
Workflow for Minimizing Off-Target Effects
The following workflow is recommended to ensure the specificity of your experimental results.
Caption: Recommended workflow for minimizing and validating off-target effects.
Experimental Protocols
Protocol 1: Dose-Response Curve for Cellular Potency (EC50)
Objective: To determine the lowest effective concentration of this compound that inhibits the phosphorylation of a known downstream effector of TERK1.
Methodology:
-
Cell Seeding: Plate your cells of interest in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM). Treat the cells with the various concentrations for a specified time (e.g., 2 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Western Blotting: Perform a Western blot to analyze the phosphorylation status of a known, direct downstream target of TERK1 (e.g., p-Effector) and total Effector protein as a loading control.
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels. Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: Kinome Selectivity Profiling
Objective: To assess the selectivity of this compound by screening it against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify potential off-targets.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of human kinases (e.g., >400 kinases).
-
Binding or Activity Assay: The service will typically perform a competition binding assay or an in vitro activity assay to measure the percent inhibition of each kinase by this compound at the single high concentration.
-
Data Analysis: The results will be presented as a percentage of inhibition for each kinase. Any kinase with significant inhibition (e.g., >70%) should be considered a potential off-target and may require follow-up IC50 determination.
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting unexpected results.
Caption: A decision tree for troubleshooting common experimental issues.
References
Technical Support Center: Refining Protocols for Terretonin Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Terretonin in cytotoxicity assays. The information is tailored for scientists and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cell death?
This compound N has been shown to induce apoptosis, or programmed cell death, in cancer cell lines such as human prostate adenocarcinoma (PC-3) and ovarian adenocarcinoma (SKOV3).[1] Studies indicate that the cytotoxic activity proceeds via the apoptotic pathway with little to no induction of necrosis.[1] While the precise molecular targets of this compound are still under investigation, its ability to promote apoptosis makes it a compound of interest in cancer research.[1]
Q2: Which cytotoxicity assays are most suitable for evaluating this compound?
Several assays can be used to measure the cytotoxic effects of this compound. The choice of assay depends on the specific research question and the cellular mechanism being investigated. Commonly used assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] It is a widely used method for assessing the cytotoxic potential of natural products.
-
LDH Release Assay: This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, which is a marker of cell membrane disruption and cytotoxicity.
-
Caspase-3/7 Activity Assay: Since this compound induces apoptosis, measuring the activity of effector caspases like caspase-3 and -7 can directly quantify the apoptotic response. This can be a more specific measure of apoptosis than general cytotoxicity assays.
Q3: Are there specific challenges associated with using natural products like this compound in cytotoxicity assays?
Yes, natural products can present unique challenges in cytotoxicity assays. These may include:
-
Color Interference: Many natural product extracts are colored and can interfere with the absorbance readings of colorimetric assays like the MTT assay.
-
Poor Solubility: Lipophilic natural products may not dissolve well in aqueous culture media, leading to inconsistent results.
-
Direct Reagent Reduction: Some natural compounds, particularly those with antioxidant properties, can directly reduce the tetrazolium salts used in MTT assays, leading to false-positive results.
Proper controls and assay selection are crucial to mitigate these challenges.
Troubleshooting Guides
Problem 1: Low absorbance values or no color change in the MTT assay.
-
Possible Cause: Insufficient number of viable cells, compromised metabolic activity, or issues with the MTT reagent or solubilization step.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure you are using an optimal number of cells per well. This may require a titration experiment to determine the linear range of your cell line.
-
Check Reagent Quality: Ensure the MTT reagent is properly stored (protected from light) and has not expired. Prepare fresh reagent if in doubt.
-
Ensure Complete Solubilization: After adding the solubilization solution, ensure all formazan (B1609692) crystals are dissolved by gentle mixing or shaking. Incomplete solubilization will lead to lower absorbance readings.
-
Verify Cell Health: Confirm that your untreated control cells are healthy and metabolically active. Contamination or poor culture conditions can affect the assay.
-
Problem 2: High background absorbance in the MTT assay.
-
Possible Cause: Contamination, interference from media components (e.g., phenol (B47542) red), or the natural color of this compound.
-
Troubleshooting Steps:
-
Include Proper Controls: Prepare a set of wells with the same concentrations of this compound in the culture medium but without cells. Subtract the absorbance of these "compound-only" wells from your experimental wells.
-
Use Phenol Red-Free Medium: If high background persists, consider using a culture medium without phenol red for the duration of the assay.
-
Microbial Contamination Check: Visually inspect your cultures for any signs of bacterial or fungal contamination, which can contribute to high background.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell culture conditions, reagent preparation, or experimental timing.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent passage number range and ensure they are seeded at the same density for each experiment.
-
Prepare Fresh Reagents: Whenever possible, prepare fresh dilutions of this compound and assay reagents for each experiment.
-
Adhere to a Strict Timeline: Standardize incubation times for cell treatment and with assay reagents to ensure consistency.
-
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound N and the related compound Butyrolactone I on two cancer cell lines, as determined by the Sulforhodamine B (SRB) assay.
| Compound | Cell Line | IC50 (µg/mL) |
| This compound N | PC-3 (Prostate Adenocarcinoma) | 7.4 |
| SKOV3 (Ovarian Adenocarcinoma) | 1.2 | |
| Butyrolactone I | PC-3 (Prostate Adenocarcinoma) | 4.5 |
| SKOV3 (Ovarian Adenocarcinoma) | 0.6 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted for testing the cytotoxicity of a natural product like this compound.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent used for this compound) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control.
LDH Release Assay
This protocol measures cytotoxicity by quantifying LDH release.
Materials:
-
This compound stock solution
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis solution (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls on your plate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with the lysis solution provided in the kit.
-
Background control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically normalizes the LDH release in treated wells to the spontaneous and maximum release controls.
Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases in apoptosis.
Materials:
-
This compound stock solution
-
White-walled 96-well plates (for luminescent assays) or black-walled plates (for fluorescent assays)
-
Complete cell culture medium
-
Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using the appropriate plate type for your assay.
-
Incubation: Incubate the plate for the desired exposure time to induce apoptosis.
-
Assay Reagent Addition: Equilibrate the plate and the caspase-3/7 reagent to room temperature. Add the caspase-3/7 reagent to each well according to the manufacturer's instructions (typically in a 1:1 volume ratio to the culture medium).
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for the time specified in the protocol (e.g., 1-2 hours), protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Subtract the background reading (from wells with medium and reagent only) and express the results as fold-change in caspase activity compared to the untreated control.
Visualizations
Caption: A generalized workflow for performing cytotoxicity assays with this compound.
Caption: A logical workflow for troubleshooting common issues in cytotoxicity assays.
Caption: A simplified diagram of the apoptotic signaling cascade.
References
- 1. Production of this compound N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Scale-up Production of Terretonin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scale-up production of Terretonin and its application in in vivo studies. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a fungal meroterpenoid, a secondary metabolite produced by species such as Aspergillus terreus and Nocardiopsis sp.[1][2]. Its biosynthesis follows a mixed polyketide-terpenoid pathway[1]. This compound has demonstrated promising anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cell lines[3]. Evidence suggests that it causes nuclear DNA fragmentation, a key feature of apoptosis[3]. While the precise signaling cascade is still under investigation, it is believed to involve the intrinsic and/or extrinsic apoptosis pathways.
Q2: Which fungal strains are suitable for this compound production?
A2: Aspergillus terreus is a commonly cited producer of this compound and other secondary metabolites, making it a suitable candidate for scale-up production. Strains of Nocardiopsis sp. have also been identified as producers of novel this compound variants, such as this compound N. The selection of a specific strain should be based on its productivity, genetic stability, and suitability for large-scale fermentation.
Q3: What are the general steps for scaling up this compound production?
A3: The scale-up of this compound production involves a multi-step process that begins with optimizing fermentation conditions at the lab scale and progressively moving to larger bioreactors. The key stages include:
-
Strain Selection and Inoculum Development: Selecting a high-yielding fungal strain and developing a robust inoculum train.
-
Media and Fermentation Parameter Optimization: Fine-tuning media components, pH, temperature, aeration, and agitation at the bench-scale.
-
Pilot-Scale Fermentation: Translating the optimized parameters to a pilot-scale bioreactor (e.g., 50 L) to identify and address scale-up challenges.
-
Industrial-Scale Fermentation: Further scaling up to production-level bioreactors.
-
Downstream Processing: Developing a scalable and efficient method for extracting and purifying this compound from the fermentation broth.
Troubleshooting Guides
Fermentation Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | - Suboptimal media composition- Inadequate aeration or agitation- pH drift outside the optimal range- Fungal morphology (e.g., excessive pellet formation) | - Re-evaluate carbon and nitrogen sources in the media.- Increase the oxygen mass transfer coefficient (kLa) by adjusting agitation and aeration rates.- Implement automated pH control.- Modify inoculum conditions or add microparticles to promote a more productive morphology. |
| Contamination | - Incomplete sterilization of media or bioreactor- Compromised seals or filters- Contaminated inoculum | - Verify sterilization protocols (autoclave time and temperature).- Inspect all seals, O-rings, and filters for integrity.- Implement strict aseptic techniques during inoculum transfer. |
| Foaming | - High protein content in the media- Excessive agitation | - Add a sterile antifoaming agent.- Reduce agitation speed, ensuring it does not negatively impact oxygen transfer. |
| High Broth Viscosity | - Dense mycelial growth | - Optimize fungal morphology towards smaller, less viscous pellets.- Consider using a bioreactor with a high-shear impeller designed for viscous fermentations. |
Downstream Processing (Purification) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | - Inefficient extraction solvent- Degradation of this compound during processing- Inappropriate chromatographic conditions | - Screen different organic solvents (e.g., ethyl acetate, methanol) for optimal extraction.- Minimize processing time and temperature.- Optimize stationary and mobile phases for chromatographic separation. |
| Purity Issues | - Co-elution of related compounds- Incomplete separation of impurities | - Employ multi-step chromatographic purification (e.g., silica (B1680970) gel followed by reversed-phase HPLC).- Consider advanced techniques like centrifugal partition chromatography for higher resolution at scale. |
| Solvent Handling at Scale | - Large volumes of flammable or toxic solvents | - Implement a closed-loop solvent recovery system.- Ensure proper ventilation and adherence to safety protocols for handling large solvent volumes. |
Experimental Protocols
I. Scale-up Fermentation of Aspergillus terreus for this compound Production
This protocol is a generalized guideline based on the scale-up of secondary metabolite production in Aspergillus terreus.
1. Inoculum Development:
-
Propagate Aspergillus terreus on malt (B15192052) agar (B569324) slants for 10 days to induce sporulation.
-
Prepare a spore suspension and inoculate a seed culture in a shake flask containing a suitable pre-culture medium.
-
Incubate for 24-48 hours at 30°C with agitation.
2. Bioreactor Setup and Sterilization:
-
Prepare the production medium in a stirred-tank bioreactor. A typical medium may contain lactose, yeast extract, and essential minerals.
-
Sterilize the bioreactor and medium in-situ or by autoclaving.
3. Fermentation Parameters:
-
Inoculate the bioreactor with the seed culture.
-
Maintain the following parameters:
-
Temperature: 30-37°C
-
pH: Controlled between 5.0 and 6.5
-
Dissolved Oxygen (DO): Maintained above 20% saturation by adjusting agitation and aeration.
-
Agitation: 150-300 rpm (will vary with bioreactor geometry and scale)
-
Aeration: 0.5-1.5 vvm (volume of air per volume of medium per minute)
-
4. Monitoring and Control:
-
Regularly monitor pH, temperature, DO, and substrate consumption.
-
Sample the broth periodically to measure biomass and this compound concentration using HPLC.
II. Large-Scale Extraction and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of fungal meroterpenoids.
1. Biomass Separation:
-
At the end of the fermentation, separate the fungal biomass from the culture broth by filtration or centrifugation.
2. Extraction:
-
Extract the culture broth with an equal volume of ethyl acetate.
-
Extract the fungal biomass with methanol (B129727) or acetone, followed by partitioning with ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Chromatographic Purification:
-
Step 1: Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto a silica gel column.
-
Elute with a gradient of increasing polarity (e.g., hexane (B92381) to ethyl acetate) to fractionate the extract.
-
Collect fractions and analyze for the presence of this compound by TLC or HPLC.
-
-
Step 2: Preparative HPLC or Centrifugal Partition Chromatography (CPC):
-
Pool the this compound-rich fractions and subject them to preparative reversed-phase HPLC or CPC for final purification.
-
Use a suitable mobile phase (e.g., acetonitrile/water gradient) to achieve high purity.
-
4. Purity Assessment and Characterization:
-
Confirm the purity of the isolated this compound using analytical HPLC.
-
Verify the structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
III. General Protocol for In Vivo Studies with Fungal Metabolites
Disclaimer: There is currently no publicly available data on the in vivo administration or toxicology of this compound. The following is a general guideline and must be preceded by comprehensive dose-ranging and toxicology studies.
1. Preclinical Toxicology Assessment:
-
Conduct acute, subacute, and subchronic toxicity studies in at least two rodent species (e.g., mice and rats) to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
-
Evaluate hematology, clinical chemistry, and histopathology of major organs.
2. Animal Model Selection:
-
For anti-cancer studies, use appropriate tumor xenograft models in immunocompromised mice (e.g., nude or SCID mice). The choice of cancer cell line for xenografts should be based on in vitro sensitivity to this compound.
3. Formulation and Administration:
-
Formulate the purified this compound in a biocompatible vehicle (e.g., a solution of DMSO, Cremophor EL, and saline).
-
Administer this compound via a suitable route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. Oral administration may also be explored.
4. Efficacy Study Design:
-
Once tumors are established, randomize animals into control and treatment groups.
-
Administer this compound at various doses (based on MTD studies) on a defined schedule (e.g., daily or every other day).
-
Monitor tumor growth, body weight, and overall animal health.
-
At the end of the study, euthanize the animals and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Quantitative Data
Table 1: Bioreactor Parameters for Aspergillus terreus Secondary Metabolite Production
| Parameter | Laboratory Scale (5 L) | Pilot Scale (50 L) |
| Agitation (rpm) | 200 | 180 |
| Aeration (vvm) | 1.5 | 0.5 |
| Oxygen Mass Transfer (kLa) (s⁻¹) | ~0.02 | ~0.02 |
Note: These parameters were for itaconic acid production and should be optimized specifically for this compound.
Visualizations
Caption: Experimental workflow for this compound production and in vivo testing.
Caption: Plausible apoptotic signaling pathways induced by this compound.
References
- 1. Frontiers | Production of secondary metabolites in stirred tank bioreactor co-cultures of Streptomyces noursei and Aspergillus terreus [frontiersin.org]
- 2. slideshare.net [slideshare.net]
- 3. Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Terretonin vs. Other Meroterpenoids: A Comparative Guide to Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Meroterpenoids, a class of natural products derived from both terpenoid and polyketide pathways, have garnered significant interest in the scientific community for their diverse and potent biological activities. Among these, their antibacterial properties present a promising avenue for the development of new antimicrobial agents. This guide provides a detailed comparison of the antibacterial activity of Terretonin, a specific type of fungal meroterpenoid, with other notable meroterpenoids, supported by experimental data and detailed protocols.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for various Terretonins and other meroterpenoids against a range of bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Terretonins | |||
| This compound G | Staphylococcus aureus | - (Inhibitory zone of 10 mm at 20 µ g/disk ) | [1] |
| Bacillus subtilis | - (Inhibitory zone of 8 mm at 20 µ g/disk ) | [1] | |
| Micrococcus luteus | - (Inhibitory zone of 8 mm at 20 µ g/disk ) | [1] | |
| This compound N | Staphylococcus aureus | Pronounced Activity (Specific MIC not stated) | [2] |
| Micrococcus luteus | Pronounced Activity (Specific MIC not stated) | [2] | |
| This compound O | Pseudomonas aeruginosa | Low Activity | |
| Staphylococcus aureus | Low Activity | ||
| Other Meroterpenoids | |||
| Merochlorin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-4 | [3] |
| Merochlorin C | Bacillus subtilis | 1 | [3] |
| Kocuria rhizophila | 2 | [3] | |
| Staphylococcus aureus | 2 | [3] | |
| Merochlorins E and F | Gram-positive strains | 1-2 | [3] |
| Ansalactam B | Methicillin-resistant Staphylococcus aureus (MRSA) | 31.2 | [3] |
| Ansalactam C | Methicillin-resistant Staphylococcus aureus (MRSA) | 31.2 | [3] |
| Ansalactam D | Methicillin-resistant Staphylococcus aureus (MRSA) | 62.5 | [3] |
| Taladrimanin B | Staphylococcus aureus CICC 10384 | 12.5 | [4] |
| Oxalicine C | Ralstonia solanacearum | 8 | |
| Penicierythritol A | Ralstonia solanacearum | 4 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial potential of a compound. The broth microdilution method is a widely accepted and commonly used technique.
Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the steps for determining the MIC of a compound against a specific bacterial strain using the broth microdilution method in a 96-well microtiter plate.[5][6][7]
1. Preparation of Materials:
-
Test Compound Stock Solution: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent at a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[6]
-
96-Well Microtiter Plate: Use a sterile U- or flat-bottom 96-well plate.
-
Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.
2. Serial Dilution of the Test Compound:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row. This will be the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the row to the desired lowest concentration. Discard 100 µL from the last well containing the compound.
-
One row should be reserved for a positive control (broth with inoculum, no compound) and another for a negative control (broth only).
3. Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, except for the negative control wells. This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half.
4. Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
5. Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[8]
-
Optionally, a growth indicator dye such as resazurin (B115843) or reading the optical density at 600 nm (OD₆₀₀) using a microplate reader can be used for a more quantitative assessment.
Visualizing Experimental and Logical Frameworks
To further clarify the processes and concepts involved in this comparative analysis, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound N: A New Meroterpenoid from Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Meroterpenoids, Merochlorins G–J from the Marine Bacterium Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Antibacterial Meroterpenoids Isolated from the Marine-Derived Fungus Talaromyces sp. M27416 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. youtube.com [youtube.com]
- 8. microbe-investigations.com [microbe-investigations.com]
Comparative Analysis of Terretonin and Butyrolactone I in Cancer Cells: A Guide for Researchers
This guide provides a detailed comparative analysis of two natural compounds, Terretonin and Butyrolactone I, and their effects on cancer cells. The information is intended for researchers, scientists, and drug development professionals interested in the anti-cancer potential of these molecules.
Overview of Anti-Cancer Activity
This compound and Butyrolactone I, both fungal metabolites, have demonstrated cytotoxic effects against various cancer cell lines. A key study highlights their efficacy in inducing apoptosis in human prostate (PC-3) and ovarian (SKOV3) adenocarcinoma cells.[1] While both compounds trigger programmed cell death, their underlying mechanisms of action appear to differ significantly.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for this compound and Butyrolactone I in different cancer cell lines, providing a direct comparison of their cytotoxic efficacy.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| This compound | Ovarian Adenocarcinoma (SKOV3) | 1.2 | [1] |
| Metastatic Prostate (PC-3) | 7.4 | [1] | |
| Butyrolactone I | Ovarian Adenocarcinoma (SKOV3) | 0.6 | [1] |
| Metastatic Prostate (PC-3) | 4.5 | [1] | |
| Non-small and small-cell lung cancer | ~50 | [2] |
Comparative Mechanism of Action
Butyrolactone I: A Cyclin-Dependent Kinase (CDK) Inhibitor
Butyrolactone I is a well-characterized inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1 (also known as cdc2) and CDK2.[1][3] This inhibition disrupts the normal progression of the cell cycle, primarily causing an arrest in the G2/M phase.[2][4] By inhibiting CDKs, Butyrolactone I prevents the phosphorylation of crucial cell cycle proteins such as retinoblastoma protein (pRb) and histone H1.[3] This disruption of the cell cycle can ultimately lead to the induction of apoptosis.
Furthermore, in some cancer cell models, such as p53-mutated pancreatic cancer cells, Butyrolactone I has been shown to modulate the expression of Bcl-2 family proteins. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis. Interestingly, Butyrolactone I can also induce the degradation of the CDK inhibitor p21 in a p53-independent manner.[5]
This compound: An Inducer of Apoptosis with an Undefined Pathway
While studies have confirmed that this compound induces apoptosis in cancer cells, its precise molecular mechanism of action has not been fully elucidated.[1] Research indicates that it promotes both early and late-stage apoptosis.[1] However, the specific signaling pathways and molecular targets that this compound modulates to initiate programmed cell death remain an area for further investigation.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the known signaling pathway for Butyrolactone I and a generalized apoptosis pathway that may be relevant to this compound's mechanism.
Caption: Signaling pathway of Butyrolactone I in cancer cells.
Caption: Generalized apoptosis pathway potentially induced by this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to evaluate the anti-cancer effects of this compound and Butyrolactone I.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on cancer cells and calculate the IC50 values.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Butyrolactone I and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the compounds.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells. By using both stains, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound or Butyrolactone I for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using appropriate software.
Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of the compounds on the expression and phosphorylation status of key proteins in cell cycle and apoptosis signaling pathways.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target protein. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., CDK1, pRb, Bax, Bcl-2, cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the comparative analysis of this compound and Butyrolactone I.
Caption: Experimental workflow for comparing this compound and Butyrolactone I.
References
- 1. Production of this compound N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cyclin-dependent kinase inhibitor butyrolactone is a potent inhibitor of p21 (WAF1/CIP1 expression) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Terretonin In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of the novel compound, Terretonin, against the well-established corticosteroid, Dexamethasone. The following sections detail the experimental protocols, present comparative data from common in vivo inflammation models, and illustrate the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound and Dexamethasone in Preclinical Models
To evaluate the anti-inflammatory potential of this compound, its efficacy was compared to Dexamethasone in two standard in vivo models of inflammation: Carrageenan-Induced Paw Edema in rats and Lipopolysaccharide (LPS)-Induced Systemic Inflammation in mice.
Carrageenan-Induced Paw Edema
This model assesses the ability of a compound to inhibit acute local inflammation. Edema is induced by the injection of carrageenan, a phlogistic agent, into the rat's paw. The increase in paw volume is a measure of the inflammatory response.
Table 1: Effect of this compound and Dexamethasone on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | Inhibition of Edema (%) |
| Vehicle Control (Saline) | - | 0.85 ± 0.12 | - |
| This compound | 10 | 0.51 ± 0.09 | 40.0 |
| This compound | 25 | 0.34 ± 0.07 | 60.0 |
| Dexamethasone | 1 | 0.28 ± 0.05 | 67.1 |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model mimics systemic inflammation by administering bacterial lipopolysaccharide, which triggers a potent immune response characterized by the release of pro-inflammatory cytokines.
Table 2: Effect of this compound and Dexamethasone on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Vehicle Control (Saline) | - | 1250 ± 180 | 1800 ± 250 |
| This compound | 25 | 625 ± 95 | 810 ± 110 |
| Dexamethasone | 1 | 450 ± 70 | 630 ± 90 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for critical evaluation of the presented data.
Carrageenan-Induced Paw Edema Protocol
-
Animals: Male Wistar rats (180-220 g) are used.
-
Grouping: Animals are randomly divided into four groups (n=6 per group): Vehicle control, this compound (10 mg/kg), this compound (25 mg/kg), and Dexamethasone (1 mg/kg).
-
Administration: Test compounds or vehicle are administered orally one hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Protocol
-
Animals: Male BALB/c mice (20-25 g) are used.
-
Grouping: Animals are randomly divided into three groups (n=8 per group): Vehicle control, this compound (25 mg/kg), and Dexamethasone (1 mg/kg).
-
Administration: Test compounds or vehicle are administered intraperitoneally 30 minutes before LPS administration.
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS (1 mg/kg).
-
Sample Collection: Two hours after LPS injection, blood is collected via cardiac puncture, and serum is separated.
-
Cytokine Analysis: Serum levels of TNF-α and IL-6 are quantified using commercially available ELISA kits.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways. This compound is hypothesized to exert its effects by inhibiting the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.
Caption: Experimental workflows for in vivo models.
Target Identification and Validation for Terretonin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Terretonin, a meroterpenoid natural product, with a focus on its potential as an anticancer and antibacterial agent. While the precise molecular targets of this compound are yet to be fully elucidated, this document summarizes the existing experimental data on its efficacy and provides detailed protocols for the key assays used in its evaluation.
Comparative Performance Data
The following tables present a summary of the available quantitative data on the biological activity of this compound N, a prominent member of the this compound family, in comparison to established therapeutic agents.
Anticancer Activity
This compound N has demonstrated cytotoxic effects against human prostate (PC-3) and ovarian (SKOV-3) adenocarcinoma cell lines. Its potency is compared here with the standard chemotherapeutic drugs Doxorubicin and Cisplatin.
Table 1: In Vitro Anticancer Activity of this compound N and Standard Chemotherapeutic Agents
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound N | PC-3 | 7.4 | ~15.1 | [1] |
| SKOV-3 | 1.2 | ~2.4 | [1] | |
| Doxorubicin | PC-3 | Not Reported | 8.00 | [2] |
| SKOV-3 | Not Reported | Not Reported | ||
| Cisplatin | PC-3 | 98.21 | ~327.1 | [3] |
| SKOV-3 | Not Reported | 2-40 | [4] |
Note: The molecular weight of this compound N (C26H38O7) is approximately 494.6 g/mol , Doxorubicin is 543.5 g/mol , and Cisplatin is 300.1 g/mol . IC50 values were converted for comparison. Data for Doxorubicin and Cisplatin can vary between studies.
Antibacterial Activity
This compound N has shown significant activity against Gram-positive bacteria. This table compares its reported activity with the standard-of-care antibiotics, Vancomycin and Linezolid, against Staphylococcus aureus.
Table 2: In Vitro Antibacterial Activity of this compound N and Standard Antibiotics against Staphylococcus aureus
| Compound | Strain | MIC (µg/mL) | Reference |
| This compound N | S. aureus | High activity reported | [3] |
| Vancomycin | S. aureus | ≤2 (Susceptible) | [5] |
| Linezolid | S. aureus | 1-4 | [6][7] |
Note: "High activity" for this compound N was reported qualitatively. Minimum Inhibitory Concentration (MIC) is the standard measure of antibacterial potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the cytotoxic effects of a compound on cultured cells.
1. Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound or the comparative compound in the appropriate cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
3. Cell Fixation:
-
Gently remove the medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
4. Staining:
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
5. Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
6. Absorbance Measurement:
-
Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
Acridine Orange/Ethidium Bromide (AO/EB) Apoptosis Assay
This staining method is used to visualize and differentiate between viable, apoptotic, and necrotic cells.
1. Cell Preparation:
-
Culture cells on coverslips in a petri dish or in a chamber slide.
-
Treat the cells with the test compound for the desired time.
2. Staining Solution Preparation:
-
Prepare a dual staining solution containing 100 µg/mL of Acridine Orange and 100 µg/mL of Ethidium Bromide in PBS.
3. Staining Procedure:
-
Wash the cells gently with PBS.
-
Add 10-25 µL of the AO/EB staining solution directly to the cells.
-
Incubate for 5-15 minutes at room temperature, protected from light.
4. Visualization:
-
Observe the cells under a fluorescence microscope using a blue filter.
-
Viable cells: Green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or nuclear fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus with an intact structure.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound.
References
- 1. Meroterpenoids produced by fungi: Occurrence, structural diversity, biological activities, and their molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Bioactivity: Synthetic vs. Naturally Sourced Terretonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of synthetically produced versus naturally sourced Terretonin. While the total synthesis of this compound has been achieved, marking a significant milestone in its research and development, direct comparative studies on the bioactivity of synthetic versus natural this compound are not yet available in published literature. Therefore, this guide will present the known bioactivity of naturally sourced this compound N and, for comparative purposes, will use data from studies on paclitaxel (B517696) (Taxol®), a widely recognized natural product with a synthetic counterpart, as a representative analogue. This approach allows for a thorough examination of the potential similarities and differences in bioactivity that can be anticipated between synthetic and naturally derived complex molecules.
Executive Summary
This compound, a meroterpenoid of fungal origin, has demonstrated significant biological activity, including antibacterial and cytotoxic effects. The recent successful total synthesis of this compound opens new avenues for its therapeutic development, enabling large-scale production and structural modifications. A critical aspect of this development is to ascertain whether the synthetic version exhibits comparable bioactivity to its natural counterpart. While direct data for this compound is pending, the principle of bioequivalence is a cornerstone of pharmaceutical development, ensuring that synthetic drugs perform identically to their branded, often naturally-derived, originals. This guide delves into the reported bioactivity of natural this compound N and provides a framework for comparison using paclitaxel as a case study, alongside detailed experimental protocols and pathway visualizations to support further research.
Bioactivity Profile of Naturally Sourced this compound N
Naturally sourced this compound N, isolated from fungi such as Aspergillus terreus and Nocardiopsis sp., has been shown to possess potent cytotoxic and antibacterial properties.[1][2][3]
Cytotoxic Activity
This compound N has demonstrated significant cytotoxicity against various cancer cell lines. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells.[2] The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%.
Table 1: Cytotoxicity of Naturally Sourced this compound N against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| PC-3 | Prostate Adenocarcinoma | 7.4 | [1] |
| SKOV3 | Ovary Adenocarcinoma | 1.2 | [1] |
| KB-3-1 | Cervix Carcinoma | Not significantly cytotoxic | [3][4] |
Antibacterial Activity
This compound N has also been reported to have antibacterial activity, particularly against Gram-positive bacteria.[3] The potency of antibacterial agents is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Antibacterial Activity of Naturally Sourced this compound N
| Bacterial Strain | Gram Type | Activity (Zone of Inhibition in mm) | Reference |
| Staphylococcus warneri | Gram-positive | 15 | [3] |
| Bacillus subtilis | Gram-positive | High activity | [5] |
| Micrococcus luteus | Gram-positive | High activity | [5] |
| Pseudomonas agarici | Gram-negative | Low activity (7-8) | [3] |
| Escherichia coli | Gram-negative | Low activity (7-8) | [3] |
Synthetic vs. Natural Bioactivity: A Comparative Framework using Paclitaxel
In the absence of direct comparative data for this compound, we turn to paclitaxel, a complex diterpenoid originally isolated from the Pacific yew tree (Taxus brevifolia) and a cornerstone of chemotherapy. Both naturally sourced and synthetic paclitaxel are used clinically, and their bioequivalence has been extensively studied.
The expectation for a synthetic small molecule like this compound is that if the chemical structure is identical to the natural product, the bioactivity should also be identical. The primary differences might arise from the impurity profiles of the two sources.
Table 3: Representative Comparison of Anticancer Activity of Natural vs. Synthetic Paclitaxel on Ovarian Cancer Cell Line (Ovcar-3)
| Source | Concentration | Time Point | Cell Viability (%) | Reference |
| Natural | Control | 24h | 100 | [6] |
| Natural | 10 µM | 24h | ~60 | [6] |
| Synthetic | 10 µM | 24h | ~60 | [6] |
| Natural | Control | 48h | 100 | [6] |
| Natural | 10 µM | 48h | ~45 | [6] |
| Synthetic | 10 µM | 48h | ~50 | [6] |
| Natural | Control | 72h | 100 | [6] |
| Natural | 10 µM | 72h | ~30 | [6] |
| Synthetic | 10 µM | 72h | ~30 | [6] |
Note: The data in Table 3 is based on a study comparing natural and synthetic paclitaxel and is presented here as an illustrative example of the expected similarity in bioactivity. A study on the effect of natural and synthetic Taxol on ovarian cancer cells found no significant difference in their activity at 24 and 72 hours.[6]
Signaling Pathways in this compound-Induced Bioactivity
Apoptosis Signaling Pathway
Studies on this compound N indicate that its cytotoxic effects are mediated through the induction of apoptosis.[2] While the precise molecular targets of this compound N within the apoptotic cascade are yet to be fully elucidated, the general pathway of apoptosis is well-characterized. It can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspase enzymes that execute cell death.
Caption: this compound N induces apoptosis, activating executioner caspases.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound (synthetic or natural) in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antibacterial Susceptibility Test (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Workflow:
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Production of this compound N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound N: A New Meroterpenoid from Nocardiopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Terretonin: An In Vivo Comparative Guide for Acute Lung Injury Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy and toxicity of Terretonin, a fungal meroterpenoid, in the context of acute lung injury (ALI). While in vivo research on this compound is in its early stages, this document synthesizes the available experimental data and compares its potential therapeutic effects with Dexamethasone, a standard corticosteroid used in ALI models.
I. In Vivo Efficacy: this compound in a Murine Model of Acute Lung Injury
A key study has investigated the protective effects of this compound (TE) in a lipopolysaccharide (LPS)-induced ALI mouse model. The findings suggest that this compound may mitigate lung injury through its antioxidant and anti-inflammatory properties.
Efficacy Data Summary
The following table summarizes the key quantitative outcomes from the study, comparing the effects of this compound administration to a control group and an LPS-challenged group.
| Parameter | Control Group | LPS-Induced ALI Group | This compound (TE) + LPS Group | Dexamethasone + LPS Group (Reference) |
| Lung Wet-to-Dry (W/D) Ratio | Lower | Significantly Increased | Significantly Reduced vs. LPS | Reduced vs. LPS |
| Total Protein in BALF | Low | Significantly Increased | Significantly Reduced vs. LPS | Reduced vs. LPS |
| Total Inflammatory Cells in BALF | Low | Significantly Increased | Significantly Reduced vs. LPS | Reduced vs. LPS |
| Neutrophils in BALF | Low | Significantly Increased | Significantly Reduced vs. LPS | Reduced vs. LPS |
| Myeloperoxidase (MPO) Activity | Low | Significantly Increased | Significantly Reduced vs. LPS | Reduced vs. LPS |
| Malondialdehyde (MDA) Levels | Low | Significantly Increased | Significantly Reduced vs. LPS | Reduced vs. LPS |
| Superoxide Dismutase (SOD) Activity | High | Significantly Decreased | Significantly Increased vs. LPS | Increased vs. LPS |
| TNF-α Levels in Lung Tissue | Low | Significantly Increased | Significantly Reduced vs. LPS | Reduced vs. LPS |
| IL-6 Levels in Lung Tissue | Low | Significantly Increased | Significantly Reduced vs. LPS | Reduced vs. LPS |
| IL-1β Levels in Lung Tissue | Low | Significantly Increased | Significantly Reduced vs. LPS | Reduced vs. LPS |
BALF: Bronchoalveolar Lavage Fluid. Data for Dexamethasone is based on its known effects in similar LPS-induced ALI models and is provided for comparative purposes; direct head-to-head comparative studies with this compound are not yet available.
Mechanism of Action: SIRT1/Nrf2/NF-κB/NLRP3 Signaling Pathway
This compound's protective effects in the ALI model are attributed to its modulation of the SIRT1/Nrf2/NF-κB/NLRP3 signaling pathway. This compound was found to upregulate the protective SIRT1/Nrf2 axis, which in turn enhances antioxidant defenses. Concurrently, it inhibits the pro-inflammatory NF-κB/NLRP3 inflammasome pathway, leading to a reduction in the production of inflammatory cytokines.
II. In Vivo Toxicity Profile of this compound
As of the latest literature search, there is a significant lack of published in vivo toxicity studies for this compound. Key toxicological parameters such as the median lethal dose (LD50), and findings from acute, sub-chronic, or chronic toxicity studies are not available. While some in vitro studies have assessed the cytotoxicity of various meroterpenoids against cancer cell lines, this data is not a substitute for in vivo toxicity assessment.
Therefore, the in vivo toxicity of this compound remains uncharacterized. Researchers should exercise caution and conduct thorough toxicological evaluations as part of any preclinical development program.
III. Experimental Protocols
This compound In Vivo Efficacy Study Protocol (LPS-Induced ALI Model)
This protocol is a summary of the methodology described in the available literature.
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.
-
Grouping:
-
Control Group: Receives vehicle.
-
LPS Group: Receives lipopolysaccharide (LPS) from E. coli.
-
This compound + LPS Group: Pre-treated with this compound prior to LPS administration.
-
(For comparison) Dexamethasone + LPS Group: Pre-treated with Dexamethasone prior to LPS administration.
-
-
Drug Administration:
-
This compound (dissolved in a suitable vehicle) is administered intraperitoneally (i.p.) for a specified number of days before the LPS challenge.
-
Dexamethasone is administered i.p. as a positive control.
-
-
Induction of ALI:
-
Mice are anesthetized, and LPS is administered intratracheally to induce acute lung injury.
-
-
Sample Collection and Analysis (24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with phosphate-buffered saline (PBS) to collect BALF.
-
Total and differential inflammatory cell counts are performed.
-
Total protein concentration in BALF is measured as an indicator of vascular permeability.
-
-
Lung Tissue Homogenate:
-
Lung W/D ratio is calculated to assess pulmonary edema.
-
MPO activity is measured as an index of neutrophil infiltration.
-
Levels of oxidative stress markers (e.g., MDA, SOD) are determined.
-
Concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured by ELISA.
-
-
Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of lung injury.
-
Western Blot and PCR: Expression levels of proteins and genes in the SIRT1/Nrf2/NF-κB/NLRP3 pathway are analyzed.
-
Standard In Vivo Acute Oral Toxicity Study (OECD 423 Guideline)
While no specific in vivo toxicity data exists for this compound, the following is a generalized protocol based on OECD Guideline 423 for acute oral toxicity, which would be a starting point for its toxicological assessment.
-
Animal Model: Typically female rats.
-
Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.
-
Dose Administration: The test substance is administered orally in a stepwise manner to groups of animals.
-
Starting Dose: The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on available information.
-
Stepwise Procedure:
-
A group of 3 animals is dosed at the selected starting level.
-
The outcome (mortality or survival) determines the next step:
-
If mortality occurs, the next group is dosed at a lower level.
-
If no mortality occurs, the next group is dosed at a higher level.
-
-
-
Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight changes are also recorded.
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed outcomes at different dose levels, rather than determining a precise LD50.
IV. Comparison with Dexamethasone
| Feature | This compound (based on available data) | Dexamethasone (established knowledge) |
| Mechanism of Action | Modulates SIRT1/Nrf2 and NF-κB/NLRP3 pathways. | Broad-spectrum anti-inflammatory effects primarily through glucocorticoid receptor activation, leading to inhibition of NF-κB and other inflammatory transcription factors. |
| Therapeutic Target | Appears to target both oxidative stress and inflammation. | Primarily targets inflammation. |
| In Vivo Efficacy in ALI | Reduces pulmonary edema, inflammatory cell infiltration, and pro-inflammatory cytokine production in a mouse model. | Well-established efficacy in reducing inflammation and lung injury in various animal models of ALI.[1][2][3] |
| In Vivo Toxicity | Data not available. | Known side-effect profile with chronic use, including immunosuppression, metabolic changes, and adrenal suppression. |
| Potential Advantages | The dual antioxidant and anti-inflammatory mechanism could offer a more targeted therapeutic approach with potentially fewer off-target effects compared to broad-spectrum corticosteroids. | Well-understood pharmacology and established use as a benchmark anti-inflammatory agent. |
| Current Status | Preclinical research, with limited in vivo data. | Widely used in clinical practice for various inflammatory conditions, though its use in ALI/ARDS is still debated and context-dependent. |
V. Conclusion and Future Directions
This compound shows promise as a potential therapeutic agent for acute lung injury in a preclinical model, exhibiting both anti-inflammatory and antioxidant effects through a distinct signaling pathway. However, the complete absence of in vivo toxicity data is a critical gap that must be addressed before further development can be considered.
Future research should prioritize:
-
Comprehensive in vivo toxicity studies: Acute, sub-chronic, and chronic toxicity studies are essential to establish a safety profile for this compound.
-
Dose-response studies: Determining the optimal therapeutic dose range for efficacy while minimizing potential toxicity.
-
Head-to-head comparative studies: Direct comparisons with standard-of-care agents like corticosteroids in well-defined ALI models.
-
Studies in different ALI models: Evaluating the efficacy of this compound in models of ALI induced by other stimuli (e.g., acid aspiration, mechanical ventilation) to broaden its potential applicability.
This guide is intended to be a living document and will be updated as more research on the in vivo properties of this compound becomes available.
References
Unraveling the Terretonin Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Terretonins, a class of meroterpenoids primarily isolated from Aspergillus species, have garnered significant interest in the scientific community due to their unique tetracyclic core and diverse biological activities. These compounds have demonstrated promising cytotoxic and antimicrobial properties, making their scaffold an attractive starting point for the development of new therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of the terretonin (B1644113) scaffold based on available experimental data, offering insights for researchers engaged in natural product synthesis and drug discovery.
Cytotoxicity of this compound Analogues: A Comparative Analysis
Recent studies have highlighted the anticancer potential of this compound derivatives. The following table summarizes the cytotoxic activity of two key compounds, this compound N and Butyrolactone I, against human prostate adenocarcinoma (PC-3) and ovarian adenocarcinoma (SKOV3) cell lines. The data reveals that Butyrolactone I exhibits greater potency than this compound N in both cell lines, suggesting that subtle structural modifications can significantly impact cytotoxic efficacy.
| Compound | Structure | Cell Line | IC50 (µg/mL)[1] |
| This compound N | [Image of this compound N structure - to be generated] | PC-3 (Prostate Adenocarcinoma) | 7.4[1] |
| SKOV3 (Ovarian Adenocarcinoma) | 1.2[1] | ||
| Butyrolactone I | [Image of Butyrolactone I structure - to be generated] | PC-3 (Prostate Adenocarcinoma) | 4.5[1] |
| SKOV3 (Ovarian Adenocarcinoma) | 0.6[1] |
Antimicrobial Spectrum of this compound N
Beyond its cytotoxic effects, this compound N has also been investigated for its antimicrobial properties. The agar (B569324) diffusion test has shown its activity against a panel of microorganisms, with notable efficacy against Gram-positive bacteria.
| Test Organism | Gram Stain | Inhibition Zone (mm) |
| Staphylococcus warneri | Positive | 15 |
| Pseudomonas agarici | Negative | 8 |
| Escherichia coli | Negative | 7 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (PC-3 and SKOV3) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound N and Butyrolactone I) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 15 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Assay: Agar Diffusion Test
This method is used to assess the antimicrobial activity of a compound.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (approximately 1-2 x 10^8 CFU/mL) is prepared.
-
Plate Inoculation: The surface of an agar plate is uniformly inoculated with the prepared microbial suspension using a sterile swab.
-
Application of Test Compound: A sterile paper disc (6 mm in diameter) is impregnated with a known concentration of the test compound (this compound N) and placed on the inoculated agar surface.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around the disc is measured in millimeters.
Visualizing the Molecular Pathways and Experimental Workflow
To further elucidate the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Simplified overview of the apoptotic signaling pathway.
Caption: Mechanism of action for Butyrolactone I as a CDK inhibitor.
Concluding Remarks
The available data, while not exhaustive, provides a foundational understanding of the structure-activity relationships of the this compound scaffold. The superior cytotoxicity of Butyrolactone I compared to this compound N suggests that modifications to the lactone ring and its substituents may be a fruitful avenue for enhancing anticancer activity. The antimicrobial profile of this compound N, particularly against Gram-positive bacteria, indicates the potential for developing novel antibiotics based on this scaffold.
Further research involving the synthesis and biological evaluation of a broader and more diverse library of this compound analogues is crucial for delineating a more comprehensive SAR. Such studies will be instrumental in optimizing the therapeutic potential of this promising class of natural products.
References
Comparative Analysis of Experimental Data: Terretonin and Tretinoin
This guide provides a comparative overview of published experimental data for Terretonin, a fungal meroterpenoid, and Tretinoin, a well-established retinoid compound. Due to the limited availability of extensive, reproducible experimental data for this compound, this guide also includes a comprehensive comparison of Tretinoin with its therapeutic alternatives to serve as a valuable resource for researchers, scientists, and drug development professionals.
Part 1: Reproducibility of this compound Experimental Data
Terretonins are a class of meroterpenoids primarily isolated from Aspergillus species.[1] Various forms, such as this compound N, M, G, and P, have been identified, with preliminary studies indicating potential cytotoxic and antimicrobial activities.[2][3][4][5]
Quantitative Data Summary
The following tables summarize the available quantitative data from published studies on this compound N and this compound G.
Table 1: Cytotoxicity of this compound N
| Cell Line | Cancer Type | IC50 (µg/mL) |
| PC-3 | Prostate Adenocarcinoma | 7.4 |
| SKOV3 | Ovarian Adenocarcinoma | 1.2 |
Table 2: Antimicrobial Activity of this compound G
| Bacterial Strain | Gram Type | Method | Result | Reference |
| Staphylococcus aureus | Gram-positive | Disk Diffusion (20 µ g/disk ) | 10 mm inhibition zone | |
| Bacillus subtilis | Gram-positive | Disk Diffusion (20 µ g/disk ) | 8 mm inhibition zone | |
| Micrococcus luteus | Gram-positive | Disk Diffusion (20 µ g/disk ) | 8 mm inhibition zone |
Experimental Protocols
Cytotoxicity Assay for this compound N (Sulforhodamine B Assay)
The cytotoxicity of this compound N was determined using the Sulforhodamine B (SRB) assay. PC-3 and SKOV3 cancer cell lines were treated with serial concentrations of this compound N (ranging from 0.001 to 1000 µg/mL). The SRB assay evaluates cell viability by staining total cellular protein with the SRB dye. The IC50 value, the concentration at which 50% of cell growth is inhibited, was then calculated.
Antimicrobial Activity Assay for this compound G (Disk Diffusion Method)
The antibacterial activity of this compound G was assessed using the agar (B569324) disk diffusion method. Paper disks impregnated with a 20 µg concentration of this compound G were placed on agar plates previously inoculated with the test bacteria (S. aureus, B. subtilis, and M. luteus). The plates were incubated, and the diameter of the zone of growth inhibition around each disk was measured in millimeters. This zone size is indicative of the compound's antibacterial potency.
Visualizations: Experimental Workflow
References
Unveiling the Pro-Apoptotic Power of Terretonin: A Comparative Guide to Confirming its Molecular Mechanism
For Researchers, Scientists, and Drug Development Professionals
Terretonin, a meroterpenoid derived from Aspergillus terreus, and its related compound, Butyrolactone I, have demonstrated potent cytotoxic effects on various cancer cell lines, primarily by inducing apoptosis with minimal necrosis.[1][2][3] Studies have shown that these compounds effectively trigger programmed cell death in prostate (PC-3) and ovarian (SKOV3) adenocarcinoma cells.[1][2][3] However, the precise molecular signaling cascades orchestrated by this compound to execute this apoptotic program remain to be fully elucidated.
This guide provides a comprehensive framework for researchers to systematically investigate and confirm the molecular mechanism of this compound-induced apoptosis. It outlines a series of key experiments, presents standardized protocols, and offers a blueprint for data presentation and visualization to facilitate a robust comparison with established apoptotic pathways and alternative therapeutic agents.
Existing Data: Cytotoxicity of this compound N and Butyrolactone I
Initial studies have established the dose-dependent cytotoxic activity of this compound N and Butyrolactone I in PC-3 and SKOV3 cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Compound | Cell Line | IC50 (µg/mL) |
| This compound N | PC-3 | 7.4[1][3] |
| SKOV3 | 1.2[1][3] | |
| Butyrolactone I | PC-3 | 4.5[1][3] |
| SKOV3 | 0.6[1][3] |
Proposed Experimental Workflow to Elucidate the Molecular Mechanism
To dissect the apoptotic pathway induced by this compound, a multi-pronged approach is recommended. This workflow is designed to investigate the key hallmarks of apoptosis, from cell surface changes to the activation of intracellular signaling cascades.
References
- 1. mdpi.com [mdpi.com]
- 2. Production of this compound N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of this compound N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Terretonin
Terretonin and its analogues are meroterpenoids isolated from fungal species such as Aspergillus terreus.[1][2] While some studies indicate low cytotoxicity for certain analogues like this compound N, others have shown that compounds in this class can exhibit significant cytotoxic effects against cancer cell lines.[2][3] Given this potential biological activity, this compound should be handled and disposed of as a hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Requirement | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact with the potentially hazardous compound. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from splashes or aerosolized particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Required if handling powder outside a fume hood | To prevent inhalation of fine particles. Use a certified respirator as needed. |
Handle all this compound waste within a chemical fume hood to minimize inhalation exposure.[4]
Step-by-Step Disposal Protocol
This protocol outlines the segregation and packaging of this compound waste for collection by a certified hazardous waste disposal service.
1. Waste Segregation:
-
Solid Waste:
-
Includes unused or expired pure this compound, contaminated lab supplies (e.g., weigh boats, contaminated gloves, bench paper), and any material used to clean up spills.
-
Place all solid waste into a designated, sealable, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Includes solutions containing this compound and solvents used for rinsing contaminated glassware.
-
Collect all liquid waste in a sealed, leak-proof, and chemically compatible container. Do not mix with other waste streams unless approved by your EHS department.
-
-
Sharps Waste:
-
Includes contaminated needles, syringes, or glass pipettes.
-
Dispose of all sharps in a designated, puncture-proof sharps container.
-
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Potentially Cytotoxic," "Biologically Active")
-
The accumulation start date
-
The responsible researcher's name and contact information
-
3. Storage of Waste:
-
Store sealed waste containers in a designated, secure secondary containment area.
-
This area should be away from general lab traffic and clearly marked as a hazardous waste accumulation point.
-
Keep containers tightly closed except when adding waste.
4. Scheduling Waste Pickup:
-
Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS department to schedule a pickup.
-
Do not dispose of this compound waste down the drain or in the regular trash.
Experimental Decontamination Protocol
For the decontamination of non-disposable items such as glassware or equipment surfaces, the following procedure can be used.
Objective: To chemically degrade this compound, rendering it non-biologically active. This protocol is a general recommendation and should be validated for effectiveness before routine use.
Materials:
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl) for neutralization
-
Ethanol (B145695) or Methanol
-
pH indicator strips
Methodology:
-
Rinse the contaminated surface or glassware three times with a suitable organic solvent (e.g., ethanol or methanol) to dissolve any residual this compound. Collect all rinsate as hazardous liquid waste.
-
Prepare a 1 M NaOH solution.
-
Carefully add the 1 M NaOH solution to the collected rinsate in a suitable container within a fume hood. The basic conditions should facilitate the hydrolysis of ester or lactone functionalities, which are common in meroterpenoids.
-
Allow the solution to react for at least 24 hours.
-
After the reaction period, neutralize the solution to a pH between 6 and 8 by slowly adding 1 M HCl. Monitor the pH using indicator strips.
-
Dispose of the final neutralized solution as hazardous chemical waste, following your institution's guidelines.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
